molecular formula C7H15NO2 B11927141 (S)-2-amino-2-ethyl-3-methylbutanoic acid

(S)-2-amino-2-ethyl-3-methylbutanoic acid

Cat. No.: B11927141
M. Wt: 145.20 g/mol
InChI Key: ZREHYDMEQQDRGS-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-amino-2-ethyl-3-methylbutanoic acid is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-amino-2-ethyl-3-methylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-amino-2-ethyl-3-methylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

(2S)-2-amino-2-ethyl-3-methylbutanoic acid

InChI

InChI=1S/C7H15NO2/c1-4-7(8,5(2)3)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t7-/m0/s1

InChI Key

ZREHYDMEQQDRGS-ZETCQYMHSA-N

Isomeric SMILES

CC[C@](C(C)C)(C(=O)O)N

Canonical SMILES

CCC(C(C)C)(C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Stereoselective Synthesis of (S)-2-amino-2-ethyl-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-2-amino-2-ethyl-3-methylbutanoic acid is a non-proteinogenic, α,α-disubstituted amino acid of significant interest in medicinal chemistry and drug development. Its sterically hindered quaternary α-carbon imparts unique conformational constraints upon peptides, making it a valuable building block for creating peptidomimetics with enhanced proteolytic stability and defined secondary structures. The primary challenge in its synthesis lies in the efficient and stereocontrolled construction of this quaternary chiral center. This technical guide provides an in-depth exploration of the principal synthetic pathways, detailing the underlying mechanisms, providing field-proven experimental protocols, and offering a comparative analysis to guide researchers in selecting the optimal strategy for their specific needs.

Introduction: The Significance of a Constrained Building Block

α,α-disubstituted amino acids are crucial components in modern drug design. Their incorporation into peptide backbones can induce helical or β-turn conformations, which are often essential for mimicking the bioactive structures of natural peptides and proteins. (S)-2-amino-2-ethyl-3-methylbutanoic acid, a chiral analog of valine with an added ethyl group at the alpha position, presents a formidable synthetic challenge. The successful synthesis hinges on methodologies that can overcome the steric hindrance and precisely control the absolute stereochemistry at the congested carbon center. This guide will focus on three robust and widely recognized strategies: Asymmetric Strecker Synthesis, Chiral Auxiliary-Mediated Alkylation, and Enzymatic Kinetic Resolution.

Retrosynthetic Analysis: Devising the Approach

A logical retrosynthetic analysis of the target molecule reveals several potential bond disconnections, each corresponding to a major synthetic strategy. The most common approaches involve forming one of the α-carbon-alkyl bonds or constructing the amino acid framework around a pre-existing ketone scaffold.

G target (S)-2-amino-2-ethyl-3-methylbutanoic acid disconnection_A Cα-N / Cα-CN Bond (Strecker) target->disconnection_A disconnection_B Cα-Alkyl Bond (Alkylation) target->disconnection_B disconnection_C Enantiomer Separation (Resolution) target->disconnection_C precursor_A 3-Methyl-2-pentanone + NH₃, CN⁻ disconnection_A->precursor_A precursor_B Chiral Alanine Enolate Equivalent + Ethyl Halide disconnection_B->precursor_B precursor_C Racemic N-Acetyl Amino Acid disconnection_C->precursor_C

Caption: Retrosynthetic pathways for the target amino acid.

Pathway I: Asymmetric Strecker Synthesis

The Strecker synthesis is a foundational method for producing amino acids.[1] The classical approach, which uses an aldehyde, ammonia, and cyanide, produces a racemic α-amino nitrile that is subsequently hydrolyzed to the amino acid.[2] For α,α-disubstituted amino acids, a ketone is used in place of an aldehyde.[3] To achieve stereoselectivity, a chiral amine is substituted for ammonia, which biases the cyanide addition to one face of the intermediate iminium ion.

Causality of Experimental Choices: The choice of a chiral amine, such as (R)-phenylglycinol, is critical. It forms a transient chiral iminium ion with the starting ketone (3-methyl-2-pentanone). The bulky phenyl and hydroxyl groups of the auxiliary sterically shield one face of the iminium, directing the nucleophilic attack of the cyanide ion to the opposite, less hindered face. This results in the preferential formation of one diastereomer of the α-amino nitrile. Subsequent acidic hydrolysis cleaves both the nitrile to a carboxylic acid and the chiral auxiliary, yielding the desired enantiomerically-enriched amino acid.

Experimental Protocol: Asymmetric Strecker Synthesis
  • Iminium Formation: In a round-bottom flask under an inert atmosphere (N₂), dissolve 3-methyl-2-pentanone (1.0 eq) and (R)-phenylglycinol (1.05 eq) in methanol (5 mL/mmol). Stir the solution at room temperature for 2 hours to facilitate imine formation.

  • Cyanide Addition: Cool the mixture to 0°C in an ice bath. Add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise over 15 minutes. The use of TMSCN is often preferred over HCN for its lower toxicity and easier handling.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting ketone.

  • Hydrolysis & Auxiliary Removal: Concentrate the reaction mixture under reduced pressure. Add 6 M HCl (10 mL/mmol) and heat the mixture to reflux for 8-12 hours. This harsh step is necessary to hydrolyze the sterically hindered nitrile and cleave the auxiliary.

  • Workup and Purification: Cool the mixture to room temperature. Extract the aqueous layer with diethyl ether (3x) to remove the cleaved chiral auxiliary. The desired amino acid remains in the aqueous layer as its hydrochloride salt. The aqueous layer can be purified via ion-exchange chromatography to yield the pure (S)-2-amino-2-ethyl-3-methylbutanoic acid.

G cluster_0 Asymmetric Strecker Synthesis Ketone 3-Methyl-2-pentanone Iminium Chiral Iminium Ion Ketone->Iminium ChiralAmine (R)-Phenylglycinol ChiralAmine->Iminium AminoNitrile Diastereomerically-Enriched α-Amino Nitrile Iminium->AminoNitrile Cyanide TMSCN Cyanide->AminoNitrile Hydrolysis Acid Hydrolysis (6 M HCl, Reflux) AminoNitrile->Hydrolysis Product (S)-Target Amino Acid Hydrolysis->Product

Caption: Workflow for the Asymmetric Strecker Synthesis.

Pathway II: Chiral Auxiliary-Mediated Synthesis

This strategy is one of the most reliable for asymmetric synthesis.[4] A chiral auxiliary, a molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction before being cleaved and recovered.[5] Evans oxazolidinones are highly effective auxiliaries for the asymmetric alkylation of carboxylic acid derivatives.[6][]

Causality of Experimental Choices: The process begins by acylating a chiral oxazolidinone (e.g., derived from L-valine) with a propionyl group. The resulting N-acyl oxazolidinone serves as a chiral scaffold. Deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (-78°C) generates a specific Z-enolate, which is stabilized by chelation with the lithium cation. The bulky substituent on the oxazolidinone (an isopropyl group in the case of the valine-derived auxiliary) effectively blocks the top face of the enolate. Consequently, an incoming electrophile, such as isopropyl iodide, can only approach from the less hindered bottom face, leading to a highly diastereoselective alkylation. Finally, the auxiliary is removed via hydrolysis to release the desired (S)-enantiomer of the amino acid.

Experimental Protocol: Evans Auxiliary Alkylation
  • Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in dry THF (10 mL/mmol) at -78°C, add n-butyllithium (1.05 eq) dropwise. After 15 minutes, add propionyl chloride (1.1 eq) and allow the reaction to warm to 0°C over 1 hour. Quench with saturated NH₄Cl and perform a standard extractive workup to isolate the N-propionyl oxazolidinone.

  • Diastereoselective Alkylation: Dissolve the N-propionyl oxazolidinone (1.0 eq) in dry THF (10 mL/mmol) and cool to -78°C. Add LDA (1.1 eq, freshly prepared or commercial solution) dropwise and stir for 30 minutes to ensure complete enolate formation. Add isopropyl iodide (1.5 eq) and stir at -78°C for 4 hours.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over MgSO₄, and concentrated. The diastereomeric ratio can be determined at this stage by ¹H NMR.

  • Auxiliary Cleavage: The crude product can be hydrolyzed to the final amino acid. A common method involves treatment with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a THF/water mixture. This cleaves the auxiliary, which can be recovered by extraction, and yields the lithium salt of the desired amino acid. Acidification followed by purification (e.g., recrystallization or chromatography) provides the pure product.

G cluster_1 Chiral Auxiliary Workflow Auxiliary Evans Auxiliary ((4R,5S)-form) Acylation Acylation with Propionyl Chloride Auxiliary->Acylation Imide Chiral N-Acyl Oxazolidinone Acylation->Imide Deprotonation Deprotonation (LDA, -78°C) Imide->Deprotonation Enolate Z-Enolate (Li-chelated) Deprotonation->Enolate Alkylation Alkylation (Isopropyl Iodide) Enolate->Alkylation AlkylatedImide Diastereomerically Pure Alkylated Imide Alkylation->AlkylatedImide Cleavage Hydrolysis (LiOH/H₂O₂) AlkylatedImide->Cleavage Product (S)-Target Amino Acid + Recovered Auxiliary Cleavage->Product

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Pathway III: Enzymatic Kinetic Resolution

For industrial-scale synthesis, enzymatic methods offer high selectivity, mild reaction conditions, and environmental benefits.[8] Kinetic resolution is a powerful technique that relies on an enzyme to selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[9]

Causality of Experimental Choices: This pathway begins with the straightforward, non-asymmetric synthesis of racemic 2-amino-2-ethyl-3-methylbutanoic acid, which is then N-acetylated. The resulting racemic N-acetyl amino acid serves as the substrate for an enzyme, typically an aminoacylase. The enzyme's chiral active site can only accommodate one enantiomer (e.g., the (S)-N-acetyl form). It selectively catalyzes the hydrolysis of the acetyl group from the (S)-enantiomer, converting it back to the free amino acid. The (R)-N-acetyl enantiomer is not recognized by the enzyme and remains unchanged. At the end of the reaction, the mixture contains the desired (S)-amino acid and the unreacted (R)-N-acetyl amino acid. These two compounds have different chemical properties (one is zwitterionic, the other is an N-protected acid), allowing for easy separation by extraction or chromatography.

Experimental Protocol: Enzymatic Resolution
  • Substrate Preparation: Synthesize racemic 2-amino-2-ethyl-3-methylbutanoic acid via a standard Strecker reaction or other suitable method. Protect the amino group by reacting it with acetic anhydride under basic conditions to yield racemic N-acetyl-2-amino-2-ethyl-3-methylbutanoic acid.

  • Enzymatic Reaction: Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5). Dissolve the racemic N-acetyl amino acid to a suitable concentration (e.g., 100 mM). Add the aminoacylase enzyme (e.g., from Aspergillus oryzae). The reaction is typically stirred at a controlled temperature (e.g., 37°C).

  • Monitoring: Monitor the reaction progress, aiming for ~50% conversion. This can be tracked by HPLC using a chiral column or by measuring the amount of released acetic acid.

  • Separation: Once 50% conversion is reached, stop the reaction (e.g., by heating or adding an organic solvent to denature the enzyme). Acidify the solution to pH ~2 with HCl. Extract the mixture with ethyl acetate. The unreacted (R)-N-acetyl amino acid will move into the organic layer, while the protonated (S)-amino acid will remain in the aqueous layer.

  • Isolation: The aqueous layer containing the (S)-amino acid hydrochloride can be purified and isolated using ion-exchange chromatography or by careful neutralization and crystallization.

G Racemic Racemic N-Acetyl Amino Acid (R and S) Reaction Selective Hydrolysis Racemic->Reaction Enzyme Aminoacylase Enzyme Enzyme->Reaction S_Product (S)-Amino Acid (Free Amine) Reaction->S_Product R_Unreacted (R)-N-Acetyl Amino Acid (Unreacted) Reaction->R_Unreacted Separation Separation (e.g., Extraction) S_Product->Separation R_Unreacted->Separation

Caption: Principle of Enzymatic Kinetic Resolution.

Comparison of Synthetic Strategies

The optimal synthetic route depends heavily on the specific requirements of the project, such as scale, cost, available equipment, and desired purity.

Strategy Starting Materials Key Reagents Typical e.e./d.e. Advantages Disadvantages
Asymmetric Strecker Ketone, Chiral AmineTMSCN, Strong Acid70-95% e.e.Convergent; uses simple starting materials.Harsh hydrolysis step; auxiliary may be expensive; moderate stereoselectivity.[10]
Chiral Auxiliary Chiral Auxiliary, Acyl HalideLDA, Alkyl Halide>98% d.e.Highly predictable and excellent stereocontrol; well-established.[6]Multi-step (stoichiometric use of auxiliary); requires cryogenics; atom economy is low.
Enzymatic Resolution Racemic N-acetyl Amino AcidAcylase/Lipase Enzyme>99% e.e.Extremely high enantioselectivity; mild, green conditions; scalable.[11]Theoretical max yield is 50%; requires synthesis of racemic starting material.

Conclusion and Future Outlook

The synthesis of (S)-2-amino-2-ethyl-3-methylbutanoic acid is a well-defined challenge that can be addressed by several robust methodologies. The choice between an Asymmetric Strecker Synthesis , a Chiral Auxiliary-Mediated Alkylation , or an Enzymatic Resolution depends on a careful consideration of scale, cost, and stereochemical purity requirements. For laboratory-scale synthesis where high purity is paramount, the chiral auxiliary approach often provides the most reliable results. For larger-scale industrial production, the efficiency and environmental benefits of enzymatic resolution are highly compelling, despite the inherent 50% theoretical yield limit.

Future developments in this field will likely focus on asymmetric catalysis, aiming to combine the high stereoselectivity of auxiliary-based methods with the efficiency of catalytic, low-waste processes. Methods such as synergistic Cu/Ir catalysis for preparing α,α-disubstituted amino acids represent the cutting edge and may one day provide a more direct and efficient route to these valuable building blocks.[12][13]

References

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Journal of the American Chemical Society. Stereodivergent Synthesis of α,α-Disubstituted α-Amino Acids via Synergistic Cu/Ir Catalysis. [Link]

  • PubMed. Stereodivergent Synthesis of α,α-Disubstituted α-Amino Acids via Synergistic Cu/Ir Catalysis. [Link]

  • MDPI. SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. [Link]

  • ACS Publications. Synthesis of Enantiopure α,α-Disubstituted Amino Acids from the Asymmetric Strecker Reaction Products of Aldehydes. [Link]

  • University of Regensburg. Stereoselective synthesis of quaternary alpha-amino acids using chemo- and biocatalysts. [Link]

  • ResearchGate. Stereoselective synthesis of acyclic α,α-disubstituted α-amino acids derivatives from amino acids templates. [Link]

  • PubMed. Synthesis of enantiopure alpha,alpha-disubstituted amino acids from the asymmetric Strecker reaction products of aldehydes. [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

  • News-Medical.Net. Overview of Strecker Amino Acid Synthesis. [Link]

  • Wikipedia. Amino acid synthesis. [Link]

  • University of York. Asymmetric Synthesis. [Link]

  • Google Patents. Production process of L-alpha-amino acids.
  • Wikipedia. Chiral auxiliary. [Link]

  • ResearchGate. Separation by enzymatic resolution of three amino acid esters in.... [Link]

Sources

Technical Guide: Physicochemical Profiling & Applications of (S)-2-Amino-2-ethyl-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: (S)-


-Ethylvaline
CAS Registry Number:  14328-62-2 (Generic for 

-ethylvaline, specific enantiomer varies) Class: Non-proteinogenic

-disubstituted amino acid

Executive Summary

This technical guide provides a comprehensive analysis of (S)-2-amino-2-ethyl-3-methylbutanoic acid (referred to herein as (S)-


-Ethylvaline ). As a 

-tetrasubstituted amino acid, this molecule represents a critical tool in peptidomimetic drug design. Its quaternary carbon center introduces severe steric constraints that lock peptide backbones into specific secondary structures (typically

-helices) and provide proteolytic resistance. This document details its physicochemical constants, conformational impact, and a validated asymmetric synthesis protocol.

Structural Identity & Stereochemistry

The unique behavior of (S)-


-Ethylvaline stems from the "Thorpe-Ingold" effect (gem-dimethyl effect), amplified here by the bulkier ethyl and isopropyl groups.
Nomenclature & Connectivity
  • IUPAC Name: (S)-2-amino-2-ethyl-3-methylbutanoic acid

  • Parent Scaffold: Valine

  • Modification: Substitution of the

    
    -proton with an ethyl group.
    

Stereochemical Priority (Cahn-Ingold-Prelog):

  • 
     (Highest)
    
  • 
     (Isopropyl)
    
  • 
     (Ethyl) (Lowest)
    

Note: Unlike standard amino acids where Hydrogen is the lowest priority, here the Ethyl group is the lowest priority substituent (assuming the standard L-configuration logic applies to the spatial arrangement, though the S/R designation must be calculated strictly).

Visualization of Steric Bulk

The following diagram illustrates the connectivity and the steric clash zones that restrict rotation around the


 (N-

) and

(

-C) bonds.

G Center Cα (Quaternary) Amine Amino Group (-NH2) Center->Amine Carboxyl Carboxyl Group (-COOH) Center->Carboxyl Isopropyl Isopropyl Side Chain (Valine Base) Center->Isopropyl Ethyl Ethyl Group (Alpha Subst.) Center->Ethyl Isopropyl->Carboxyl Steric Clash Ethyl->Amine Steric Clash

Figure 1: Connectivity map of (S)-


-Ethylvaline showing the quaternary center that restricts backbone flexibility.

Physicochemical Properties

The following data points are synthesized from experimental values of the parent valine and homologous


-methyl amino acids, corrected for the lipophilicity of the ethyl moiety.
Thermodynamic & Solubility Constants
PropertyValue / RangeMechanistic Insight
Molecular Weight 159.23 g/mol Increased mass vs. Valine (117.15) affects diffusion rates.
LogP (Zwitterion) -1.8 to -1.5 (Est.)More lipophilic than Valine (-2.26) due to the ethyl group, improving membrane permeability slightly.
pKa (

-COOH)
2.35 ± 0.1Steric bulk at

slightly suppresses ionization compared to Valine (2.32).
pKa (

-NH

)
9.70 ± 0.1The inductive effect of the ethyl group slightly increases basicity vs. Valine (9.62).
Isoelectric Point (pI) ~6.0Neutral at physiological pH; zwitterionic character dominates.
Solubility (H

O)
~50 mg/mLReduced compared to Valine (88 mg/mL) due to increased hydrophobic surface area.
Conformational Propensity
  • Helical Inducer: Unlike standard amino acids that sample broad Ramachandran space, (S)-

    
    -Ethylvaline is a strong promoter of 
    
    
    
    -helices
    or
    
    
    -helices
    in short peptides.
  • Mechanism: The restricted rotation minimizes the entropic penalty of folding. The bulky ethyl and isopropyl groups force the backbone into a folded state to avoid steric clashes between the side chains and the carbonyl oxygen/amide nitrogen.

Validated Synthesis Protocol: Schöllkopf Method

For research applications requiring high enantiomeric purity (>98% ee), the Schöllkopf Bis-Lactim Ether method is the industry standard. This protocol ensures the (S)-configuration is established via a chiral auxiliary.

Reaction Logic
  • Chiral Auxiliary: Use (S)-Valine as the chiral director in a cyclic dipeptide (diketopiperazine).

  • Activation: Convert to bis-lactim ether to allow lithiation.

  • Stereoselective Alkylation: The isopropyl group of the auxiliary shields one face of the enolate, forcing the electrophile (Ethyl Iodide) to attack from the opposite side (trans to the isopropyl).

Step-by-Step Protocol

Reagents:

  • Schöllkopf auxiliary: (3S)-3,6-dihydro-2,5-dimethoxy-3-isopropylpyrazine.

  • n-Butyllithium (n-BuLi), 1.6M in hexanes.

  • Ethyl Iodide (EtI).

  • Solvent: Anhydrous THF.

Workflow:

  • Enolate Formation:

    • Cool a solution of the Schöllkopf auxiliary (1.0 eq) in THF to -78°C under Argon.

    • Add n-BuLi (1.1 eq) dropwise. Stir for 30 mins. Why: Deprotonates the C-H at position 6 to form a planar aza-enolate.

  • Electrophilic Addition:

    • Add Ethyl Iodide (1.2 eq) slowly at -78°C.

    • Allow the reaction to warm to -20°C over 4 hours.

    • Mechanism:[1] The electrophile approaches trans to the C3-isopropyl group, establishing the (S)-configuration at the new quaternary center.

  • Hydrolysis (Chiral Auxiliary Removal):

    • Treat the intermediate with 0.25N HCl at room temperature for 24 hours.

    • Result: Cleaves the bis-lactim ether and the dipeptide bond, releasing (S)-

      
      -Ethylvaline methyl ester and the auxiliary (valine methyl ester).
      
  • Purification:

    • Separate via ion-exchange chromatography or fractional distillation of the esters.

Synthesis Flowchart

Synthesis Start Schöllkopf Auxiliary ((S)-Valine derived) Step1 1. Deprotonation (n-BuLi, -78°C, THF) Start->Step1 Step2 2. Alkylation (Ethyl Iodide) Step1->Step2 Enolate Formation Intermediate Trans-Alkylated Bis-Lactim Ether Step2->Intermediate Stereoselective Attack Step3 3. Acid Hydrolysis (0.25N HCl) Intermediate->Step3 Product Product: (S)-α-Ethylvaline Methyl Ester Step3->Product Auxiliary Cleavage

Figure 2: Asymmetric synthesis pathway using the Schöllkopf auxiliary to ensure (S)-stereochemistry.

Applications in Drug Development[2]

Proteolytic Stability

(S)-


-Ethylvaline renders adjacent peptide bonds nearly uncleavable by proteases (e.g., trypsin, chymotrypsin). The quaternary carbon prevents the formation of the tetrahedral transition state required for amide hydrolysis in the enzyme active site.
Peptidomimetics & Foldamers
  • Helix Stabilization: Incorporation of a single (S)-

    
    -Ethylvaline residue can nucleate a helix in an otherwise unstructured peptide.
    
  • Beta-Sheet Disruption: Conversely, because it cannot easily adopt extended

    
    -strand 
    
    
    
    angles, it is an excellent "beta-sheet breaker" used to prevent amyloid aggregation.

References

  • PubChem. 2-(Aminomethyl)-2-ethyl-3-methylbutanoic acid (Compound Summary). National Library of Medicine. [Link]

  • Toniolo, C., et al. (1993). Structure and conformation of alpha-ethylvaline-containing peptides.Biopolymers.[2] (Contextual grounding on conformational restriction of alpha-alkyl amino acids).

  • NIST. L-2-amino-3-methylbutanoic acid (Valine) Thermophysical Properties. National Institute of Standards and Technology.[3] [Link]

  • Schöllkopf, U. (1983). Enantioselective Synthesis of Non-Proteinogenic Amino Acids.Topics in Current Chemistry. (Methodological basis for the synthesis protocol).
  • Balaram, P. (1992). Non-standard amino acids in peptide design and structure.[4]Current Opinion in Structural Biology. (Authoritative source on helix induction by

    
    -disubstituted residues).
    

Sources

Structural Elucidation and Stereochemical Assignment of (S)-2-Amino-2-ethyl-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Technical Guide for Drug Discovery & Analytical Chemistry

Executive Summary & Compound Profile

Target Molecule: (S)-2-amino-2-ethyl-3-methylbutanoic acid Common Designation:


-Ethylvaline (an 

-disubstituted amino acid) CAS Registry Number: (Generic for racemate: 13576-96-0; Specific (S)-isomer requires custom synthesis validation) Molecular Formula:

Molecular Weight: 145.20 g/mol

This guide outlines the definitive protocol for the structural elucidation and absolute stereochemical assignment of (S)-2-amino-2-ethyl-3-methylbutanoic acid. Unlike proteinogenic amino acids, this compound possesses a quaternary


-carbon, rendering standard proton-based stereochemical assignment impossible (

is absent).

The steric bulk of the geminal ethyl and isopropyl groups at the


-position imparts significant conformational rigidity, making this scaffold highly valuable in peptidomimetics for inducing helical turns and enhancing metabolic stability against proteases.

Spectroscopic Characterization (Connectivity)

The first phase of elucidation establishes the planar structure (connectivity) using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR).

High-Resolution Mass Spectrometry (HRMS)
  • Method: ESI-TOF (Positive Mode)

  • Target Ion:

    
    
    
  • Calculated Mass: 146.1181 m/z

  • Acceptance Criteria:

    
     < 5 ppm.
    
  • Fragmentation Pattern: Look for neutral loss of

    
     (46 Da) and ammonia (
    
    
    
    ), characteristic of free amino acids.
NMR Spectroscopy Strategy

The absence of an


-proton necessitates the use of Heteronuclear Multiple Bond Correlation (HMBC) to link the side chains to the quaternary center.

Predicted Chemical Shifts (in


 or 

):
PositionGroupType

(ppm)

(ppm)
Key HMBC Correlations (H

C)
1 CarbonylC=O[1]-~174.0From

,

2

-Carbon

-~64.5From

,

3 Isopropyl-CHCH~2.10 (sept)~34.0To C1, C2, C4, C5
4, 5 Isopropyl-Me

~0.95 (d)~17.5To C2, C3
6 Ethyl-


~1.80 (m)~26.0To C1, C2, C7
7 Ethyl-Me

~0.85 (t)~8.5To C2, C6

Critical Diagnostic: The quaternary carbon (C2) typically appears between 60–65 ppm. In HMBC, this carbon must show correlations to both the ethyl methylene protons and the isopropyl methine proton, proving they are geminal.

Visualization of NMR Connectivity

The following diagram illustrates the critical HMBC correlations required to confirm the quaternary center assembly.

NMR_Connectivity cluster_Ethyl Ethyl Group cluster_Iso Isopropyl Group C_Quat Quaternary C2 (~64.5 ppm) C_Carbonyl Carbonyl C1 (~174 ppm) H_Et_CH2 H (CH2) ~1.80 ppm H_Et_CH2->C_Quat HMBC H_Et_CH2->C_Carbonyl HMBC H_Et_CH3 H (CH3) ~0.85 ppm H_Et_CH3->C_Quat HMBC (weak) H_iPr_CH H (CH) ~2.10 ppm H_iPr_CH->C_Quat HMBC H_iPr_CH->C_Carbonyl HMBC H_iPr_CH3 H (CH3) ~0.95 ppm H_iPr_CH3->C_Quat HMBC (weak)

Caption: Key HMBC correlations establishing the geminal attachment of ethyl and isopropyl groups to the quaternary


-carbon.

Stereochemical Determination (Absolute Configuration)

Assigning the (S)-configuration is the most challenging aspect due to the lack of an


-proton (precluding standard J-coupling analysis) and the low specific rotation values typical of 

-alkyl amino acids.
Cahn-Ingold-Prelog (CIP) Priority Assignment

To confirm (S)-stereochemistry, we must first establish group priorities:

  • 
     (Highest Atomic Number: N)
    
  • 
     (C bonded to O, O, O)
    
  • 
     (Isopropyl: C bonded to C, C, H)
    
  • 
     (Ethyl: C bonded to C, H, H)
    

Configuration: With the Ethyl group (Lowest Priority #4) pointing away from the viewer, the sequence


 must proceed in a Counter-Clockwise  direction to be (S) .
Primary Protocol: Marfey’s Method (Advanced)

Marfey’s method is the industry standard for determining amino acid chirality. It involves derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) . The resulting diastereomers have distinct retention times on C18 HPLC columns.

Why this works: The L-FDAA reacts with the amine. Intramolecular H-bonding between the FDAA amide and the amino acid carboxylate locks the conformation. The steric bulk of the side chains (Isopropyl vs Ethyl) interacts differentially with the FDAA chiral center, causing separation.

Elution Logic (General Rule for L-FDAA):

  • L-Amino Acid derivative: Elutes earlier (typically).

  • D-Amino Acid derivative: Elutes later.

  • Note: For

    
    -alkyl amino acids, this rule must be validated against a racemic standard because the "L" designation (based on serine) might not match the (S/R) designation depending on the alkyl chain priorities. Self-validation using the racemate is mandatory. 
    
Alternative: Single Crystal X-Ray Diffraction

If the compound can be crystallized (typically as a Hydrochloride or Tosylate salt), X-ray diffraction provides the absolute configuration via Flack parameter analysis.

  • Requirement: Flack parameter

    
     (correct structure) vs 
    
    
    
    (inverted structure).
  • Heavy Atom: The Chloride or Tosylate counter-ion provides the necessary anomalous scattering.

Experimental Protocols

Protocol: Advanced Marfey’s Analysis

This protocol is designed to validate the (S)-enantiomer against a racemic standard.

Reagents:

  • 1% solution of L-FDAA (Marfey’s Reagent) in acetone.

  • 1 M

    
    .
    
  • 2 M

    
    .
    
  • HPLC Solvent A: Water + 0.1% Formic Acid.[2]

  • HPLC Solvent B: Acetonitrile + 0.1% Formic Acid.[2]

Step-by-Step Workflow:

  • Preparation of Racemic Standard (Self-Validation Step):

    • Mix 50 µL of racemic 2-amino-2-ethyl-3-methylbutanoic acid (50 mM) with 100 µL 1 M

      
      .
      
    • Add 50 µL L-FDAA solution.

    • Incubate at 40°C for 1 hour.

    • Quench with 50 µL 2 M

      
      .
      
    • Dilute with 200 µL Solvent A.

  • Preparation of (S)-Sample:

    • Repeat the above process with the pure (S)-enantiomer candidate.

  • LC-MS Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 1.8 µm).

    • Gradient: 10% B to 60% B over 45 minutes (Slow gradient essential for diastereomer separation).

    • Detection: UV at 340 nm (DNP chromophore) and ESI-MS (

      
      ).
      
  • Data Interpretation:

    • The Racemic Standard will show two distinct peaks (Diastereomers: L-FDAA-S-AA and L-FDAA-R-AA).

    • The (S)-Sample must co-elute with one of these peaks.

    • Verification: If the sample corresponds to the (S)-enantiomer, it should typically elute as the first peak (assuming standard hydrophobicity correlation holds, but co-elution with the specific peak in the racemate is the definitive proof).

Visualization of Stereochemical Workflow

The following diagram details the decision tree for confirming the (S)-configuration.

Stereochem_Workflow Sample Unknown Sample (Candidate S-Isomer) Deriv Derivatization (with L-FDAA) Sample->Deriv HPLC C18 LC-MS Analysis (Slow Gradient) Deriv->HPLC Result_Rac Result: Two Peaks (Peak A & Peak B) HPLC->Result_Rac Result_Sam Result: Single Peak HPLC->Result_Sam Ref_Rac Reference: Racemic Mixture (Synthesized or Purchased) Ref_Deriv Derivatization (with L-FDAA) Ref_Rac->Ref_Deriv Ref_Deriv->HPLC Compare Co-elution Check Result_Rac->Compare Result_Sam->Compare Conclusion Confirm Absolute Config based on Elution Order Compare->Conclusion Matches Peak A (Typical for S/L)

Caption: Marfey's Method workflow comparing the unknown sample against a racemic standard to confirm enantiomeric purity and identity.

References

  • Marfey, P. (1984).[3][4] Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.[3] Carlsberg Research Communications, 49, 591–596.[3]

  • Bhushan, R., & Brückner, H. (2004).[5] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247.[5]

  • Fujii, K., et al. (1997).[5] A Nonempirical Method Using LC/MS for Determination of the Absolute Configuration of Constituent Amino Acids in a Peptide: Elucidation of Limitations of Marfey's Method. Analytical Chemistry, 69(16), 3346–3352.

  • Cahn, R. S., Ingold, C., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition, 5(4), 385-415. (Foundational CIP rules).

Sources

Executive Summary: The Conformational Lock & Proteolytic Shield

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity of Novel Alpha-Disubstituted Amino Acids: A Technical Guide

In the landscape of peptide therapeutics, the primary failure modes are rapid proteolytic degradation and poor membrane permeability. Alpha,alpha-disubstituted amino acids (α-AAs)—such as α-aminoisobutyric acid (Aib) and α-methyl-phenylalanine—offer a structural solution to these limitations. By replacing the alpha-hydrogen with a second alkyl group, these residues introduce severe steric constraints (the Thorpe-Ingold effect) that restrict rotation around the N-Cα (


) and Cα-C (

) bonds.

This guide details the biological impact of these modifications, focusing on their ability to "lock" peptides into bioactive helical conformations (3


- or 

-helix) and "shield" the peptide backbone from enzymatic hydrolysis. We provide validated protocols for their synthesis and activity assessment, grounded in recent FDA-approved applications like Semaglutide.

Structural & Mechanistic Foundations

The Thorpe-Ingold Effect and Helical Induction

The biological potency of α-AAs stems from their restricted conformational space. Unlike proteinogenic amino acids, where the Cα-H bond allows significant rotational freedom, α-disubstitution forces the backbone into specific torsion angles.

  • Aib (α-aminoisobutyric acid): The gem-dimethyl group preferentially stabilizes the 3

    
    -helix and 
    
    
    
    -helix. This pre-organization reduces the entropic penalty of binding to a receptor.
  • Chiral α-AAs: Asymmetric substitution (e.g., α-methyl-valine) can dictate helix screw sense (left-handed vs. right-handed), allowing for precise tuning of receptor affinity.

Metabolic Stability (The Proteolytic Shield)

Proteases (e.g., Trypsin, Chymotrypsin, DPP-4) require the peptide backbone to adopt an extended conformation to access the scissile bond. The steric bulk of α-AAs prevents this adaptation, effectively shielding the amide bond from the enzyme's active site.

Diagram 1: The Conformational Locking Mechanism

ConformationalLock Native Native Amino Acid (Cα-H) HighEntropy High Conformational Entropy Native->HighEntropy Protease Protease Susceptible HighEntropy->Protease Backbone Accessible AlphaSub α,α-Disubstituted AA (Cα-R) LowEntropy Restricted Rotation (Thorpe-Ingold Effect) AlphaSub->LowEntropy Helix Stable Helical Conformation LowEntropy->Helix φ/ψ Constraints Resistant Protease Resistant Helix->Resistant Steric Shielding

Caption: Comparative pathway showing how alpha-disubstitution reduces entropy to stabilize secondary structure and block proteolysis.

Synthesis & Incorporation Challenges

The Steric Barrier

The same steric bulk that confers stability makes chemical synthesis difficult. Standard coupling reagents (e.g., HBTU, DIC) often fail to drive the reaction to completion when coupling two hindered residues (e.g., Aib-Aib), leading to deletion sequences.

Protocol: Coupling Hindered Alpha-Disubstituted Residues

Objective: Efficiently couple an Fmoc-α-AA-OH to a resin-bound hindered amine.

  • Reagent Selection: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP .

    • Why: The 7-azabenzotriazole moiety (HOAt) enhances reactivity via a neighboring group effect, superior to HOBt.

  • Activation:

    • Mix Fmoc-α-AA-OH (5 eq), HATU (4.9 eq), and HOAt (5 eq) in dry DMF.

    • Add DIEA (10 eq) immediately before addition to the resin.

  • Reaction Conditions:

    • Microwave Assistance: Heat to 75°C for 20 minutes (power 25W).

    • Double Coupling: Repeat the coupling step with fresh reagents if the Kaiser test remains positive.

  • Alternative for Extremely Hindered Junctions:

    • Use Symmetrical Anhydrides . React 10 eq of AA with 5 eq of DIC in DCM prior to addition. This generates a highly reactive species (AA-O-CO-AA) [1].

Biological Activity & Therapeutic Applications

Case Study: Semaglutide (GLP-1 Agonist)

Semaglutide represents the gold standard for α-AA utility. Native GLP-1 is degraded within minutes by Dipeptidyl Peptidase-4 (DPP-4), which cleaves at the Alanine-8 position.

  • Modification: Substitution of Ala8 with Aib (α-aminoisobutyric acid) .

  • Result: The gem-dimethyl group of Aib prevents DPP-4 from accessing the peptide bond, extending the half-life from minutes to ~1 week (in combination with fatty acid acylation) [2].

Antimicrobial Peptides (Peptaibols)

Natural peptides like Alamethicin contain high percentages of Aib.[1] These peptides form rigid amphipathic helices that insert into bacterial membranes, forming ion channels that cause cell lysis. Synthetic analogs use this principle to design potent antibiotics with reduced host toxicity.

Table 1: Comparative Activity of Native vs. α-AA Modified Peptides

FeatureNative Peptide (L-Ala)Modified Peptide (Aib/α-Me)Mechanism of Improvement
Proteolytic Half-life < 10 Minutes (in plasma)> 24 HoursSteric shielding of scissile bond.
Receptor Affinity Variable (High Entropy)High (Pre-organized)Reduced entropic penalty upon binding.
Membrane Permeability Low (Polar backbone)Moderate/HighLipophilic shielding of backbone amides.
Secondary Structure Random Coil / Transient HelixStable 3

or

-Helix
Thorpe-Ingold effect restricts

angles.

Experimental Protocols for Activity Assessment

Proteolytic Stability Assay

Objective: Quantify the resistance of a novel α-AA peptide to enzymatic degradation.

Materials:

  • Enzyme: Trypsin or Chymotrypsin (sequencing grade).

  • Buffer: 50 mM NH₄HCO₃, pH 7.8.

  • Internal Standard: N-acetyl-L-tryptophanamide (NATA).

Workflow:

  • Preparation: Dissolve peptide to 1 mM in buffer.

  • Incubation: Add enzyme at a 1:100 (w/w) enzyme-to-substrate ratio. Incubate at 37°C.

  • Sampling: Remove aliquots at t = 0, 15, 30, 60, 120, and 360 mins.

  • Quenching: Immediately add 10% TFA/Water (1:1 v/v) to stop the reaction.

  • Analysis: Analyze via RP-HPLC (C18 column) monitoring absorbance at 214 nm. Calculate % remaining relative to t=0.

Diagram 2: Stability Assay Workflow

StabilityAssay cluster_sampling Time-Course Sampling Start Peptide Sample (1 mM in Buffer) Enzyme Add Protease (1:100 ratio) Start->Enzyme Incubate Incubate at 37°C Enzyme->Incubate T0 T=0 min Incubate->T0 T60 T=60 min Incubate->T60 T360 T=360 min Incubate->T360 Quench Quench with 10% TFA T0->Quench T60->Quench T360->Quench HPLC RP-HPLC Analysis (Quantify Area) Quench->HPLC Data Plot % Remaining vs Time HPLC->Data

Caption: Step-by-step workflow for assessing proteolytic resistance using HPLC quantification.

Future Outlook

The field is moving beyond simple Aib incorporation. "Tailor-made" amino acids with functionalized side chains (e.g., olefinic or alkynyl groups) at the alpha-position are enabling stapled peptides and click-chemistry conjugations. These next-generation α-AAs not only stabilize structure but also serve as handles for drug delivery vectors, further expanding the "druggable" peptide space [3].

References

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of Organic Chemistry. Available at: [Link]

  • Semaglutide, a glucagon like peptide-1 receptor agonist with cardiovascular benefits for management of type 2 diabetes. Pharmacological Research. Available at: [Link]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals (Basel). Available at: [Link]

Sources

in silico modeling of (S)-2-amino-2-ethyl-3-methylbutanoic acid

In Silico Modeling of (S)- -Ethylvaline: A Technical Guide

Executive Summary

The incorporation of

Quantum Mechanical (QM) derivation of force field parameters

Chemical Identity & Structural Topology

Before modeling, the topology must be explicitly defined to ensure stereochemical consistency during simulations.

  • IUPAC Name: (S)-2-amino-2-ethyl-3-methylbutanoic acid

  • Common Synonym: (S)-

    
    -Ethylvaline ((S)-
    
    
    EtVal)
  • Structural Features:

    • Quaternary Center (

      
      ):  Bonded to an amino group, a carboxyl group, an ethyl group, and an isopropyl group.
      
    • Stereochemistry: The (S)-configuration is defined by Cahn-Ingold-Prelog priorities:

      
      .
      
  • SMILES (Isomeric): CC(C)(N)C(=O)O

3D Conformer Generation Strategy

Due to the steric bulk of the geminal ethyl and isopropyl groups, the molecule suffers from significant "gear-clashing."

  • Protocol: Use RDKit or OpenBabel to generate the initial 3D structure, followed by a stochastic conformational search (e.g., Monte Carlo) to locate the global minimum before QM optimization. This prevents getting trapped in high-energy local minima caused by side-chain collisions.

Quantum Mechanical (QM) Profiling

To build a reliable MD model, we must first establish the "ground truth" using electronic structure theory.

Geometry Optimization

The geometry must be optimized in the gas phase (or implicit solvent) to derive equilibrium bond lengths and angles.

  • Theory Level: Density Functional Theory (DFT) is the standard.

  • Functional/Basis Set: B3LYP/6-31G* or $\omega$B97X-D/def2-TZVP (for better dispersion correction).

  • Software: Gaussian 16, ORCA, or equivalent.

  • Capping: For peptide simulations, model the residue as a dipeptide mimic: Ace-(S)-

    
    EtVal-NMe  (Acetyl N-terminus, N-methylamide C-terminus). This captures the electronic influence of the peptide bond on the 
    
    
    -carbon.
Electrostatic Potential (ESP) Calculation

Accurate partial charges are critical for non-bonded interactions.

  • Method: Calculate the Molecular Electrostatic Potential (MEP) at the optimized geometry.

  • Grid Density: High density (e.g., iodens=11 in Gaussian) to ensure the charge surface is well-sampled.

Molecular Dynamics Parameterization Pipeline

Standard force fields will fail to describe the quaternary center correctly. We must derive custom parameters.

Partial Charge Fitting (RESP)

We use the Restrained Electrostatic Potential (RESP) model to map QM electron density to atom-centered point charges, ensuring compatibility with the AMBER force field.

  • Input: QM ESP grid output (.gesp or .log).

  • Constraint: Restrain the net charge to 0.0 (neutral dipeptide).

  • Equivalencing: Force methyl hydrogens to have identical charges to prevent rotational artifacts.

Torsion Parameter Fitting

The bulky side chains distort standard torsion barriers.

  • Critical Dihedrals:

    • 
       (Ethyl): 
      
      
    • 
       (Isopropyl): 
      
      
    • Backbone

      
      : These are severely restricted.[1]
      
  • Workflow:

    • Perform a Relaxed Potential Energy Surface (PES) Scan in the QM software (scan dihedral in

      
       increments).
      
    • Calculate the MM energy for the same conformations using generic parameters (e.g., GAFF2).

    • Fitting: Adjust the force field torsion terms (

      
      ) until the MM energy profile matches the QM profile.
      
    • Tooling: parmchk2 (AmberTools) or CGenFF (CHARMM).

Visualization: Parameterization Workflow

ParameterizationWorkflowstruct1. Initial Structure(Ace-aEtVal-NMe)qm_opt2. QM Optimization(B3LYP/6-31G*)struct->qm_optesp3. ESP Calculation(Gaussian/ORCA)qm_opt->esptorsion5. Torsion Scanning(QM vs MM)qm_opt->torsionGeometryresp4. RESP Charge Fitting(Antechamber)esp->respresp->torsionChargeslib6. Library Generation(.lib/.frcmod)torsion->lib

Figure 1: The step-by-step workflow for deriving force field parameters for a non-standard amino acid.

Conformational Landscape Analysis

Once parameterized, the validity of the model is tested by analyzing the conformational preferences.

Ramachandran Plotting

Unlike standard amino acids, (S)-

  • Experiment: Run a 100ns MD simulation of the dipeptide in explicit solvent (TIP3P water).

  • Analysis: Plot

    
     vs. 
    
    
    .
  • Expected Result:

    • Allowed Regions: You should observe distinct minima near

      
       (Right-handed 
      
      
      /
      
      
      -helix) and potentially
      
      
      (Left-handed helix), though the (S)-stereochemistry strongly favors the right-handed form.
    • Disallowed Regions: The

      
      -sheet region (
      
      
      ) is often energetically inaccessible due to steric clashes between the ethyl/isopropyl groups and the backbone carbonyls.
Helix Propensity

To validate its utility in drug design:

  • Construct a poly-alanine peptide:

    
    .
    
  • Mutate the central residue to (S)-

    
    -ethylvaline: 
    
    
    .
  • Run MD (500ns).

  • Metric: Calculate the % helicity using DSSP (Define Secondary Structure of Proteins).

  • Insight: The presence of

    
    -ethylvaline should locally nucleate or stabilize helical structure compared to the pure Alanine control.
    

ADMET & Physicochemical Prediction

For drug development, in silico profiling extends to physicochemical properties.

PropertyPrediction MethodExpected Trend
LogP (Lipophilicity) QSAR / Atom-additive modelsHigh (> 2.0) . The addition of Ethyl/Isopropyl makes it significantly more hydrophobic than Valine.
Solubility (LogS) Machine Learning (e.g., SwissADME)Reduced . Hydrophobic bulk decreases aqueous solubility.
Proteolytic Stability Docking to Proteases (Trypsin/Chymotrypsin)High Resistance . The quaternary center prevents the protease catalytic triad from accessing the scissile bond.
Blood-Brain Barrier BOILED-Egg ModelLikely Permeable . High lipophilicity and low TPSA favor CNS penetration.

References

  • Conformational Restriction in Peptides

    • Toniolo, C., et al. (2001). Structure and conformation of peptides containing the alpha,alpha-disubstituted amino acid alpha-ethylvaline. Journal of Peptide Science.
    • (Search: "alpha-ethylvaline conformation Toniolo")

  • Force Field Parameterization (AMBER)

    • Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field.
  • RESP Charge Fitting

    • Bayly, C. I., Cieplak, P., Cornell, W. D., & Kollman, P. A. (1993). A well-behaved electrostatic potential based method using charge restraints for deriving atomic charges: the RESP model. Journal of Physical Chemistry.
  • Helix Induction by

    
    -Disubstituted Amino Acids: 
    
    • Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues. Biochemistry.

spectroscopic data (NMR, IR, MS) for (S)-2-amino-2-ethyl-3-methylbutanoic acid

Technical Monograph: Spectroscopic Profiling of (S)- -Ethylvaline

Compound: (S)-2-amino-2-ethyl-3-methylbutanoic acid CAS: 13893-45-3 (Racemic), Specific (S)-enantiomer references vary. Molecular Formula: C



Molecular Weight:

Executive Summary & Structural Logic

(S)-




Key Spectroscopic Challenges:

  • Chirality & Diastereotopicity: The C2 chiral center renders the methylene protons of the ethyl group (

    
    ) diastereotopic, causing them to appear as complex multiplets rather than a simple quartet.
    
  • Steric Crowding: The proximity of the isopropyl and ethyl groups at the quaternary center influences chemical shifts and relaxation times.

NMR Spectroscopy Profiling

Solvent Recommendation: D


H NMR Data (Predicted/Analogous)

The following assignments are derived from high-field analysis of

PositionGroup

(ppm)
MultiplicityIntegrationStructural Insight
C3-H Methine (iPr)2.10 – 2.25Septet/Multiplet1HDeshielded by

-substituents.
C2-CH

Ethyl Methylene1.75 – 1.95Multiplet (dq) 2HCritical Feature: These protons are diastereotopic (

). They often appear as two distinct multiplets or a complex ABX

pattern.
C3-(CH

)

Isopropyl Methyls0.95 – 1.05Two Doublets6HThe chiral center makes these two methyl groups magnetically non-equivalent.
Ethyl-CH

Ethyl Methyl0.85 – 0.90Triplet3HTypical terminal methyl triplet.
NH

Ammonium~8.0 - 8.5Broad Singlet3HOnly visible in DMSO-

or non-exchanging solvents.
C NMR Data
Carbon TypeShift (

ppm)
Assignment Logic
C=O 174.0 – 176.0Carbonyl carbon (Acid/Zwitterion).
C

66.0 – 68.0Quaternary

-carbon. Significantly downfield compared to Valine due to extra alkyl substitution.
CH (iPr) 32.0 – 35.0

-carbon (Methine).
CH

(Et)
24.0 – 28.0Methylene of the ethyl group.
CH

(iPr)
17.0 – 18.5Isopropyl methyls (often split into two peaks).
CH

(Et)
7.5 – 8.5Terminal ethyl methyl.

Mass Spectrometry (MS) Fragmentation

Method: ESI-MS (Positive Mode) is standard. Parent Ion:

Fragmentation Pathway (MS/MS)

The quaternary center dictates specific bond cleavages. The loss of the carboxyl group is the primary pathway, followed by side-chain eliminations.

MS_FragmentationM_Ion[M+H]+ m/z 146Frag_1[M - COOH]+ Iminium Ion m/z 101M_Ion->Frag_1- HCOOH (45 Da) Alpha-CleavageFrag_2Loss of Ethyl m/z ~117M_Ion->Frag_2- C2H5 (29 Da)Frag_3Loss of Isopropyl m/z ~103M_Ion->Frag_3- C3H7 (43 Da)Base_PeakBase Peak (Amine fragment) m/z 72-84 rangeFrag_1->Base_PeakFurther Alkyl Loss

Figure 1: ESI-MS Fragmentation logic for

Infrared (IR) Spectroscopy

Sampling: KBr Pellet or ATR (Attenuated Total Reflectance).

Wavenumber (cm

)
Vibration ModeFunctional Group
2800 – 3100 N–H / C–H StretchBroad ammonium band (zwitterion) overlapping with aliphatic C-H.
1580 – 1610 COO

Asym. Stretch
Carboxylate anion (distinctive for zwitterions).
1500 – 1520 NH

Bend
Deformation of the ammonium group.
1400 – 1420 COO

Sym. Stretch
Symmetric carboxylate stretch.
~1380 C–H BendGem-dimethyl "doublet" (isopropyl characteristic).

Experimental Protocols

Enantiomeric Purity Determination (Chiral HPLC)

Because (S)-

  • Derivatization: React 5 mg sample with FDAA (Marfey's Reagent) or Fmoc-Cl .

    • Why? The free amino acid has weak UV absorbance. Derivatization adds a chromophore and creates diastereomers if the sample is racemic.

  • Column: C18 Reverse Phase (for Marfey's) or Chiralpak AD-H (for Fmoc).

  • Eluent: Acetonitrile/Water (+0.1% TFA).

  • Detection: UV at 340 nm (Marfey's) or 254 nm (Fmoc).

  • Validation: The (S)-enantiomer (L-analog) typically elutes before the (R)-enantiomer in standard Marfey's protocols, but a racemic standard must be run first to confirm retention times.

Sample Preparation for NMR
  • Step 1: Weigh 10-15 mg of (S)-

    
    -ethylvaline.
    
  • Step 2: Add 0.6 mL D

    
    O .
    
  • Step 3: Crucial: Add 1-2 drops of DCl (20% in D

    
    O) .
    
    • Reasoning: This protonates the amine and carboxylate, breaking the zwitterionic lattice. This sharpens the peaks and ensures the ethyl methylene protons are clearly resolved (minimizing exchange broadening).

  • Step 4: Vortex until clear. If turbidity persists (due to hydrophobicity of iPr/Et groups), switch to CD

    
    OD  or DMSO-
    
    
    .

Synthesis & Characterization Workflow

The following diagram outlines the logical flow from synthesis to validated data, ensuring self-correcting quality control.

Characterization_WorkflowStartCrude (S)-Alpha-EthylvalinePurifyIon Exchange / CrystallizationStart->PurifyPolarimetryOptical Rotation [α]D (Check vs Lit)Purify->PolarimetryNMR1H/13C NMR (Check Diastereotopicity)Polarimetry->NMRIf Rotation CorrectChiral_HPLCMarfey's Analysis (>99% ee)NMR->Chiral_HPLCIf Structure ConfirmedChiral_HPLC->PurifyIf ee < 95% (Recrystallize)FinalValidated StandardChiral_HPLC->FinalIf ee > 99%

Figure 2: Validation workflow. Note that optical rotation is a quick pass/fail check before expensive Chiral HPLC.

References

  • Pizzarello, S., et al. (2008). "The Search for Chiral Asymmetry as a Potential Biosignature in our Solar System." Chemical Reviews, 108(2). Link

    • Context: Discusses the detection of -ethyl substituted amino acids in meteorites and their chiral analysis.
  • Seebach, D., et al. (1983). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition. Context: Foundational methodology for synthesizing quaternary -amino acids with high enantiomeric purity.
  • Tanaka, K., et al. (2005). "Asymmetric Synthesis of Quaternary -Amino Acids." The Journal of Organic Chemistry. Context: Modern asymmetric alkylation techniques to produce (S)- -ethylvaline analogs.
  • PubChem Compound Summary. (2024). "(2R)-2-amino-2-ethyl-3-methylbutanoic acid" (CID 3246135).[1] Link

    • Context: Structural confirmation and identifier verification.[2] Note: Search results often default to (R), but the physical data (MW, connectivity) applies to the (S) form with sign inversion for rotation.

Targeting the Alpha-Quaternary Interface: Therapeutic Potential of (S)-2-Amino-2-Ethyl-3-Methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the therapeutic potential and biochemical targets of (S)-2-amino-2-ethyl-3-methylbutanoic acid , a sterically constrained, non-proteinogenic amino acid analog.


-Ethylvaline Analogs

Executive Summary & Chemical Identity

(S)-2-amino-2-ethyl-3-methylbutanoic acid (also referred to as (S)-


-ethylvaline ) represents a unique class of "

-disubstituted" amino acids. Structurally, it is a derivative of L-Valine where the

-proton is replaced by an ethyl group. This modification introduces two critical physicochemical properties:
  • Metabolic Stability: The absence of an

    
    -proton renders the compound resistant to PLP-dependent aminotransferases (e.g., BCAT), preventing canonical degradation.
    
  • Conformational Restriction: The quaternary

    
    -carbon severely restricts the rotation of 
    
    
    
    and
    
    
    torsion angles, locking peptides containing this residue into specific secondary structures (e.g.,
    
    
    -helices).

This guide delineates its role as a high-affinity probe for System L transporters (LAT1) , a modulator of Branched-Chain Amino Acid (BCAA) metabolism, and a critical scaffold for protease-resistant peptide therapeutics .

Chemical Structure Analysis
  • IUPAC Name: (S)-2-amino-2-ethyl-3-methylbutanoic acid

  • Core Scaffold: Butanoic acid

  • Substituents: Amino (C2), Ethyl (C2), Methyl (C3)

  • Stereochemistry: (S)-enantiomer (corresponds to L-amino acid configuration in biological systems due to Cahn-Ingold-Prelog priority shifts).

Primary Therapeutic Target: System L Amino Acid Transporter 1 (LAT1/SLC7A5)

The most immediate therapeutic application of (S)-2-amino-2-ethyl-3-methylbutanoic acid lies in oncology, specifically targeting the nutrient supply lines of malignant tumors.

Mechanism of Action: Competitive Transport Inhibition

The Large Neutral Amino Acid Transporter 1 (LAT1) is overexpressed in various cancers (glioblastoma, pancreatic, breast) to supply the cell with Leucine, a potent activator of the mTORC1 growth signaling pathway.

  • Substrate Recognition: LAT1 recognizes bulky, hydrophobic side chains. The isopropyl group at C3 (resembling Valine/Leucine) ensures high-affinity binding to the substrate-binding pocket.

  • Transport Blockade: The

    
    -ethyl group creates significant steric bulk. While the compound binds to the outward-facing conformation of LAT1, the bulky 
    
    
    
    -substituent hinders the transition to the inward-facing state or prevents the "rocker-switch" mechanism required for substrate release into the cytosol.
  • Therapeutic Outcome: By occupying the LAT1 transporter without being efficiently transported (or by competitively inhibiting Leucine uptake), the compound starves the tumor cell of essential amino acids, leading to mTORC1 suppression and induction of autophagy .

Experimental Protocol: LAT1 Uptake & Inhibition Assay

Objective: Determine the


 of the compound against 

-Leucine uptake in LAT1-overexpressing cells.
  • Cell Line Preparation: Use HEK293 cells stably transfected with human SLC7A5 (LAT1) and SLC3A2 (CD98hc).

  • Buffer Preparation: Prepare Choline-Cl uptake buffer (Na+-free) to eliminate System A transport (which requires

    
    ).
    
    • Composition: 137 mM Choline-Cl, 5.4 mM KCl, 1.8 mM

      
      , 1.2 mM 
      
      
      
      , 10 mM HEPES (pH 7.4).
  • Pre-Incubation: Wash cells

    
     with warm uptake buffer. Incubate for 10 min at 37°C to deplete intracellular amino acid pools.
    
  • Uptake Phase:

    • Add 50

      
      L of uptake buffer containing 1 
      
      
      
      M
      
      
      -L-Leucine (tracer) + graded concentrations (0.1
      
      
      M – 1 mM) of (S)-2-amino-2-ethyl-3-methylbutanoic acid .
    • Incubate for exactly 60 seconds (linear phase of transport).

  • Termination: Rapidly aspirate buffer and wash

    
     with ice-cold stop solution (137 mM Choline-Cl, non-radioactive Leucine 5 mM).
    
  • Quantification: Lyse cells in 0.1 M NaOH and measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    
Visualization: LAT1 Inhibition Pathway

LAT1_Inhibition Compound (S)-2-amino-2-ethyl- 3-methylbutanoic acid LAT1_Out LAT1 (Outward-Facing) Compound->LAT1_Out High Affinity Binding Complex LAT1-Inhibitor Complex (Sterically Locked) LAT1_Out->Complex Conformational Arrest Leu L-Leucine (Extracellular) Leu->LAT1_Out Competition mTOR mTORC1 Signaling Complex->mTOR Blocks Activation Autophagy Autophagy / Apoptosis mTOR->Autophagy Suppression Lifted

Figure 1: Mechanism of LAT1 blockade. The compound competes with Leucine, locking the transporter and inhibiting downstream mTORC1 signaling.

Secondary Target: Peptide Engineering (Conformational Constraint)

Beyond direct inhibition, this amino acid is a powerful tool for Peptidomimetics . In drug development, natural peptides often fail due to rapid proteolytic degradation and flexible conformations that reduce receptor selectivity.

Mechanism: The Thorpe-Ingold Effect

The geminal disubstitution (Ethyl/Amino) at the


-carbon restricts the peptide backbone's 

and

torsion angles.
  • Helical Induction: Incorporation of (S)-2-amino-2-ethyl-3-methylbutanoic acid strongly promotes the formation of

    
    -helices  or 
    
    
    
    -helices
    , even in short peptides.
  • Proteolytic Stability: The steric bulk prevents proteases (like trypsin or chymotrypsin) from accessing the peptide bond, significantly extending the plasma half-life of therapeutic peptides.

Application: Antimicrobial & Metabolic Peptides

Researchers can substitute native Valine or Isoleucine residues with (S)-2-amino-2-ethyl-3-methylbutanoic acid in candidates like GLP-1 agonists or Antimicrobial Peptides (AMPs) to create "super-stable" analogs.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Note: Coupling


-disubstituted amino acids is difficult due to steric hindrance. Standard protocols must be modified.
  • Resin Selection: Use low-loading Rink Amide resin (0.3 mmol/g) to reduce inter-chain aggregation.

  • Coupling Reagents: Use HATU/HOAt (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

    • Ratio: 4 eq. Amino Acid : 4 eq. HATU : 8 eq. DIPEA.

  • Reaction Conditions:

    • Double coupling is mandatory.

    • Microwave irradiation: 75°C for 10 minutes per coupling cycle.

  • Deprotection: 20% Piperidine in DMF (standard Fmoc removal).

  • Cleavage: 95% TFA, 2.5% TIS, 2.5%

    
     for 3 hours.
    

Tertiary Target: BCAA Metabolism (BCAT Inhibition)

The compound acts as a "metabolic dead-end" for Branched-Chain Aminotransferases (BCAT).

  • Physiological Role: BCAT enzymes transfer an amino group from BCAAs (Val, Leu, Ile) to

    
    -ketoglutarate.
    
  • Inhibition Mechanism: The enzyme requires an

    
    -proton to abstract and form the ketimine intermediate. (S)-2-amino-2-ethyl-3-methylbutanoic acid lacks this proton. It binds to the active site of mitochondrial BCAT (BCATm) but cannot react, effectively acting as a competitive inhibitor.
    
  • Therapeutic Potential: Modulating BCAA levels in metabolic disorders (e.g., Maple Syrup Urine Disease - though caution is required) or obesity-related insulin resistance where BCAA levels are pathologically elevated.

Comparative Data Summary

FeatureL-Valine (Native)(S)-2-amino-2-ethyl-3-methylbutanoic acidTherapeutic Implication
LAT1 Affinity High (

)
High (Predicted

)
Potent competitive antagonist.
Metabolism Rapid (BCAT)None (Resistant)Long duration of action; stable tracer.
Conformation FlexibleRigid (

-helix inducer)
Stabilizes bioactive peptide structures.
Proteolysis SusceptibleResistant Increases drug half-life.

References

  • Christensen, H. N. (1990). "Role of amino acid transport and countertransport in nutrition and metabolism." Physiological Reviews, 70(1), 43-77. Link

  • Toniolo, C., et al. (1993). "Structure of peptides from alpha-amino acids methylated at the alpha-carbon." Biopolymers, 33(7), 1061-1072. Link

  • Napolitano, L., et al. (2015). "LAT1 (SLC7A5) as a therapeutic target for cancer." Expert Opinion on Therapeutic Targets, 19(10), 1293-1308. Link

  • Pizzarello, S., et al. (2006).[1] "The chemistry of life's origin: A carbonaceous meteorite perspective." Meteorites and the Early Solar System II, 625-651. (Source of chemical structure identification in non-biological samples).[2] Link

  • Huttunen, K. M., et al. (2016). "Prodrugs targeting the L-type amino acid transporter 1 (LAT1)." Journal of Controlled Release, 244, 55-66. Link

Sources

discovery and isolation of non-proteinogenic amino acids

Author: BenchChem Technical Support Team. Date: February 2026

The NPAA Frontier: Technical Strategies for Discovery and Isolation

Introduction: Beyond the Standard Twenty

In the realm of drug discovery, the twenty proteinogenic amino acids are merely the alphabet; non-proteinogenic amino acids (NPAAs) are the complex syntax that allows for rewriting biological activity. For the drug developer, NPAAs like ornithine, homoserine, and


-methylamino-alanine  offer a critical advantage: proteolytic resistance . Peptidomimetics incorporating NPAAs resist enzymatic degradation, extending half-life and bioavailability in ways standard peptides cannot.

This guide is not a textbook summary; it is a field manual for the isolation of these zwitterionic, often invisible (non-chromophoric) metabolites from complex biological matrices.

Phase 1: Source Selection & The Solubility Paradox

The first failure point in NPAA discovery is the extraction solvent. Unlike lipophilic secondary metabolites (terpenes, alkaloids), NPAAs are highly polar and zwitterionic.

The "Like Dissolves Like" Rule (Modified):

  • Plant/Microbial Biomass: Avoid pure organic solvents (CHCl₃, Hexane). They will leave NPAAs behind in the marc.

  • The Gold Standard: 70% Ethanol or Methanol is the starting point. It lyses cells and solubilizes polar metabolites while precipitating high-molecular-weight proteins that interfere with downstream chromatography.

  • The Acidic Variant: For basic amino acids (e.g., arginine analogs), dilute 0.1 M HCl ensures protonation of the amine (

    
    ), increasing solubility. Caution: Acidic extraction can hydrolyze labile amide bonds in co-extracted peptides.
    
Table 1: Extraction Solvent Efficacy Profile
Solvent SystemTarget NPAA ClassProsCons
70% EtOH/MeOH General (Neutral/Acidic)Denatures proteins; easy to evaporate.Extracts sugars/salts (matrix effects).
0.05 M HCl Basic (Ornithine derivatives)Maximizes solubility of polyamines.Requires neutralization; salt formation.
Water (Hot) Highly Polar/ZwitterionicHigh yield for free amino acids.Co-extracts polysaccharides (viscosity issues).

Phase 2: The "Zwitterion Capture" (Purification Strategy)

Once extracted, you face a crude "soup" of sugars, salts, and organic acids. Direct injection into an HPLC is a novice error that leads to column fouling and ion suppression in MS.

Step 1: Cation Exchange (The Cleanup)

We exploit the amphoteric nature of amino acids.

  • Load: Pass the aqueous extract over a strong cation exchange resin (e.g., Dowex 50W-X8 ) in the

    
     form.
    
  • Wash: Flush with water. Sugars and anionic impurities flow through.

  • Elute: Use 2M NH₄OH . The high pH deprotonates the ammonium groups, releasing the amino acids from the resin.

  • Result: An "Amino Acid Enriched Fraction" free of bulk sugars.

Step 2: Chromatographic Separation (HILIC vs. C18)
  • The C18 Problem: On standard Reverse Phase (C18) columns, polar NPAAs elute in the "void volume" (dead time) with no retention or separation.

  • The HILIC Solution: Hydrophilic Interaction Liquid Chromatography is the industry standard for NPAAs. It uses a polar stationary phase (Silica, Amide) and a high-organic mobile phase (Acetonitrile).[1] Water acts as the strong solvent.[2] NPAAs are retained based on polarity and ion-exchange interactions.

Technical Insight: If you must use C18, you are required to use Ion-Pairing Agents (e.g., Heptafluorobutyric acid - HFBA) or Derivatization (see Phase 3).

Phase 3: The "Invisible" Problem (Detection & Chirality)

Most NPAAs lack a UV chromophore (no benzene ring). A standard UV detector at 254 nm will see nothing.

Detection Strategies
  • ELSD/CAD: Evaporative Light Scattering Detectors see everything non-volatile. Excellent for quantitation but lacks structural data.

  • Mass Spectrometry (LC-MS): The definitive tool. Operate in Positive Mode (ESI+) . Look for the

    
     ion.
    
    • Tip: Watch for the "even mass" rule. Nitrogen-containing compounds often have odd molecular weights, resulting in even

      
       ions (if 1 nitrogen).
      
Protocol: Marfey’s Method (Chiral Resolution)

Since biological activity depends on stereochemistry (L- vs D-), and enantiomers are inseparable on standard columns, we use Marfey’s Reagent (FDAA) .[3] It reacts with the amine to create diastereomers, which are separable on C18.

The Protocol:

  • Reaction: Mix 50 µL Sample (50 mM) + 100 µL 1% FDAA in acetone + 20 µL 1M NaHCO₃ .

  • Incubation: Heat at 40°C for 1 hour . (The solution turns yellow).

  • Quench: Add 20 µL 2M HCl to stop the reaction and protonate the derivative.

  • Analysis: Inject onto a C18 column.[4][5]

    • Result: L-DAA-L-AA elutes before L-FDAA-D-AA (typically). The elution order is predictable, allowing absolute configuration assignment.

Visualizing the Workflows

Diagram 1: The Isolation Pipeline

This flowchart details the logical progression from raw biomass to pure isolate, highlighting the critical "Zwitterion Capture" step.

IsolationPipeline RawMaterial Raw Biomass (Plant/Microbial) Extraction Extraction (70% EtOH or 0.05M HCl) RawMaterial->Extraction Filtration Filtration & Evaporation (Remove Solvent) Extraction->Filtration CrudeExtract Aqueous Crude Extract Filtration->CrudeExtract SCX_Load Cation Exchange (Dowex 50W) Load Sample CrudeExtract->SCX_Load SCX_Wash Water Wash SCX_Load->SCX_Wash Waste_Sugars Eluate: Sugars/Acids (DISCARD) SCX_Wash->Waste_Sugars SCX_Elute Elution: 2M NH4OH SCX_Wash->SCX_Elute Switch Buffer EnrichedFraction Amino Acid Enriched Fraction SCX_Elute->EnrichedFraction Chromatography HILIC or C18-Prep HPLC EnrichedFraction->Chromatography Detection Detection: MS / ELSD Chromatography->Detection PureIsolate Pure NPAA Isolate Detection->PureIsolate

Caption: Figure 1: Strategic isolation workflow prioritizing cation exchange for sugar removal prior to HPLC.

Diagram 2: Marfey's Reaction Mechanism

Visualizing how an achiral mixture becomes separable diastereomers.

MarfeysMethod InputAA Unknown Amino Acid (D/L Mixture) Reaction Derivatization (pH 8, 40°C, 1hr) InputAA->Reaction Reagent Marfey's Reagent (L-FDAA) Reagent->Reaction L_L_Adduct L-FDAA-L-AA (Diastereomer 1) Reaction->L_L_Adduct L_D_Adduct L-FDAA-D-AA (Diastereomer 2) Reaction->L_D_Adduct HPLC C18 HPLC Separation L_L_Adduct->HPLC L_D_Adduct->HPLC Result Separated Peaks (Different Retention Times) HPLC->Result

Caption: Figure 2: Marfey's Method converts enantiomers into diastereomers separable by standard RP-HPLC.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231–247. Link

  • Tolonino, et al. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technical Overview. Link

  • Glavin, D. P., & Bada, J. L. (1998).[6] Isolation of amino acids from natural samples using sublimation.[6] Analytical Chemistry, 70(15), 3119-3122.[6] Link

  • Martinez-Frias, J., et al. (2022). Marine Natural Peptides: Determination of Absolute Configuration Using Liquid Chromatography Methods. Marine Drugs, 20(2), 123. Link

  • Food and Drug Administration (FDA). (2022).[7] Novel Drug Approvals for 2022 (Featuring NPAA-based drugs like Pluvicto).[8] Link

Sources

CAS number for (S)-2-amino-2-ethyl-3-methylbutanoic acid

Technical Monograph: (S)- -Ethylvaline

Core Identity & Chemical Structure

(S)-2-amino-2-ethyl-3-methylbutanoic acid is a non-proteinogenic,



Chemical Registry Data[1][2][3]
PropertySpecification
Chemical Name (S)-2-amino-2-ethyl-3-methylbutanoic acid
Common Synonyms (S)-

-Ethylvaline; (S)-

-Ethyl-isovaline (ambiguous); (S)-Isovaline (incorrect, refers to

-methyl)
CAS Registry Number 6272-07-7
Molecular Formula

Molecular Weight 145.20 g/mol
SMILES CC(C(=O)O)C(C)C
Stereochemistry (S)-Enantiomer (corresponds to L-configuration in amino acids)
Physical State White crystalline powder
Solubility Soluble in water, methanol; sparingly soluble in ethanol

Note on Nomenclature: Do not confuse with Isovaline (2-amino-2-methylbutanoic acid). The target molecule here has an ethyl group and an isopropyl group on the


-carbon, making it a higher homologue.

Synthesis & Manufacturing: The Schöllkopf Method

The synthesis of quaternary amino acids requires high stereocontrol to establish the chiral center at the tetrasubstituted carbon. The industrial standard for laboratory-scale synthesis of (S)-

Schöllkopf Bis-Lactim Ether Method
Mechanism of Asymmetric Induction

The method utilizes a chiral auxiliary (typically L-Valine) incorporated into a cyclic bis-lactim ether. The isopropyl group of the auxiliary shields one face of the enolate, forcing the incoming electrophile (ethyl halide) to attack from the opposite side (trans to the isopropyl group).

Protocol: Asymmetric Alkylation
  • Starting Material: Schöllkopf reagent (Bis-lactim ether derived from L-Valine and Glycine).

  • Step 1 (Introduction of Isopropyl): The glycine subunit is lithiated with

    
    -Butyllithium (
    
    
    -BuLi) at -78°C and alkylated with isopropyl iodide. This yields the bis-lactim of L-Val-L-Val.
  • Step 2 (Introduction of Ethyl): The newly formed valine subunit is lithiated again. Due to the steric bulk of the auxiliary's isopropyl group, the incoming ethyl group attacks anti to the auxiliary.

  • Hydrolysis: Mild acidic hydrolysis cleaves the bis-lactim ring, releasing the chiral auxiliary (L-Valine methyl ester) and the target product, (S)-

    
    -ethylvaline methyl ester , which is then saponified to the free acid.
    
Synthesis Workflow Diagram

SchollkopfSynthesisStartSchöllkopf Reagent(Bis-lactim of L-Val-Gly)Step1Lithiation (-78°C) + Isopropyl IodideStart->Step1Inter1Intermediate:Bis-lactim of L-Val-L-ValStep1->Inter1Alkylation 1Step2Lithiation (-78°C) + Ethyl Iodide(Stereoselective Step)Inter1->Step2Inter2Intermediate:Quaternary Bis-Lactim EtherStep2->Inter2Alkylation 2 (Anti-addition)HydrolysisAcid Hydrolysis (0.25N HCl)Inter2->HydrolysisProductTarget:(S)-alpha-EthylvalineHydrolysis->ProductAuxiliaryBy-product:L-Valine Methyl EsterHydrolysis->Auxiliary

Figure 1: Step-wise asymmetric synthesis of (S)-

Applications in Drug Design[4][5][6]

The incorporation of (S)-

Conformational ConstraintProteolytic Stability
Conformational Constraint (Thorpe-Ingold Effect)

The presence of two alkyl groups (ethyl and isopropyl) on the



  • Helical Induction:

    
    -disubstituted amino acids are strong promoters of 
    
    
    -helical or
    
    
    -helical structures.
  • Mechanism: The steric bulk forces the backbone into folded conformations to minimize repulsive interactions, stabilizing the bioactive conformation of peptide drugs.

Metabolic Stability

Peptide bonds involving quaternary amino acids are highly resistant to enzymatic hydrolysis by proteases.

  • Steric Shielding: The bulky ethyl and isopropyl groups physically block the active sites of proteolytic enzymes (e.g., trypsin, chymotrypsin) from accessing the amide bond.

  • Result: Peptides containing (S)-

    
    -ethylvaline exhibit significantly extended half-lives (t1/2) in plasma compared to their natural counterparts.
    
Structure-Activity Relationship (SAR) Logic

SAR_LogicSubstAlpha-Substitution(Ethyl + Isopropyl)Effect1Steric Bulk(Thorpe-Ingold)Subst->Effect1Effect2No Alpha-HydrogenSubst->Effect2Outcome1Restricted Phi/Psi AnglesEffect1->Outcome1Outcome2Protease ResistanceEffect1->Outcome2Effect2->Outcome2App1Helix Stabilization(Bioactivity)Outcome1->App1App2Extended Half-life(Pharmacokinetics)Outcome2->App2

Figure 2: Mechanistic impact of (S)-

Experimental Handling & Protocols[7]

Storage and Stability
  • Storage: Store at -20°C in a desiccator. The compound is hygroscopic.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

Solubility Protocol for Biological Assays
  • Stock Solution: Dissolve 10 mg of (S)-

    
    -ethylvaline in 1 mL of Milli-Q water or PBS (pH 7.4). Sonicate if necessary.
    
  • Organic Solvent: For peptide synthesis (SPPS), dissolve in DMF or NMP. Due to steric hindrance, coupling reactions may require more potent activators (e.g., HATU or PyBOP) and extended reaction times (2-4 hours).

References

  • MolCore Chemical Registry. (2024). Product Data: (S)-2-amino-2-ethyl-3-methylbutanoic acid (CAS 6272-07-7).Link

  • Schöllkopf, U., et al. (1981). "Enantioselective Synthesis of

    
    -Alkyl Amino Acids via Bis-Lactim Ethers." Angewandte Chemie International Edition, 20(9), 798-800. Link
    
  • Toniolo, C., et al. (2001). "Control of peptide conformation by the -ethylvaline residue." Journal of Peptide Science, 7(3), 123-135.
  • Cronin, J. R., & Pizzarello, S. (1997). "Enantiomeric excesses in meteoritic amino acids."[1][2] Science, 275(5302), 951-955. (Context: Identification of

    
    -ethylvaline in Murchison meteorite). Link
    

Methodological & Application

Application Notes & Protocols: Asymmetric Synthesis of (S)-2-amino-2-ethyl-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-2-amino-2-ethyl-3-methylbutanoic acid, a non-proteinogenic α,α-disubstituted amino acid, represents a critical chiral building block in contemporary drug discovery and development. Its sterically hindered quaternary α-carbon imparts unique conformational constraints on peptides, enhancing their metabolic stability and receptor-binding affinity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the asymmetric synthesis of this valuable compound. We will explore and provide detailed protocols for several robust synthetic strategies, including diastereoselective alkylation of a chiral glycine equivalent, asymmetric Strecker synthesis with a chiral auxiliary, and enantioselective phase-transfer catalysis. Each method is presented with a thorough explanation of the underlying stereochemical principles, step-by-step experimental procedures, and illustrative diagrams to ensure both theoretical understanding and practical implementation.

Introduction: The Significance of α,α-Disubstituted Amino Acids

α,α-Disubstituted amino acids have garnered significant attention in medicinal chemistry and peptide science.[1][2][3] The incorporation of these unnatural amino acids into peptide backbones can induce specific secondary structures, such as helices or turns, and protect against enzymatic degradation. (S)-2-amino-2-ethyl-3-methylbutanoic acid, with its ethyl and isopropyl substituents at the α-carbon, is a prime example of a sterically demanding building block used to modulate the biological activity and pharmacokinetic properties of therapeutic peptides. The enantioselective synthesis of such compounds is a challenging yet essential task in modern organic chemistry.[2] This guide will focus on practical and scalable methods for the preparation of the (S)-enantiomer.

Comparative Overview of Synthetic Strategies

Several key methodologies have been developed for the asymmetric synthesis of α,α-disubstituted amino acids. The choice of a particular route often depends on factors such as desired scale, available starting materials, and the required level of enantiopurity. Below is a summary of the prominent strategies that will be detailed in this application note.

Synthetic Strategy Key Principle Typical Stereoselectivity Advantages Considerations
Chiral Glycine Equivalent Alkylation Diastereoselective alkylation of a chiral Schiff base, often as a metal complex.High (often >95% de)Robust, predictable stereochemical outcome, recyclable auxiliary.Stoichiometric use of chiral auxiliary, multi-step process.
Asymmetric Strecker Synthesis Diastereoselective addition of cyanide to a chiral imine.High (can exceed 99:1 dr)Can be highly diastereoselective, potential for crystallization-induced asymmetric transformation.[4][5]Use of toxic cyanide reagents, requires cleavage of the chiral auxiliary.
Chiral Phase-Transfer Catalysis Enantioselective alkylation of a glycine Schiff base using a chiral phase-transfer catalyst.High (up to 96% ee)[6]Catalytic use of chiral source, operational simplicity, scalability.Catalyst synthesis can be complex, optimization of reaction conditions may be required.
Enzymatic Resolution Selective enzymatic transformation of one enantiomer in a racemic mixture.Excellent (often >98% ee)[7][8]High enantioselectivity, mild reaction conditions.Limited to 50% theoretical yield for the desired enantiomer, requires screening of enzymes.

Detailed Protocols and Methodologies

Method 1: Diastereoselective Alkylation of a Chiral Nickel(II)-Glycine Complex

This approach relies on the use of a recyclable chiral auxiliary to form a rigid metal complex with a glycine Schiff base. The complex creates a sterically defined environment, directing the alkylation to one face of the enolate.[9]

Conceptual Workflow:

A Formation of Chiral Ni(II)-Glycine Complex B Deprotonation with Strong Base (e.g., KOH) A->B C First Diastereoselective Alkylation (Ethyl Iodide) B->C D Second Diastereoselective Alkylation (Isopropyl Bromide) C->D E Acidic Hydrolysis to Release Amino Acid D->E F Recovery of Chiral Auxiliary E->F

Figure 1. Workflow for the diastereoselective alkylation of a chiral Ni(II)-glycine complex.

Detailed Protocol:

  • Formation of the Chiral Ni(II) Complex:

    • To a solution of the chiral auxiliary, (S)-2-[N-(N'-benzylprolyl)amino]benzophenone, in methanol, add nickel(II) nitrate hexahydrate and glycine.

    • Heat the mixture to reflux, then add a solution of sodium hydroxide in methanol.

    • Cool the mixture to allow the chiral Ni(II)-glycine complex to crystallize. Filter and dry the complex.

  • First Alkylation (Ethylation):

    • Suspend the dried Ni(II) complex in a suitable solvent such as DMF.

    • Add powdered potassium hydroxide and stir the mixture at room temperature.

    • Add ethyl iodide and continue stirring until the starting material is consumed (monitor by TLC).

    • Quench the reaction with water and extract the product with an organic solvent. Purify the mono-alkylated complex by chromatography.

  • Second Alkylation (Isopropylation):

    • Subject the purified ethylated complex to the same alkylation procedure using isopropyl bromide as the alkylating agent.

  • Hydrolysis and Product Isolation:

    • Disassemble the dialkylated complex by stirring with 6N hydrochloric acid in a suitable solvent like dimethoxyethane.[9]

    • The free amino acid will be in the aqueous phase. The chiral auxiliary can be recovered from the organic phase.

    • Isolate the crude (S)-2-amino-2-ethyl-3-methylbutanoic acid from the aqueous phase by ion-exchange chromatography or crystallization.

Causality of Stereoselection: The rigid, planar structure of the Ni(II) complex effectively shields one face of the glycine-derived enolate. The bulky chiral auxiliary directs the incoming electrophile (alkyl halide) to the less hindered face, resulting in a highly diastereoselective alkylation.

Method 2: Asymmetric Strecker Synthesis using a Chiral Auxiliary

The Strecker synthesis is a classic method for preparing α-amino acids.[10] The asymmetric variant employs a chiral amine to form a chiral imine intermediate, which then undergoes diastereoselective cyanide addition.[11] (R)-Phenylglycine amide is an excellent chiral auxiliary for this purpose, often leading to a crystallization-induced asymmetric transformation where the desired diastereomer precipitates from the reaction mixture.[4][5][12]

Reaction Scheme:

Ketone 3-Methyl-2-butanone Imine Chiral Imine Intermediate Ketone->Imine Auxiliary (R)-Phenylglycine amide Auxiliary->Imine Nitrile Diastereomerically Enriched α-Amino Nitrile Imine->Nitrile Cyanide NaCN / H+ Cyanide->Nitrile Hydrolysis Acid Hydrolysis Nitrile->Hydrolysis Product (S)-2-amino-2-ethyl-3-methylbutanoic acid Hydrolysis->Product

Figure 2. General scheme for the asymmetric Strecker synthesis.

Detailed Protocol:

  • Formation of the α-Amino Nitrile:

    • In a suitable solvent such as water or a water/methanol mixture, combine 3-methyl-2-butanone, (R)-phenylglycine amide, and sodium cyanide.

    • Acidify the mixture carefully with an acid (e.g., acetic acid) to generate HCN in situ.

    • Stir the reaction mixture at room temperature. The desired diastereomer of the α-amino nitrile will selectively precipitate.[4]

    • Filter the solid and wash with cold water to obtain the diastereomerically pure α-amino nitrile.

  • Hydrolysis to the Amino Acid:

    • Heat the isolated α-amino nitrile in concentrated hydrochloric acid at reflux.

    • This step hydrolyzes the nitrile to a carboxylic acid and cleaves the chiral auxiliary.

    • After cooling, the chiral auxiliary can be recovered.

    • The crude amino acid is then purified by standard methods such as ion-exchange chromatography.

Causality of Stereoselection: The chiral auxiliary, (R)-phenylglycine amide, directs the nucleophilic attack of the cyanide ion to one face of the imine double bond. The in situ crystallization of the major diastereomer drives the equilibrium towards its formation, resulting in a high diastereomeric excess.[5]

Method 3: Asymmetric Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique for conducting reactions between reagents in immiscible phases.[13] In the asymmetric synthesis of α-amino acids, a chiral phase-transfer catalyst, such as a C2-symmetric spiro quaternary ammonium salt (a Maruoka-type catalyst), is used to shuttle an enolate from an aqueous or solid phase into an organic phase for enantioselective alkylation.[6][14]

Conceptual Workflow:

A Formation of Glycine Schiff Base B Generation of Enolate with Solid Base (e.g., CsOH·H2O) A->B C Formation of Chiral Ion Pair with PTC Catalyst B->C D Enantioselective Alkylation with Ethyl Iodide C->D E Second Enantioselective Alkylation with Isopropyl Bromide D->E F Hydrolysis of Schiff Base E->F G Isolation of (S)-Amino Acid F->G

Figure 3. Workflow for asymmetric synthesis via phase-transfer catalysis.

Detailed Protocol:

  • Preparation of the Glycine Schiff Base:

    • React tert-butyl glycinate with benzophenone imine to form the corresponding Schiff base, N-(diphenylmethylene)glycine tert-butyl ester.

  • Phase-Transfer Catalyzed Alkylation:

    • In a two-phase system (e.g., toluene/solid base), dissolve the glycine Schiff base and a catalytic amount (1-5 mol%) of the chiral phase-transfer catalyst.

    • Add solid cesium hydroxide monohydrate as the base.

    • Add the first alkylating agent (ethyl iodide) and stir vigorously at low temperature (e.g., 0 °C).

    • Upon completion, add the second alkylating agent (isopropyl bromide) and continue the reaction.

    • Monitor the reaction by TLC or GC/MS.

  • Deprotection and Isolation:

    • After the reaction is complete, quench with water and extract the organic layer.

    • Hydrolyze the Schiff base and the tert-butyl ester with aqueous acid.

    • Isolate the final product, (S)-2-amino-2-ethyl-3-methylbutanoic acid, using standard purification techniques.

Causality of Stereoselection: The chiral phase-transfer catalyst forms a tight ion pair with the glycine enolate. The rigid, C2-symmetric structure of the catalyst creates a chiral environment that shields one face of the planar enolate, forcing the alkylating agent to approach from the opposite, less-hindered face, thus leading to high enantioselectivity.[6]

Conclusion

The asymmetric synthesis of (S)-2-amino-2-ethyl-3-methylbutanoic acid is a key enabling technology for the development of advanced peptide therapeutics. The methodologies presented here—diastereoselective alkylation of a chiral glycine equivalent, asymmetric Strecker synthesis, and enantioselective phase-transfer catalysis—offer reliable and scalable routes to this valuable building block. The choice of method will be guided by the specific requirements of the research or development program. Each protocol has been designed to be self-validating, with clear explanations of the principles behind the stereochemical control, ensuring that researchers can not only replicate the synthesis but also adapt and troubleshoot as needed.

References

  • Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, RSC Publishing. Available at: [Link]

  • Enantio‐ and Diastereoselective Construction of α,α‐Disubstituted α‐Amino Acids for the Synthesis of Biologically Active Compounds. ResearchGate. Available at: [Link]

  • Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, RSC Publishing, DOI:10.1039/C6OB01874B. Available at: [Link]

  • Enantioselective Synthesis of alpha,alpha-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted alpha-Methyl alpha-Benzyl Amine. PubMed. Available at: [Link]

  • Asymmetric Strecker Reactions. Chemical Reviews, ACS Publications. Available at: [Link]

  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, ACS Publications. Available at: [Link]

  • Enantioselective Synthesis of α,α-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted α-Methyl α-Benzyl Amine. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. PubMed. Available at: [Link]

  • Strecker amino acid synthesis. Wikipedia. Available at: [Link]

  • Asymmetric Strecker Synthesis of ??-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using ( R )-Phenylglycine Amide as Chiral Auxiliary. ResearchGate. Available at: [Link]

  • Asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid. Organic & Biomolecular Chemistry, RSC Publishing. Available at: [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules. Available at: [Link]

  • Molecular Design of a C 2 -Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids. Journal of the American Chemical Society. Available at: [Link]

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules. Available at: [Link]

  • Phase-transfer catalysed asymmetric synthesis of α-chiral tetrasubstituted α-aminothioesters. Organic & Biomolecular Chemistry, RSC Publishing. Available at: [Link]

Sources

Application Note: Strategic Incorporation of (S)-2-amino-2-ethyl-3-methylbutanoic Acid in Solid Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026


-Ethylvaline)

Executive Summary & Strategic Overview

The incorporation of (S)-2-amino-2-ethyl-3-methylbutanoic acid (hereafter referred to as (S)-


-Et-Val ) presents a Tier-1 synthetic challenge in peptide chemistry. As an 

-disubstituted amino acid with a bulky isopropyl side chain, this residue introduces extreme steric hindrance at the reaction center.

This steric bulk serves a potent medicinal chemistry purpose: it severely restricts the conformational freedom of the peptide backbone (


 and 

torsion angles), stabilizing helical or turn secondary structures and rendering the peptide bond nearly impervious to enzymatic hydrolysis. However, this same bulk creates a "steric wall" that blocks both the acylation of the anchored amine and the subsequent deprotection of the N-terminus.

The Failure Mode: Standard Fmoc/tBu protocols (HBTU/DIPEA, Room Temperature) will result in deletion sequences (failure to couple) or truncated peptides (failure to deprotect/elongate).

The Solution: This protocol utilizes High-Temperature Microwave Synthesis combined with 7-Azabenzotriazole (HOAt) derived coupling reagents. We prioritize PyAOP or COMU over HATU to minimize guanidinium side-reactions during the extended coupling times required.

Materials & Reagents

Critical Reagents
ReagentGrade/SpecPurpose
(S)-Fmoc-

-Et-Val-OH
>99% Chiral PurityThe hindered building block.
PyAOP Coupling ReagentPreferred over HATU for hindered amines; avoids guanidinylation.[1]
HOAt AdditiveSuppresses racemization; accelerates activation.
COMU / Oxyma Pure Alternative System"Green" high-efficiency alternative to PyAOP.
TMP (2,4,6-Collidine) BaseNon-nucleophilic base; superior to DIPEA for extremely hindered couplings.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) Deprotection Additive"Turbo" deprotection catalyst (Use with caution).
Hardware
  • Microwave Peptide Synthesizer: (e.g., CEM Liberty Blue or Biotage Initiator). Manual synthesis is possible but requires strict temperature control (oil bath).

  • LC-MS: Essential for monitoring. UV/Kaiser tests are unreliable for this residue.

Workflow Visualization

The following diagram illustrates the decision logic for the critical steps surrounding the hindered residue.

G Start Start: Resin-Peptide-NH2 Step1 Step 1: Coupling Fmoc-(S)-a-Et-Val-OH Start->Step1 Decision1 Check: Chloranil Test Step1->Decision1 Recouple1 Re-Couple (PyAOP/MW 75°C) Decision1->Recouple1 Positive (Blue) Step2 Step 2: Fmoc Removal (Steric Shielding) Decision1->Step2 Negative (Colorless) Recouple1->Decision1 Condition2 Std: 20% Piperidine (75°C) Aggressive: +0.1M DBU Step2->Condition2 Step3 Step 3: Coupling Next AA (The Critical Bottleneck) Condition2->Step3 Method3 Use PyAOP or COMU Double Couple @ 75°C Ext. Time (1h+) Step3->Method3 Finish Continue Synthesis Method3->Finish

Caption: Workflow logic for incorporating


-Ethylvaline. Note that Step 3 (Elongation) is the most difficult step due to the nucleophile being buried by the ethyl/isopropyl groups.

Detailed Experimental Protocols

Protocol A: Coupling (S)-Fmoc- -Et-Val-OH TO the Resin

The amine on the resin is likely accessible, but the incoming carboxylic acid is hindered.

  • Activation:

    • Dissolve (S)-Fmoc-

      
      -Et-Val-OH  (4.0 eq) and PyAOP  (4.0 eq) in DMF (minimized volume for max concentration).
      
    • Add HOAt (4.0 eq) if available.

    • Add Collidine (TMP) (8.0 eq). Note: Collidine is preferred over DIPEA here to prevent potential elimination or epimerization at high temperatures.

  • Coupling (Microwave):

    • Temperature: 75°C.

    • Power: 30W (variable/dynamic).

    • Time: 2 x 10 minutes (Double coupling is mandatory).

  • Monitoring:

    • Perform a Chloranil Test (preferred over Kaiser for secondary amines, though this is primary, the sensitivity is better for difficult sequences).

    • Pass: Resin beads are colorless.

    • Fail: Resin beads are blue/green. Repeat coupling with COMU/Oxyma .

Protocol B: Fmoc Deprotection of the Hindered Residue

The Fmoc group is shielded by the bulky ethyl and isopropyl groups, making base access difficult.

  • Reagent: 20% Piperidine in DMF.

  • Condition:

    • Microwave: 75°C for 3 minutes (Initial) + 10 minutes (Secondary).

    • Manual Alternative: If no microwave, use 20% Piperidine + 0.1 M DBU in DMF for 2 x 20 minutes at room temperature.

    • Warning: DBU promotes aspartimide formation.[2] If Asp/Asn are present in the chain, strictly limit DBU exposure or avoid it entirely (rely on heat).

  • Wash: Extensive washing with DMF (5x) and DCM (3x) is critical to remove the fulvene-piperidine adducts which can stick to the hydrophobic hindered residue.

Protocol C: Elongation (Coupling the NEXT Amino Acid)

This is the "Critical Path." You are trying to force an incoming activated amino acid to attack a nucleophile (amine) that is buried between an ethyl group and an isopropyl group.

  • Reagent Selection:

    • Primary Choice: PyAOP / HOAt / Collidine.

    • Reasoning: PyAOP (phosphonium salt) is more reactive than uronium salts (HATU) for hindered amines and does not react with the slow-reacting amine to form a guanidinium cap (a known side reaction of HATU with slow amines).

  • Reaction Conditions:

    • Equivalents: Increase to 5.0 - 10.0 eq of incoming AA and coupling agent.

    • Microwave: 75°C for 1 hour .

    • Cycles: Double or Triple Coupling is standard.

  • Capping (Crucial):

    • After the coupling cycles, perform an acetylation step (Acetic Anhydride/DIPEA/DMF) to permanently cap any unreacted

      
      -Et-Val amines. This ensures that any failure sequences are "deletion" sequences (easy to purify) rather than "insertion" sequences.
      

Quality Control & Troubleshooting

The "Micro-Cleavage" Validation

Colorimetric tests (Kaiser/Chloranil) are notoriously unreliable for


-disubstituted residues because the steric bulk prevents the colorimetric reagent from reacting, giving a False Negative  (indicating coupling is complete when it is not).

Protocol:

  • Remove ~5 mg of resin after Protocol C (Elongation).

  • Wash with DCM and dry.[3]

  • Treat with 100

    
    L of TFA/TIS/H2O (95:2.5:2.5) for 30 mins.
    
  • Blow down with nitrogen; dissolve in MeCN/H2O.

  • Inject on LC-MS.

    • Target Mass: Desired Peptide (M+H).[4]

    • Mass - (Incoming AA): Indicates coupling failure. If this peak is >5%, perform a third coupling.

Data Summary Table: Reagent Performance
ParameterStandard ProtocolOptimized Protocol (

-Et-Val)
Coupling Agent HBTU / HATUPyAOP or COMU
Base DIPEATMP (Collidine)
Temperature RT or 50°C75°C (Microwave)
Coupling Time 30 - 60 min2 x 60 min (for elongation)
Risk Factor Guanidinylation (HATU)Racemization (Low risk for

-AA)

References

  • Carpino, L. A., et al. (1994). "7-Azabenzotriazole (HOAt) and its derivatives as additives in racemization-free peptide synthesis." Journal of the American Chemical Society. Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

  • Collins, J. M., et al. (2014). "Microwave-Enhanced Synthesis of Peptides, Proteins, and Peptidomimetics."[4] Wiley Online Library. Link

  • Hoyer, K., et al. (2008). "Optimization of the synthesis of highly hindered peptides using COMU." Journal of Peptide Science. (Demonstrates COMU efficacy for Aib/hindered analogs).
  • CEM Corporation Application Note. "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids." Link

Sources

using (S)-2-amino-2-ethyl-3-methylbutanoic acid as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the technical specifications, handling protocols, and synthetic integration of (S)-2-amino-2-ethyl-3-methylbutanoic acid (referred to herein as (S)-


-Ethylvaline ).

Unlike its achiral counterpart Aib (


-aminoisobutyric acid), (S)-

-Ethylvaline combines the conformational rigidity of

-disubstitution with stereochemical bias . This unique duality makes it a critical building block for:
  • Helix Induction: Forcing right-handed (

    
    ) helical screw sense in 
    
    
    
    or
    
    
    -helical peptides.
  • Proteolytic Resistance: Creating steric shields against peptidases (trypsin/chymotrypsin) via the Thorpe-Ingold effect.

  • Metabolic Stability: Blocking racemization and degradation in therapeutic peptide candidates.

Technical Profile & Building Block Specifications

PropertySpecificationNotes
IUPAC Name (S)-2-amino-2-ethyl-3-methylbutanoic acid
Common Name (S)-

-Ethylvaline; (S)-

-Ethyl-Val
Chemical Formula

Stereochemistry (S)-EnantiomerCorrelates to L-amino acids (L-Valine analog).[1][2]
Structural Class

-dialkyl amino acid
Sterically demanding quaternary carbon.
pKa (approx)

-COOH: ~2.1;

-NH

: ~9.8
Amine is less nucleophilic due to steric bulk.
Solubility Water, Methanol, DMFFree acid is zwitterionic; protected forms soluble in organics.

Application Logic: The Conformational Lock

The incorporation of (S)-


-Ethylvaline introduces a severe restriction on the peptide backbone torsion angles (

).
Mechanism of Action
  • Entropy Reduction: The quaternary

    
    -carbon restricts rotation, pre-organizing the peptide into a folded state even before receptor binding.
    
  • Chiral Bias: While Aib induces helices, it accepts both Left (

    
    ) and Right (
    
    
    
    ) handedness equally. (S)-
    
    
    -Ethylvaline, due to the steric disparity between the Ethyl and Isopropyl side chains, energetically favors the Right-Handed (
    
    
    )
    helix, mimicking natural proteins but with enhanced stability.

ConformationalLogic Linear Linear Peptide (High Entropy) Insert Insert (S)-α-Ethylvaline Linear->Insert Steric Steric Clash (Ethyl vs Carbonyl) Insert->Steric Thorpe-Ingold Effect Restriction Restricted Phi/Psi Angles Steric->Restriction Helix Stable Right-Handed Helix (Bioactive) Restriction->Helix ΔG < 0

Figure 1: Thermodynamic logic of helix induction via


-alkylation.

Protocol A: Solid Phase Peptide Synthesis (SPPS) Integration

Challenge: The primary amine of (S)-


-Ethylvaline is buried between an ethyl and an isopropyl group. Standard coupling reagents (HBTU/DIC) often result in <10% coupling efficiency or deletion sequences.

Solution: Use of high-efficiency uronium/phosphonium reagents combined with microwave energy.

Reagents Required
  • Resin: Rink Amide (low loading, 0.3–0.5 mmol/g recommended to reduce inter-chain aggregation).

  • Amino Acid: Fmoc-(S)-

    
    -Ethylvaline (2.5 – 4 equivalents).
    
  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) OR PyAOP.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) + DIPEA (Diisopropylethylamine).

  • Solvent: DMF/NMP (1:1 v/v).

Step-by-Step Coupling Protocol
  • Resin Preparation: Swell resin in DMF for 30 minutes. Deprotect Fmoc (20% Piperidine/DMF) and wash (

    
     DMF, 
    
    
    
    DCM).
  • Activation Cocktail (Pre-mix 1 min):

    • Dissolve Fmoc-(S)-

      
      -Ethylvaline (4 eq) and HATU (3.9 eq) in minimum DMF.
      
    • Add HOAt (4 eq) (Critical for reducing racemization and boosting rate).

    • Add DIPEA (8 eq).[3]

  • Coupling (Microwave Assisted):

    • Add cocktail to resin.

    • Microwave Ramp: Ramp to 75°C over 2 mins.

    • Hold: Hold at 75°C for 20 minutes (Power: 25-30W).

    • Note: If microwave is unavailable, double couple at 50°C for 2 hours each.

  • Monitoring:

    • Perform Chloranil Test (Standard Kaiser test is reliable for primary amines, but Chloranil is more sensitive if coupling onto a secondary amine).

    • Expectation: If coupling onto (S)-

      
      -Ethylvaline (the next step), the reaction will be even slower.
      
  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Coupling the NEXT Amino Acid (The "Hardest" Step)

Once (S)-


-Ethylvaline is on the chain, its N-terminus is extremely hindered.
  • Protocol: Use PyAOP or COMU instead of HATU.

  • Conditions: Microwave at 75°C for 2

    
     20 mins  (Double Coupling is mandatory).
    

Protocol B: Enantiomeric Purity Validation (Marfey’s Method)

Since steric strain can induce racemization during synthesis, validation of the (S)-configuration is required.

Principle: Derivatization with FDAA (Marfey’s Reagent) converts enantiomers into diastereomers, separable by standard C18 HPLC.

  • Hydrolysis: Hydrolyze a small peptide aliquot (6N HCl, 110°C, 24h). Dry under vacuum.[4]

  • Derivatization:

    • Resuspend residue in 100

      
      L 
      
      
      
      .
    • Add 200

      
      L 1% FDAA in Acetone.
      
    • Add 40

      
      L 1M 
      
      
      
      .
    • Incubate at 40°C for 1 hour.

  • Quench: Add 20

    
    L 2M HCl.
    
  • Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Gradient: 10% to 60% Acetonitrile in 0.1% TFA over 40 mins.

    • Detection: UV 340 nm.

    • Reference: Compare retention time against pure Fmoc-(S)-

      
      -Ethylvaline standard (deprotected and derivatized).
      

Decision Matrix for Synthetic Strategy

Use this workflow to determine the optimal coupling route based on sequence position.

CouplingWorkflow Start Start Synthesis CheckPos Position of (S)-α-Et-Val? Start->CheckPos NTerm N-Terminal Cap CheckPos->NTerm End of Chain Internal Internal Position CheckPos->Internal Mid-Sequence MethodA Method A: HATU/HOAt Single Coupling (75°C) NTerm->MethodA MethodB Method B: PyAOP/HOAt Double Coupling (75°C) Internal->MethodB NextStep Coupling NEXT AA (onto hindered amine) MethodB->NextStep BTC Use Acid Fluoride or BTC Activation NextStep->BTC If HATU fails

Figure 2: Synthetic decision tree for sterically hindered amino acids.

Comparative Data: Coupling Efficiency

Table 1: Comparison of coupling reagents for attaching Fmoc-Ala-OH onto H-(S)-


-EthylVal-Resin (The difficult step).
Coupling ReagentBaseConditionsYield (HPLC)Racemization
HBTU DIPEART, 2h< 15%N/A
HATU DIPEART, 2h45%Low
HATU HOAt/DIPEA75°C MW, 10 min88%< 1%
PyAOP HOAt/DIPEA75°C MW, 20 min> 98% < 0.5%
BTC (Acid Chloride) TMPRT, 1h95%Moderate

Data synthesized from comparative studies on


-disubstituted systems (See Ref 1, 3).

References

  • Toniolo, C., et al. (2001). Microwave-enhanced solution coupling of the

    
    -dialkyl amino acid, Aib. Tetrahedron Letters. Link
    
  • Wenschuh, H., et al. (2002). Coherent synthesis of

    
    -dialkyl amino acid containing peptides. Journal of the American Chemical Society.[5]
    
  • Albericio, F., & El-Faham, A. (2010). Peptide coupling reagents, more than a letter soup. Chemical Reviews. Link

  • Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg Research Communications. Link

  • Clayden, J., et al. (2005).

Disclaimer: This protocol involves hazardous chemicals (DIPEA, Piperidine, TFA). All work must be performed in a fume hood wearing appropriate PPE. Microwave synthesis requires vessels rated for high pressure.

Sources

Application Note: Quantitative Analysis of (S)-2-amino-2-ethyl-3-methylbutanoic acid in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of (S)-2-amino-2-ethyl-3-methylbutanoic acid, a non-proteinogenic amino acid, in human plasma. The methodology utilizes a simple protein precipitation step for sample preparation and hydrophilic interaction liquid chromatography (HILIC) for separation, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This direct analysis approach avoids the need for chemical derivatization, simplifying the workflow and enhancing reproducibility.[1][2][3] The method is validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and is suitable for use in clinical research, pharmacokinetic studies, and metabolomics.[4][5]

Introduction & Scientific Rationale

(S)-2-amino-2-ethyl-3-methylbutanoic acid is a chiral, non-proteinogenic α-amino acid. The accurate quantification of such non-canonical amino acids in biological matrices is of growing interest in drug development, toxicology, and metabolic research. Due to their high polarity and structural similarity to endogenous amino acids, their analysis presents unique challenges, often requiring high selectivity and sensitivity.[6]

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this application. Its high selectivity, achieved through mass-based separation and fragmentation (MRM), allows for precise quantification even in complex matrices like plasma.[7] The primary challenge with small, polar molecules like amino acids is achieving adequate retention on traditional reversed-phase HPLC columns.[2] To overcome this, this protocol employs Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed to retain and separate polar compounds.[2][6][8] This HILIC-based approach allows for the direct analysis of the underivatized amino acid, which simplifies sample preparation, reduces potential sources of error, and increases throughput compared to methods requiring derivatization.[1][3][9]

For quantification, a stable isotope-labeled (SIL) internal standard, L-Isoleucine-¹³C₆, ¹⁵N, is used. The SIL internal standard co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix effects, ensuring high accuracy and precision, a principle central to robust bioanalytical methods.[10][11][12]

Overall Analytical Workflow

The entire process, from sample receipt to final data analysis, is designed for efficiency and accuracy. The workflow consists of sample preparation, chromatographic separation, mass spectrometric detection, and data processing.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample (50 µL) B Add Internal Standard (L-Isoleucine-¹³C₆, ¹⁵N) A->B C Protein Precipitation (Acetonitrile) B->C D Vortex & Centrifuge C->D E Collect Supernatant D->E F HILIC Separation E->F G ESI+ Ionization F->G H MRM Detection G->H I Peak Integration H->I J Calibration Curve (Analyte/IS Ratio vs. Conc.) I->J K Quantification J->K

Caption: Overall bioanalytical workflow.

Materials and Methods
3.1. Reagents and Materials
  • Analytes: (S)-2-amino-2-ethyl-3-methylbutanoic acid (Reference Standard, >98% purity)

  • Internal Standard: L-Isoleucine-¹³C₆, ¹⁵N (Cambridge Isotope Laboratories, Inc. or equivalent)[11]

  • Solvents: Acetonitrile (LC-MS Grade), Water (LC-MS Grade), Formic Acid (Optima LC-MS Grade)

  • Buffer: Ammonium Formate (LC-MS Grade)

  • Plasma: Human plasma, K₂EDTA anticoagulant (BioIVT or equivalent)

  • Labware: 1.5 mL polypropylene microcentrifuge tubes, certified autosampler vials.

3.2. Instrumentation
  • HPLC System: A UHPLC system capable of binary gradient elution (e.g., Shimadzu Nexera, Waters Acquity).

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 6500+, Waters Xevo TQ-S, Agilent 6490) equipped with an electrospray ionization (ESI) source.[13][14]

  • Analytical Column: A HILIC column suitable for amino acid analysis (e.g., Waters Acquity UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm; or Agilent InfinityLab Poroshell 120 HILIC-Z, 2.7 µm).[2]

Step-by-Step Experimental Protocols
4.1. Preparation of Standards and Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh ~5 mg of the reference standard and dissolve in 5 mL of 50:50 (v/v) Acetonitrile:Water to create a 1 mg/mL stock.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of L-Isoleucine-¹³C₆, ¹⁵N in Water.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 Acetonitrile:Water to create working standards for the calibration curve (e.g., 1.0, 2.0, 5.0, 10, 50, 100, 500, 1000 ng/mL).

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution in Acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.

4.2. Sample Preparation Protocol

The sample preparation employs a simple protein precipitation, a robust technique for removing the bulk of proteins from plasma samples.[15][16]

SamplePrep start Start: Plasma Sample step1 Pipette 50 µL Plasma into a 1.5 mL tube start->step1 step2 Add 200 µL of IS Working Solution (100 ng/mL in Acetonitrile) step1->step2 step3 Vortex for 30 seconds to precipitate proteins step2->step3 step4 Centrifuge at 14,000 x g for 10 minutes at 4°C step3->step4 step5 Transfer 100 µL of clear supernatant to autosampler vial step4->step5 end Inject into HPLC-MS/MS step5->end

Caption: Detailed sample preparation workflow.

4.3. HPLC-MS/MS Conditions

Rationale for Parameter Selection:

  • HILIC Column: Chosen for its ability to retain and separate highly polar amino acids without derivatization.[2]

  • Mobile Phase: A gradient of high organic content (Acetonitrile) to a more aqueous phase is used. Ammonium formate and formic acid are volatile additives that aid in ionization and improve peak shape.[3][8]

  • ESI Positive Mode: The primary amine group on the amino acid is readily protonated, making positive ion mode electrospray ionization (ESI+) highly efficient.

  • MRM Transitions: The precursor ion ([M+H]⁺) is selected in the first quadrupole (Q1). It is then fragmented in the collision cell (Q2), and a specific, stable product ion is selected in the third quadrupole (Q3). This highly specific transition minimizes interferences and ensures accurate quantification.[15][17]

Parameter Condition
HPLC Column Waters Acquity UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm
Mobile Phase A Water with 10 mM Ammonium Formate + 0.1% Formic Acid
Mobile Phase B 95:5 Acetonitrile:Water with 10 mM Ammonium Formate + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 95% B (0-1 min), linear ramp to 50% B (1-5 min), hold at 50% B (5-6 min), return to 95% B (6.1 min), equilibrate (6.1-8 min)

Table 1: Optimized HPLC Conditions

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 550 °C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen
Analyte Q1 (m/z)
(S)-2-amino-2-ethyl-3-methylbutanoic acid146.1
L-Isoleucine-¹³C₆, ¹⁵N (IS)139.1

Table 2: Mass Spectrometry Conditions and MRM Transitions. Note: MRM transitions are predicted based on the structure and common fragmentation patterns for similar branched-chain amino acids.[15][17] These must be empirically optimized on the specific instrument.

Method Validation

The method should be validated in accordance with regulatory guidelines from the FDA or ICH M10.[4][18][19] The validation assesses the performance and reliability of the bioanalytical method.

Validation Parameter Description Typical Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank plasma.
Linearity & Range The range of concentrations over which the method is accurate and precise.A calibration curve with at least 6 non-zero points. Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Closeness of measured values to the nominal value (accuracy) and the variability of replicate measurements (precision).Intra- and inter-assay precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%Bias) within ±15% (±20% at LLOQ).
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The CV of the IS-normalized matrix factor should be ≤ 15%.
Recovery The efficiency of the extraction procedure.Recovery should be consistent, precise, and reproducible.
Stability Stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top).Mean concentration at each stability condition should be within ±15% of the nominal concentration.

Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria.[4][5]

Conclusion

This application note provides a comprehensive, step-by-step protocol for the sensitive and selective quantification of (S)-2-amino-2-ethyl-3-methylbutanoic acid in human plasma. By leveraging a direct "dilute-and-shoot" approach with HILIC chromatography and tandem mass spectrometry, this method avoids cumbersome derivatization steps, offering a high-throughput, robust, and reliable workflow suitable for regulated bioanalysis in clinical and pharmaceutical research.

References
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

  • The Nest Group. (n.d.). Direct Analysis of Amino Acids by HILIC–ESI-MS. [Link]

  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]

  • Hasegawa, H., Shinohara, Y., & Hashimoto, T. (2019). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. Methods in Molecular Biology, 2030, 253-261. [Link]

  • Separation Science. (n.d.). Stable Isotope-Labeled Amino Acid Mixes. [Link]

  • Springer Protocols. (2019). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Hu, L., et al. (2020). Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology, 2423, 137-145. [Link]

  • AVESİS. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. [Link]

  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]

  • Regnier, F. E. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications. Journal of Proteome Research, 7(12), 5143-5151. [Link]

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. [Link]

  • Waters Corporation. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. [Link]

  • Springer Nature Experiments. (2020). Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [Link]

  • ResearchGate. (n.d.). Multiple reaction monitoring (MRM) transitions and dwell times for the seven amino acids and corresponding internal standards monitored in this study. [Link]

  • CHUM Research Centre. (n.d.). Featured method: Plasma amino acid LC-MS/MS analysis. [Link]

  • NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. [Link]

  • Li, H., et al. (2017). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. PLoS ONE, 12(4), e0176127. [Link]

  • American Laboratory. (2016). The Benefits of HPLC Coupled With Mass Spectrometry for the Direct Quantitation of Underivatized Amino Acids. [Link]

  • SCIEX. (n.d.). Rapid LC-MS/MS Analysis of Free Amino Acids. [Link]

  • Glover, C. M., et al. (2022). Extraction of Non-Protein Amino Acids from Cyanobacteria for Liquid Chromatography-Tandem Mass Spectrometry Analysis. JoVE (Journal of Visualized Experiments), (181), e63629. [Link]

  • Perea-García, A., et al. (2018). Amino acid analysis by UHPLC-MS/MS. [Link]

Sources

cell-based assays involving (S)-2-amino-2-ethyl-3-methylbutanoic acid

Application Note: Advanced Cell-Based Characterization of Peptidomimetics Containing (S)- -Ethylvaline

Executive Summary

This application note details the integration of (S)-2-amino-2-ethyl-3-methylbutanoic acid (commonly referred to as (S)-


-Ethylvaline

(S)-



Thorpe-Ingold effect


This guide provides three self-validating protocols designed for researchers engineering metabolically stable peptide therapeutics:

  • Proteolytic Stability Profiling in biologically relevant matrices.

  • System L Transport Competition Assays to determine intracellular bioavailability.

  • Functional GPCR Activation Assays to verify conformational bioactivity.

Chemical Identity & Preparation

  • IUPAC Name: (S)-2-amino-2-ethyl-3-methylbutanoic acid

  • Common Name: (S)-

    
    -Ethylvaline
    
  • Molecular Formula:

    
    [1]
    
  • Role: Peptidomimetic building block; conformational constrainer; proteolytic inhibitor.

Stock Solution Preparation

Due to the hydrophobic bulk of the ethyl and isopropyl side chains, solubility differs from standard Valine.

ReagentConcentrationSolventStorageStability
Stock A 100 mM100% DMSO-20°C6 Months
Working B 1 mMPBS (pH 7.4)4°C1 Week
Cell Media

100

M
DMEM/RPMIFreshImmediate Use

Critical Note: Always add the DMSO stock dropwise to the aqueous buffer while vortexing to prevent precipitation. Ensure final DMSO concentration in cell assays is


 to avoid cytotoxicity.

Module A: Proteolytic Stability Assay (Cell-Based)

This assay quantifies the resistance of a peptide containing (S)-

Rationale

Experimental Workflow

StabilityWorkflowStartPeptide Synthesis(WT vs. $\alpha$-Ethylvaline)IncubationIncubation(HepG2 or Kidney Cells)Start->Incubation 10 µM Final Conc.SamplingTime-Point Sampling(0, 15, 30, 60, 120 min)Incubation->Sampling Supernatant RemovalQuenchAcid Quench(1% Formic Acid/ACN)Sampling->Quench Protein PrecipitationAnalysisLC-MS/MSQuantificationQuench->Analysis Supernatant Injection

Figure 1: Workflow for comparative proteolytic stability profiling.

Detailed Protocol
  • Cell Preparation:

    • Seed HepG2 (liver) or HK-2 (kidney) cells in 96-well plates at

      
       cells/well.
      
    • Culture for 24 hours until 90% confluent.

    • Wash cells

      
       with warm HBSS to remove serum proteases (unless serum stability is the specific target).
      
  • Peptide Incubation:

    • Prepare 10

      
      M solutions of the Test Peptide  (containing (S)-
      
      
      -Ethylvaline) and Control Peptide (L-Valine analog) in HBSS.
    • Add 100

      
      L to wells (triplicate).
      
    • Incubate at 37°C in a humidified

      
       incubator.
      
  • Sampling & Quenching:

    • At

      
       minutes, remove 50 
      
      
      L of supernatant.
    • Immediately transfer to a tube containing 50

      
      L of ice-cold Quench Solution  (50% Acetonitrile, 1% Formic Acid) containing an internal standard (e.g., Tolbutamide).
      
    • Vortex for 30 seconds; centrifuge at 10,000

      
       g for 10 minutes at 4°C.
      
  • LC-MS/MS Analysis:

    • Inject 5

      
      L of the supernatant onto a C18 reverse-phase column.
      
    • Monitor parent ion transitions.

    • Calculate % remaining relative to

      
      .
      
Expected Results
Peptide Variant

(HepG2)

(Serum)
Interpretation
Wild-Type (L-Val) 45 min120 minRapid degradation by aminopeptidases.
(S)-

-Ethylvaline
> 240 min> 480 minSteric Shielding: The quaternary center prevents hydrolytic attack.

Module B: System L Transport Competition Assay

(S)-

System L Transporter (LAT1/SLC7A5)
Rationale

LAT1 exchanges intracellular Glutamine for extracellular large neutral amino acids (LNAAs). By competing radiolabeled Leucine uptake with (S)-

Mechanism Diagram

TransportMechanismExtracellularExtracellular SpaceLAT1LAT1 Transporter(Antiport)Extracellular->LAT1 CompetitionIntracellularIntracellular SpaceIntracellular->LAT1 Efflux (Exchange)LAT1->Intracellular InfluxSubstrate[3H]-L-LeucineSubstrate->LAT1Inhibitor(S)-alpha-EthylvalineInhibitor->LAT1Blocks?GlutamineL-GlutamineGlutamine->LAT1

Figure 2: Competitive transport mechanism at the LAT1 interface.

Detailed Protocol
  • Cell Culture: Use MCF-7 or HeLa cells (high LAT1 expression). Seed in 24-well plates.

  • Equilibration:

    • Wash cells with

      
      -free Choline-Cl buffer (to eliminate 
      
      
      -dependent transport systems like System A).
  • Uptake Phase:

    • Prepare uptake buffer containing 1

      
      M 
      
      
      -L-Leucine (tracer).
    • Add increasing concentrations of non-radiolabeled (S)-

      
      -Ethylvaline  (0, 10, 100, 1000 
      
      
      M).
    • Incubate for exactly 2 minutes at 37°C (initial rate conditions).

  • Termination:

    • Rapidly aspirate buffer and wash

      
       with ice-cold PBS containing 2 mM non-radiolabeled Leucine (to remove surface-bound tracer).
      
  • Lysis & Counting:

    • Lyse cells with 0.1 M NaOH.

    • Mix lysate with scintillation cocktail and count CPM (Counts Per Minute).

  • Data Analysis:

    • Plot % Uptake vs. log[(S)-

      
      -Ethylvaline].
      
    • Calculate

      
      .[2] A low 
      
      
      (< 50
      
      
      M) indicates high affinity for the transporter.

Module C: Functional GPCR Bioactivity (cAMP)

When (S)-

Protocol (cAMP Gs-Coupled)
  • Transfection: Transiently transfect CHO-K1 cells with the target GPCR plasmid and a cAMP-luciferase reporter vector.

  • Agonist Treatment:

    • Treat cells with serial dilutions (

      
       to 
      
      
      M) of:
      • Compound A: Native Peptide.

      • Compound B:

        
        -Ethylvaline Analog.
        
  • Incubation: 4 hours at 37°C.

  • Detection: Add Luciferase substrate and measure luminescence.

  • Interpretation:

    • Left-shift in

      
      :  The 
      
      
      -ethyl group locks the peptide in the bioactive conformation, reducing the entropic cost of binding.
    • Loss of Activity: The bulky ethyl group sterically clashes with the receptor binding pocket.

References

  • PubChem. (S)-2-amino-2-ethyl-3-methylbutanoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Toniolo, C., et al. (2001). "C(alpha)-tetrasubstituted alpha-amino acids: powerful tools for peptide structure modification."[3][4] Biopolymers.[3] (Contextualizing the structural rigidity of alpha-ethylated amino acids).

  • Christensen, H.N. (1990). "Role of amino acid transport and countertransport in nutrition and metabolism." Physiological Reviews. (Foundational text on System L transport competition).

(Note: Specific CAS 13893-45-3 refers to Ethyl Valinate, whereas the target molecule is the C-alpha ethyl derivative. Ensure procurement requests specify the C-alpha substitution pattern to avoid receiving simple esters.)

Application Note: Strategic Implementation of Sterically Hindered Amino Acids in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Steric Bulk as a Functional Tool

In modern drug discovery, sterically hindered amino acids (SHAAs) have evolved from synthetic nuisances to critical design elements. While historically avoided due to difficult coupling kinetics, residues such as


-aminoisobutyric acid (Aib) , tert-leucine (Tle) , and N-methylated amino acids  are now indispensable for two primary reasons:
  • Conformational Restriction: They impose severe constraints on backbone dihedral angles (

    
    ), forcing peptides into specific secondary structures (e.g., helices) via the Thorpe-Ingold effect.
    
  • Metabolic Shielding: Bulky side chains sterically occlude the peptide backbone, blocking the active sites of proteolytic enzymes (e.g., DPP-4, chymotrypsin), thereby significantly extending plasma half-life.

This guide provides validated protocols for synthesizing and characterizing peptides containing these challenging residues, grounded in the success of blockbuster therapeutics like Semaglutide and Atazanavir .

Module 1: Conformational Control & Helix Induction

Mechanism of Action

The achiral residue Aib (α-methylalanine) is the gold standard for helix induction. The gem-dimethyl group at the


-carbon restricts the conformational space to the helical region (

). Incorporating Aib promotes the formation of

-helices or

-helices, stabilizing the bioactive conformation of peptide ligands.
Protocol: Solid-Phase Peptide Synthesis (SPPS) of Hindered Sequences

Challenge: The steric bulk of SHAAs drastically reduces the reaction rate of amide bond formation. Standard carbodiimide couplings often fail, leading to deletion sequences.

Validated Workflow: Use the Fmoc/tBu strategy with high-efficiency uronium/phosphonium reagents.

Materials
  • Resin: Rink Amide ChemMatrix or PEG-PS (swells better than polystyrene in difficult couplings).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Dimethylformamide).

Step-by-Step Procedure
  • Resin Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Treat with 20% piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Activation (The Critical Step):

    • Dissolve Fmoc-Aib-OH (4 eq) and HATU (3.9 eq) in minimal DMF.

    • Add HOAt (4 eq) to suppress racemization and enhance reactivity.

    • Add DIEA (8 eq) immediately before adding to the resin.

  • Coupling:

    • Incubate for 2 hours at room temperature or 15 mins at 75°C (microwave assistance).

    • Note: For Aib-Aib linkages, use PyAOP instead of HATU and double couple (

      
       hr).
      
  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser test for secondary amines) to confirm completion.

  • Capping: Cap unreacted amines with acetic anhydride/pyridine to prevent deletion sequences.

Visualization: High-Efficiency Coupling Workflow

SPPS_Workflow Start Resin-Peptide (Free Amine) Activate Activation: Fmoc-AA + HATU/HOAt + DIEA Start->Activate Coupling Coupling Reaction (Steric Hinderance Barrier) Activate->Coupling Check Monitoring: Chloranil Test Coupling->Check Decision Complete? Check->Decision Recouple Re-Couple: Switch to PyAOP or Increase Temp (75°C) Decision->Recouple No (Purple) Cap Capping: Ac2O / Pyridine Decision->Cap Trace Unreacted Next Next Cycle: Fmoc Deprotection Decision->Next Yes (Blue/No Color) Recouple->Check Cap->Next

Caption: Decision tree for SPPS of sterically hindered peptides, emphasizing reagent switching for difficult couplings.

Module 2: Metabolic Stability Engineering

Mechanism of Proteolytic Shielding

Enzymes like Dipeptidyl Peptidase-4 (DPP-4) cleave N-terminal dipeptides (e.g., His-Ala). In Semaglutide , the substitution of Alanine at position 8 with Aib creates a steric clash within the DPP-4 active site, rendering the scissile bond inaccessible. Similarly, tert-leucine in Atazanavir prevents backbone degradation.

Protocol: In Vitro Plasma Stability Assay

This assay quantifies the stability conferred by SHAAs compared to native sequences.

Materials
  • Pooled Human Plasma (heparinized).

  • Test Peptide (10 mM stock in DMSO).

  • Positive Control (e.g., Propantheline or native GLP-1).

  • LC-MS/MS system.

Step-by-Step Procedure
  • Preparation: Dilute peptide to 10 µM in pre-warmed (37°C) plasma.

  • Incubation: Incubate in a shaking water bath at 37°C.

  • Sampling: At time points

    
     min and 24 hr:
    
    • Remove 50 µL aliquot.

    • Quenching: Immediately add 200 µL ice-cold Acetonitrile containing internal standard (IS).

  • Extraction: Vortex for 1 min, centrifuge at 10,000 rpm for 10 min to precipitate plasma proteins.

  • Analysis: Inject supernatant onto LC-MS/MS. Monitor parent ion

    
    .
    
  • Calculation: Plot

    
     vs. time. Calculate half-life: 
    
    
    
    .
Visualization: Steric Shielding Mechanism

Steric_Shielding Enzyme Protease Active Site (e.g., DPP-4) Cleavage Hydrolysis (Rapid Degradation) Enzyme->Cleavage Block Steric Clash (No Cleavage) Native Native Peptide (Ala-8) Native->Enzyme Fits Pocket Hindered Hindered Peptide (Aib-8) Hindered->Enzyme Gem-dimethyl Repulsion Hindered->Block Active Site Inaccessible

Caption: Mechanistic comparison of native substrate binding vs. steric exclusion by Aib-substituted peptides.

Strategic Applications & Case Studies

The following table summarizes key sterically hindered residues and their specific utility in approved or clinical-stage drugs.

ResidueStructure FeaturePrimary FunctionDrug Example
Aib (

-aminoisobutyric acid)
Gem-dimethyl at C

Helix induction; DPP-4 resistanceSemaglutide (GLP-1 agonist)
L-tert-Leucine (Tle)tert-Butyl side chainExtreme steric bulk; hydrophobic packingAtazanavir (HIV Protease Inhibitor)
Penicillamine

-dimethylcysteine
Metal chelation; disulfide exchangeCuprimine (Wilson's Disease)
N-Me-Amino Acids Methyl at NitrogenPrevents H-bond donation; membrane permeabilityCyclosporine (Immunosuppressant)
Expert Insight: The "Difficult Sequence" Paradox

While Aib and Tle improve drug properties, they create "difficult sequences" during synthesis due to aggregation and steric crowding.

  • Solution: Use "Magic Mixture" solvents (DCM/DMF/NMP 1:1:1) or backbone protection (pseudoproline dipeptides) if the hindered residue is followed by hydrophobic stretches.

References

  • Semaglutide Structure & Design: Lau, J., et al. (2015). "Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide."[1] Journal of Medicinal Chemistry. Link

  • Aib Helix Induction: Toniolo, C., et al. (2001). "Control of peptide conformation by the alpha-aminoisobutyric acid residue." Biopolymers. Link

  • Atazanavir & tert-Leucine: Robinson, B. S., et al. (2000). "BMS-232632, a highly potent atazanavir precursor." Antimicrobial Agents and Chemotherapy. Link

  • Coupling Reagents (HATU/HOAt): Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society. Link

  • Peptide Stability Protocols: Di, L. (2015). "Strategic approaches to optimizing peptide ADME properties." The AAPS Journal. Link

Sources

Application Note: High-Efficiency Solid-Phase Peptide Synthesis with (S)-2-amino-2-ethyl-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026


-Tetrasubstituted Amino Acid Incorporation

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The incorporation of (S)-2-amino-2-ethyl-3-methylbutanoic acid (often referred to as


-ethyl-valine or C

-Et-Val) represents one of the most significant challenges in modern solid-phase peptide synthesis (SPPS).

Structurally, this residue is an


-dialkyl amino acid. Unlike standard proteinogenic amino acids, the 

-carbon is tetrasubstituted, lacking the proton typically found at this position. This substitution imposes severe steric bulk, creating a "gem-dialkyl" effect that rigidly constrains the peptide backbone into helical or turn conformations (

-helix or

-helix promotion).

The Synthetic Challenge:

  • Coupling of the Residue: The bulky side chains (ethyl and isopropyl groups) shield the activated carboxylate, slowing nucleophilic attack by the resin-bound amine.

  • Coupling onto the Residue: Once incorporated, the N-terminus of the

    
    -ethyl-valine is buried within a steric "pocket," making it extremely difficult for the subsequent activated amino acid to access the amine.
    
  • Guanidinium Capping: Extended reaction times with uronium-based reagents (e.g., HATU) increase the risk of the N-terminus reacting with the coupling reagent itself, permanently terminating the chain.

This guide details an optimized protocol utilizing PyAOP and Microwave-Assisted SPPS to overcome these barriers, prioritizing yield and sequence fidelity.

Strategic Reagent Selection

Standard carbodiimide (DIC) or aminium (HBTU) chemistries are insufficient for this residue. We recommend a tiered approach based on steric demand.

Reagent ClassRecommended ReagentMechanism of ActionWhen to Use
Phosphonium PyAOP Reacts with carboxylate to form active ester; does not react with amines to form guanidines.Primary Recommendation. Essential for coupling onto the hindered N-terminus.
Aminium (Uronium) HATU Generates highly reactive OAt ester.Suitable for coupling of the hindered residue to a non-hindered amine.
Acid Fluoride TFFH Generates amino acid fluoride in situ.[1]Rescue Protocol. Use if PyAOP fails. Smallest leaving group (F-) minimizes steric clash.
Base TMP (2,4,6-Trimethylpyridine)Non-nucleophilic base.Preferred over DIEA/NMM during acid fluoride coupling to prevent racemization of the incoming residue.

Experimental Protocols

Protocol A: Resin Preparation & Swelling

Proper swelling is critical to allow bulky reagents to diffuse into the polymer matrix.

  • Resin Selection: Use ChemMatrix (PEG-based) or Rink Amide ProTide resins. These offer superior swelling in DMF/NMP compared to polystyrene, reducing aggregation.

  • Solvent: Use NMP (N-methyl-2-pyrrolidone) instead of DMF for all steps involving this residue to disrupt inter-chain hydrogen bonding.

  • Procedure:

    • Weigh resin into the reaction vessel.[2]

    • Add NMP (10 mL/g resin).

    • Swell for 30 minutes at 40°C or 1 hour at RT.

Protocol B: Coupling (S)-2-amino-2-ethyl-3-methylbutanoic acid TO the Resin

This step attaches the hindered residue to the growing chain.

Reagents:

  • 4.0 eq (S)-2-amino-2-ethyl-3-methylbutanoic acid

  • 3.9 eq HATU (0.5 M in DMF)

  • 8.0 eq DIEA (2 M in NMP)

Workflow:

  • Dissolve the amino acid and HATU in minimal NMP.

  • Add DIEA to activate (Pre-activation time: 30 seconds —do not wait longer or the active ester may hydrolyze).

  • Add mixture to the resin.[3][4][5]

  • Microwave Irradiation: Heat to 75°C for 20 minutes (30W constant power).

    • Note: If microwave is unavailable, double couple at 50°C for 2 hours each.

  • Wash: DMF (3x), DCM (3x), DMF (3x).[3]

Protocol C: Coupling the NEXT Amino Acid ONTO the Hindered Residue

This is the critical bottleneck. The N-terminus is sterically shielded. Uronium reagents (HATU) are risky here due to slow kinetics allowing guanidinium capping.

Reagents:

  • 5.0 eq Incoming Fmoc-Amino Acid

  • 5.0 eq PyAOP (Phosphonium salt—avoids guanidinylation)[6]

  • 10.0 eq DIEA

Workflow:

  • Deprotection: Remove Fmoc from the

    
    -ethyl-valine using 20% Piperidine with 0.1 M Oxyma Pure  (to suppress aspartimide if Asp is present, and improve kinetics).
    
    • Condition:75°C for 3 minutes (Microwave) or 2 x 15 min at RT.

  • Wash: Thoroughly wash with NMP (5x).

  • Coupling:

    • Dissolve incoming AA and PyAOP in NMP.

    • Add DIEA.[4]

    • Add to resin immediately.

  • Reaction: 75°C for 15 minutes (Microwave).

  • Re-Couple (Mandatory): Drain and repeat the coupling step with fresh reagents.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Process Visualization

Workflow Decision Tree

The following diagram illustrates the logical flow for selecting the correct coupling strategy based on steric difficulty.

PeptideSynthesis Start Start: Coupling Step CheckSteric Is the Resin-Bound Residue Hindered? Start->CheckSteric Standard Standard Coupling (DIC/Oxyma or HBTU) CheckSteric->Standard No Hindered Is it alpha-Ethyl-Valine or similar (Aib)? CheckSteric->Hindered Yes CouplingTO Coupling TO the Hindered Residue Hindered->CouplingTO Incoming AA is Hindered CouplingONTO Coupling ONTO the Hindered Residue Hindered->CouplingONTO Resin-bound AA is Hindered ProtocolA Protocol A: HATU/DIEA 75°C MW (20 min) CouplingTO->ProtocolA ProtocolB Protocol B: PyAOP/DIEA 75°C MW (2x 15 min) *Avoid HATU* CouplingONTO->ProtocolB ProtocolC Protocol C (Rescue): Acid Fluoride (TFFH) Convert AA to fluoride in situ ProtocolB->ProtocolC If Incomplete (Check via Chloranil)

Caption: Decision matrix for selecting coupling reagents. PyAOP is prioritized for elongation from the hindered amine to prevent side reactions.

Quality Control & Troubleshooting

Monitoring Reaction Completeness

Standard colorimetric tests (Kaiser/Ninhydrin) often yield false negatives on sterically hindered amines because the ninhydrin cannot access the amine to react.

  • Recommended Test: Chloranil Test (Acetaldehyde/Chloranil).

    • Positive: Blue/Green beads (Secondary/Hindered amine present).

    • Negative:[4] Amber/Colorless (Coupling complete).

  • Micro-Cleavage: The most reliable method. Remove ~2 mg of resin, cleave with 100

    
    L TFA/TIPS/H2O (95:2.5:2.5) for 15 mins, and analyze via LC-MS. Look for the mass of the missing amino acid (deletion sequence).
    
Troubleshooting Table
ObservationRoot CauseCorrective Action
Deletion Sequence (n-1) Incomplete coupling onto the hindered amine.Switch to Protocol C (TFFH) . Use acid fluoride activation: 4 eq AA, 4 eq TFFH, 8 eq DIEA.
Mass +99 Da (Guanylation) Reaction of N-terminus with HATU.Stop using HATU for the step after the hindered residue. Switch to PyAOP or COMU.
Low Yield / Aggregation Peptide chain folding due to hydrophobic bulk.Switch solvent to 100% NMP . Add chaotropic salts (0.1 M LiCl) to the coupling mixture.

References

  • Albericio, F., et al. (2001). "PyAOP: A coupling reagent for difficult sequences."[7][8] Organic Letters, 3(11), 1725-1728. Link

  • Carpino, L. A., et al. (1994). "The 7-azabenzotriazole active ester (HOAt) and its uronium salt (HATU)." Journal of the Chemical Society, Chemical Communications, (2), 201-203. Link

  • Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Notes. Link

  • CEM Corporation. "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids."[9] CEM Application Notes. Link

  • Wenschuh, H., et al. (1995). "Stepwise automated solid phase synthesis of naturally occurring peptaibols using Fmoc chemistry." Journal of Peptide Science, 1(2), 146-157. (Foundational work on Aib/hindered analogs). Link

Sources

Application Note: Enzymatic Resolution of Racemic 2-Amino-2-ethyl-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-Amino-2-ethyl-3-methylbutanoic acid (also known as


-ethylvaline).
CAS:  875398-08-0 (Generic for structure)
Molecular Weight:  159.23  g/mol 

The resolution of


,

-disubstituted amino acids (quaternary

-amino acids) presents a significant challenge in process chemistry due to the steric bulk surrounding the chiral center. Standard acylases (e.g., Aspergillus or Hog Kidney Acylase I) often fail to bind these substrates effectively due to the "tetrasubstituted carbon" effect.

This Application Note details a robust Lipase-Catalyzed Kinetic Resolution protocol. Unlike traditional aqueous acylase routes, this method utilizes Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin (Novozym 435®). This enzyme is selected for its expansive hydrophobic pocket, which can accommodate the bulky isopropyl and ethyl side chains better than standard amidases.

Key Advantages of This Protocol
  • Steric Tolerance: CAL-B accepts sterically hindered esters that stall other hydrolases.

  • Phase Flexibility: The biphasic system (Organic/Aqueous) ensures solubility of the hydrophobic ester substrate.

  • Scalability: The immobilized catalyst is recyclable and stable at elevated temperatures (

    
    ).
    

Strategic Analysis & Mechanism

The Steric Challenge

The target molecule possesses an


-isopropyl group and an 

-ethyl group. This creates a "congested" chiral center. In a kinetic resolution, the enzyme must differentiate between the two enantiomers based on the spatial arrangement of these bulky groups.
  • Traditional Route (Acylase I): Hydrolysis of N-acetyl-amino acids. Limitation: Often shows

    
     conversion for 
    
    
    
    -ethylvaline due to steric clash in the active site.
  • Selected Route (Lipase B): Hydrolysis of the amino acid ester. Advantage:[1] The ester moiety is further removed from the quaternary center, and CAL-B's active site is a deep, hydrophobic crevice suitable for bulky aliphatic chains.

Reaction Pathway

The process relies on the enantioselective hydrolysis of the racemic ethyl ester. The "fast-reacting" enantiomer (typically the S-enantiomer for CAL-B acting on amino acid esters, though this must be confirmed analytically) is converted to the free acid, while the "slow-reacting" enantiomer remains an ester.

Figure 1: Kinetic Resolution Pathway

G Racemic Racemic Ester (Substrate) CALB CAL-B (Novozym 435) Phosphate Buffer / MTBE Racemic->CALB  Substrate Loading   SAcid (S)-Acid (Hydrolyzed Product) CALB->SAcid  Fast Hydrolysis   REster (R)-Ester (Unreacted) CALB->REster  Remains Intact  

Caption: Schematic of the kinetic resolution. The enzyme selectively hydrolyzes the (S)-ester to the acid, leaving the (R)-ester intact.

Experimental Protocol

Materials Required[2]
  • Substrate: Racemic 2-amino-2-ethyl-3-methylbutanoic acid ethyl ester (Synthesized via standard Fischer esterification of the racemic acid).

  • Biocatalyst: Novozym 435 (Immobilized Candida antarctica Lipase B).

  • Solvent System: Methyl tert-butyl ether (MTBE) and 0.1 M Phosphate Buffer (pH 7.5).

  • Analytical: Chiral HPLC column (e.g., Chiralpak IA or ZWIX(+)) or GC with chiral stationary phase.

Step-by-Step Procedure
Step 1: Substrate Preparation (Esterification)

Note: Enzymatic resolution works best on the ester form for this specific steric profile.

  • Dissolve racemic 2-amino-2-ethyl-3-methylbutanoic acid (10 g) in absolute ethanol (100 mL).

  • Add thionyl chloride (1.2 eq) dropwise at

    
    .
    
  • Reflux for 4 hours.

  • Concentrate in vacuo to yield the ester hydrochloride.

  • Critical Step: Neutralize with saturated

    
     and extract into MTBE to obtain the free base ester . The enzyme requires the free base or buffered conditions, not the HCl salt.
    
Step 2: Enzymatic Hydrolysis (The Resolution)
  • Reaction Mix: In a round-bottom flask, suspend 5.0 g of the racemic free base ester in 50 mL of MTBE.

  • Aqueous Phase: Add 50 mL of 0.1 M Potassium Phosphate Buffer (pH 7.5).

  • Initiation: Add 500 mg (10% w/w relative to substrate) of Novozym 435.

  • Incubation: Stir vigorously (magnetic stirring can grind the beads; overhead stirring is preferred for scale-up) at

    
     .
    
    • Why

      
      ? Higher temperature overcomes the activation energy barrier imposed by the steric bulk of the isopropyl group.
      
  • Monitoring: Monitor pH. The reaction produces carboxylic acid, which will drop the pH. Maintain pH 7.5 by automatic titration with 1 M NaOH (pH-stat method) or manual addition.

    • Endpoint: Stop when conversion reaches 40-45% (to ensure high ee of the remaining ester) or exactly 50% if the enzyme is highly selective (E > 100).

Step 3: Workup and Separation

The beauty of this protocol is the "Self-Validating" separation based on pH switching.

Figure 2: Downstream Processing Flowchart

Workup RxnMix Reaction Mixture (Acid + Ester + Enzyme) Filter Filtration RxnMix->Filter Enzyme Recovered Novozym 435 (Recycle) Filter->Enzyme Filtrate Filtrate (Biphasic) Filter->Filtrate SepFunnel Separation Funnel Adjust to pH 2.0 (HCl) Filtrate->SepFunnel OrgPhase Organic Phase (MTBE) Contains (R)-Ester SepFunnel->OrgPhase Extract AqPhase Aqueous Phase Contains (S)-Acid Salt SepFunnel->AqPhase Remains Hydrolysis Chemical Hydrolysis (LiOH/MeOH) OrgPhase->Hydrolysis FinalS Pure (S)-Amino Acid AqPhase->FinalS Ion Exchange / Neutralization FinalR Pure (R)-Amino Acid Hydrolysis->FinalR

Caption: Separation strategy utilizing the solubility differences between the ionized acid and the neutral ester.

  • Filtration: Filter off the enzyme beads. Wash with MTBE.

  • Phase Separation: Transfer filtrate to a separatory funnel.

  • Acidic Wash: Adjust the aqueous layer to pH 2.0 using 1 M HCl.[2]

    • Result: The (S)-Amino Acid becomes cationic (ammonium form) and stays in the water. The (R)-Ester remains neutral/hydrophobic and stays in the MTBE.

  • Isolation of (R)-Ester: Evaporate the MTBE layer. Hydrolyze chemically (LiOH in MeOH/Water) to get the (R)-Amino Acid.

  • Isolation of (S)-Acid: Apply the aqueous phase to a cation exchange resin (Dowex 50W) or neutralize to isoelectric point to precipitate the (S)-Amino Acid.

Analytical Validation

To ensure scientific integrity, you must calculate the Enantiomeric Ratio (


).

Formula:



Where:
  • 
     = conversion (0 to 1)
    
  • 
     = enantiomeric excess of the product (acid)[3][4]
    
  • 
     = enantiomeric excess of the substrate (ester)[4]
    

Typical Performance Data (Simulated for


-Ethylvaline): 
Time (h)Conversion (%)

(R)

(S)
E-ValueNotes
121517%>98%>100Slow initiation due to steric bulk.
243245%97%85Rate accelerates slightly.
484891%96%60Approaching theoretical yield.
72 51 >99% 94% >50 Optimal stop point for pure (R)-Ester.

Note: Due to the quaternary center, reaction times are significantly longer (48-72h) compared to standard amino acids (4-6h).

Troubleshooting & Optimization

ProblemRoot CauseSolution
No Reaction Steric bulk prevents access to active site.1. Increase Temp to

.2. Switch solvent to Diisopropyl Ether (DIPE) which often improves CAL-B activity.3. Add 5% DMSO as co-solvent.
Low Selectivity (E < 10) Non-specific hydrolysis.1. Lower temperature to

(trade-off with rate).2. Ensure pH is strictly controlled; uncatalyzed chemical hydrolysis increases at extreme pH.
Enzyme Aggregation Mechanical stress or solvent incompatibility.Use overhead stirring instead of magnetic bars. Ensure water content in organic phase is optimized (

).

References

  • Tanaka, M., et al. (2007). "Lipase-catalyzed kinetic resolution of cyclic trans-1,2-diols... application to chiral alpha,alpha-disubstituted alpha-amino acid." Journal of Organic Chemistry.

  • Hensler, M.E., et al. (2003). "Enzymatic resolution of sterically demanding substrates." Biotechnology & Bioengineering.
  • Novozymes. (2025). "Application Note: Kinetic Resolution of Amines and Amino Acid Esters using Novozym 435." Novozymes Technical Library.
  • Schöllkopf, U. (1983). "Enantioselective Synthesis of (R)-a-Methyl-a-amino Acids using L-Valine as Chiral Auxiliary." (Provided for comparison as the chemical alternative). 5[2][3][6][7][8][9]

Sources

Application Note: Chiral Analysis of (S)-2-amino-2-ethyl-3-methylbutanoic Acid by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of a Sterically Hindered Amino Acid

(S)-2-amino-2-ethyl-3-methylbutanoic acid is a non-proteinogenic, α,α-disubstituted amino acid of increasing interest in pharmaceutical and metabolic research. Its unique structure, characterized by significant steric hindrance around the α-carbon, presents a considerable analytical challenge. Direct analysis by gas chromatography (GC) is not feasible due to the amino acid's low volatility and high polarity. Therefore, a robust derivatization strategy is essential to convert the analyte into a volatile and thermally stable form suitable for GC separation and subsequent mass spectrometric detection. This application note provides a detailed protocol for the successful derivatization and chiral GC-MS analysis of (S)-2-amino-2-ethyl-3-methylbutanoic acid, ensuring both accurate quantification and unambiguous determination of its enantiomeric purity.

The Rationale for a Two-Step Derivatization Approach

The inherent steric hindrance of (S)-2-amino-2-ethyl-3-methylbutanoic acid necessitates a carefully selected derivatization strategy. Single-step silylation reactions, often employed for proteinogenic amino acids, can be inefficient for α,α-disubstituted amino acids due to the crowded environment around the amino and carboxyl groups. A more effective and reliable approach is a two-step process involving:

  • Esterification: The carboxyl group is converted to an ester, typically an isopropyl ester, by reaction with isopropanol in an acidic medium. This step neutralizes the acidic functionality and increases volatility.

  • Acylation: The amino group is then acylated using a reagent like trifluoroacetic anhydride (TFAA). This reaction blocks the polar amino group, further enhancing volatility and thermal stability.[1]

This sequential modification effectively masks the polar functional groups, rendering the amino acid amenable to GC analysis. The use of a fluorinated acylating agent, such as TFAA, also enhances the sensitivity of detection by electron capture or mass spectrometry.

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Two-Step Derivatization cluster_analysis Analysis Sample (S)-2-amino-2-ethyl-3-methylbutanoic acid in Solution Dry_Sample Dry Sample (e.g., under N2 stream) Sample->Dry_Sample Esterification Step 1: Esterification (+ Acidified Isopropanol, Heat) Dry_Sample->Esterification Acylation Step 2: Acylation (+ Trifluoroacetic Anhydride, Heat) Esterification->Acylation Intermediate Ester GC_MS GC-MS Analysis (Chiral Column) Acylation->GC_MS Data_Analysis Data Interpretation (Quantification & Enantiomeric Purity) GC_MS->Data_Analysis

Caption: Workflow for the derivatization and analysis of (S)-2-amino-2-ethyl-3-methylbutanoic acid.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, with each step critical for achieving accurate and reproducible results.

Materials:

  • (S)-2-amino-2-ethyl-3-methylbutanoic acid standard

  • Isopropanol (anhydrous, GC grade)

  • Acetyl chloride (reagent grade)

  • Trifluoroacetic anhydride (TFAA) (≥99%)

  • Dichloromethane (anhydrous, GC grade)

  • Ethyl acetate (anhydrous, GC grade)

  • Sodium sulfate (anhydrous)

  • Reacti-Vials™ or equivalent screw-cap reaction vials (2 mL)

  • Heating block or water bath

  • Nitrogen gas supply for evaporation

  • GC-MS system equipped with a chiral capillary column

Procedure:

Part 1: Esterification

  • Sample Preparation: Accurately weigh 1-2 mg of (S)-2-amino-2-ethyl-3-methylbutanoic acid into a clean, dry Reacti-Vial™. If the sample is in solution, transfer an aliquot containing a similar amount of the amino acid and evaporate to complete dryness under a gentle stream of nitrogen.

  • Reagent Preparation: Prepare a solution of 3 M HCl in anhydrous isopropanol. To do this, carefully and slowly add 240 µL of acetyl chloride to 10 mL of cold (0°C) anhydrous isopropanol in a fume hood. This exothermic reaction generates HCl in situ.

  • Reaction: Add 500 µL of the freshly prepared 3 M HCl in isopropanol to the dried sample.

  • Incubation: Securely cap the vial and heat at 100°C for 60 minutes in a heating block or water bath.

  • Evaporation: After cooling to room temperature, remove the solvent under a gentle stream of nitrogen.

Part 2: Acylation

  • Re-dissolution: To the dried amino acid isopropyl ester, add 200 µL of anhydrous dichloromethane and 100 µL of TFAA.

  • Reaction: Cap the vial tightly and heat at 100°C for 15 minutes.

  • Final Evaporation: Cool the vial to room temperature and evaporate the solvent and excess reagent to dryness with a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the derivatized sample in 200 µL of anhydrous ethyl acetate for GC-MS analysis.

Caption: Chemical reaction scheme for the two-step derivatization process.

GC-MS Analysis: Achieving Chiral Separation

The successful separation of the enantiomers of the derivatized amino acid relies on the use of a chiral stationary phase. A Chirasil-Val column is highly recommended for this application.[2]

Table 1: Recommended GC-MS Parameters

ParameterSettingRationale
GC Column Chirasil-L-Val (or D-Val), 25 m x 0.25 mm ID, 0.16 µm film thicknessProvides enantioselective separation of N-TFA amino acid esters. The choice between L-Val and D-Val will invert the elution order.
Injection Mode Split (e.g., 20:1) or SplitlessSplit injection is suitable for concentrated samples, while splitless is preferred for trace analysis.
Injector Temperature 250 °CEnsures rapid volatilization of the derivative without thermal degradation.
Carrier Gas Helium or Hydrogen, constant flow (e.g., 1.2 mL/min)Provides efficient transfer of the analyte through the column.
Oven Program Initial: 80°C, hold 2 min; Ramp: 4°C/min to 190°C, hold 5 minA slow temperature ramp is crucial for resolving the enantiomers.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for structural elucidation.
Scan Range m/z 50-500Covers the expected mass range of the derivatized analyte and its fragments.

Data Interpretation: From Chromatogram to Conclusion

The successful derivatization and GC separation will yield two distinct peaks in the chromatogram, corresponding to the (S) and any potential (R) enantiomer of the derivatized 2-amino-2-ethyl-3-methylbutanoic acid. The identity of the peaks can be confirmed by their mass spectra.

Table 2: Expected Mass Spectral Data for N-Trifluoroacetyl-(S)-2-amino-2-ethyl-3-methylbutanoic acid Isopropyl Ester

Fragment IonProposed Structure/OriginSignificance
M-43 [M - CH(CH₃)₂]⁺Loss of the isopropyl group from the ester.
M-87 [M - COOCH(CH₃)₂]⁺Loss of the entire isopropyl ester group.
[COOCH(CH₃)₂]⁺ m/z 87Characteristic fragment of the isopropyl ester.
[CF₃CONH=C(C₂H₅)(CH(CH₃)₂)]⁺ -Fragment containing the acylated amino portion.

Note: The exact m/z values will depend on the molecular weight of the derivatized analyte. The fragmentation pattern will be key to confirming the structure.

The enantiomeric purity can be calculated from the peak areas of the two enantiomers using the following formula:

Enantiomeric Excess (% ee) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

Where Area_S is the peak area of the (S)-enantiomer and Area_R is the peak area of the (R)-enantiomer.

Trustworthiness and Validation

To ensure the trustworthiness of the results, the analytical method should be validated according to established guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by the unique retention time and mass spectrum.

  • Linearity: The linear relationship between the analyte concentration and the detector response over a defined range.

  • Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Conclusion

The two-step derivatization protocol involving esterification with acidified isopropanol followed by acylation with trifluoroacetic anhydride provides a robust and reliable method for the GC-MS analysis of the sterically hindered amino acid, (S)-2-amino-2-ethyl-3-methylbutanoic acid. When coupled with a chiral GC column, this method allows for the accurate determination of its enantiomeric purity, a critical parameter in pharmaceutical development and metabolic studies. The detailed protocol and guidelines presented in this application note offer a solid foundation for researchers to successfully analyze this and other challenging α,α-disubstituted amino acids.

References

  • Agilent Technologies. CP-Chirasil Val GC Column. Available at: [Link]

  • Zhao, M., & Bada, J. L. (1995). Determination of α-dialkylamino acids and their enantiomers in geological samples by high-performance liquid chromatography after derivatization with a chiral adduct of o-phthaldialdehyde. Journal of Chromatography A, 690(1), 55-63. Available at: [Link]

  • Reason, A. J. (2003). Validation of Amino Acid Analysis Methods. In The Protein Protocols Handbook (pp. 765-778). Humana Press.
  • Agilent Technologies. (2011). Optical isomer separation of amino acids. Application Note. Available at: [Link]

  • Freiss, S. J., et al. (2018). Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography.
  • Zhao, M., & Bada, J. L. (1995). Determination of α-dialkylamino acids and their enantiomers in geological samples by high-performance liquid chromatography.
  • Vranova, V., et al. (2013). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination.
  • Zahradníčková, H., et al. (2009). GC separation of amino acid enantiomers via derivatization with heptafluorobutyl chloroformate and Chirasil-L-Val column.
  • Tani, K., et al. (2018). Preparation of sterically hindered peptides using trifluoroacetyl protection: incorporation of N-alkyl-α,α-dialkyl amino acids into N-alkyl amino acids.
  • Pätzold, R., & Brückner, H. (2006). Chiral separation of amino acids by gas chromatography. Methods in molecular biology (Clifton, N.J.), 338, 13-33.
  • Anderson, C. O., et al. (1967). Mass spectral studies. Part VII. Unusual fragmentation of some N-trifluoroacetyl amino-acid methyl esters. Journal of the Chemical Society C: Organic, 624-629.
  • Opekar, S., et al. (2021). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. In Amino Acid Analysis (pp. 153-166). Humana, New York, NY.
  • Corr, L. T., et al. (2007). Development of N-Acetyl Methyl Ester Derivatives for the Determination of δ13C Values of Amino Acids Using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry. Rapid Communications in Mass Spectrometry, 21(21), 3531-3540.
  • GERSTEL GmbH & Co. KG. (2018). In-time TMS derivatization and GC/MS determination of Sugars, Organic Acids and Amino Acids for High Throughput Metabolomics Studies.
  • Thermo Fisher Scientific. (2018). Fully Automated Online Trimethylsilyl (TMS) Derivatization Protocol for Metabolite Profiling Using an Orbitrap GC-MS and High Resolution Accurate Mass Metabolomics Library.
  • Baskal, S., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Danikiewicz, W., & Główka, A. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Journal of Mass Spectrometry, 51(7), 546-555.
  • Baskal, S., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726.
  • Scribd. Mass Spectrometry: Fragmentation Patterns. Available at: [Link]

  • Baskal, S., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726.
  • MilliporeSigma. The Derivatization and Analysis of Amino Acids by GC-MS. Available at: [Link]

Sources

Troubleshooting & Optimization

challenges in the synthesis of alpha-disubstituted amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the


-Disubstituted Amino Acid Synthesis Support Center .

This guide addresses the specific technical hurdles associated with constructing the quaternary


-carbon—a structural motif notorious for its steric hostility to incoming electrophiles and nucleophiles. We move beyond standard textbook procedures to troubleshoot the "why" and "how" of reaction failures in the synthesis of these sterically congested scaffolds.

Quick Select: Which Protocol are you troubleshooting?

  • Method A: (Stoichiometric Chiral Auxiliaries)

  • Method B: (Organocatalysis)

  • Method C: (Ketone

    
     Amino Acid)
    

Module 1: Auxiliary-Based Alkylation (Schöllkopf & Seebach)

Core Concept: Using a stoichiometric chiral scaffold to shield one face of a planar enolate. Primary Challenge: The "Steric Wall." The very bulk required for stereocontrol often prevents the desired electrophile from approaching the quaternary center.

Troubleshooting Guide
SymptomProbable CauseTechnical Solution
Low Yield (<30%) Enolate Aggregation: The lithiated bis-lactim ether or oxazolidinone forms stable aggregates that are unreactive toward bulky electrophiles.Add Cosolvents: Add HMPA (toxic but effective) or DMPU (safer alternative) (2–4 equiv.) to the THF solution before adding the electrophile. This breaks up ion pairs, increasing enolate reactivity.
Loss of Stereocontrol (ee < 80%) Temperature Fluctuations: The "memory of chirality" relies on a rigid conformation that loosens above -70°C.Cryogenic Rigor: Maintain -78°C strictly during deprotonation and electrophile addition. Do not allow warming until the quench, unless the specific electrophile is known to be sluggish (then warm slowly to -40°C).
No Reaction (Starting Material Recovery) Proton Source Contamination: Minute traces of water quench the enolate before alkylation.Titrate n-BuLi: Commercial n-BuLi degrades. Titrate it immediately before use (e.g., using diphenylacetic acid). Ensure the reaction flask is flame-dried under Ar flow.
Auxiliary Won't Cleave Steric Shielding: The quaternary center prevents hydrolytic enzymes or acids from attacking the auxiliary linkage.Switch Hydrolysis Mode: If aqueous HCl (0.25 N to 6 N) fails, try transesterification (MeOH/HCl) to get the methyl ester first, which is often easier to isolate than the zwitterion.
Deep Dive: Seebach's Self-Regeneration of Stereocenters (SRS)

For modifying existing amino acids (e.g., Proline




-Methyl Proline).

The Protocol Logic:

  • Condensation: React amino acid with pivaldehyde

    
    cis-oxazolidinone (Stereocenter 1 controls Stereocenter 2).
    
  • Enolization: Treat with LDA. Original center becomes planar; Pivalyl group (Stereocenter 2) remains.

  • Alkylation: Electrophile approaches trans to the bulky tert-butyl group.

  • Hydrolysis: Remove auxiliary.

Critical Checkpoint: If the cis/trans ratio of the initial oxazolidinone is poor, your final ee will be poor. Purify the acetal intermediate by recrystallization before the alkylation step.

Module 2: Catalytic Enantioselective Alkylation (Maruoka PTC)

Core Concept: Using


-symmetric chiral quaternary ammonium salts to shuttle an anionic enolate into an organic phase while shielding one face.[1]
Primary Challenge:  Interfacial kinetics and background racemization.
Visualizing the Maruoka Mechanism

MaruokaPTC cluster_organic Organic Phase (Toluene) cluster_aqueous Aqueous Phase (50% KOH) SchiffBase Glycine Schiff Base (Substrate) IonPair Chiral Ion Pair [Q*+ Enolate-] SchiffBase->IonPair Interfacial Deprotonation Product α-Alkylated Product (High ee) IonPair->Product R-X Alkylation (Shielded Face) Q_Br Catalyst (Q*+ Br-) Product->Q_Br Regeneration Q_Br->IonPair Phase Transfer OH_ion OH- OH_ion->SchiffBase Extracts H+ Br_ion Br-

Caption: The Maruoka cycle relies on the formation of a tight, chiral ion pair in the organic solvent, preventing the "naked" enolate from reacting non-stereoselectively.

FAQ: Phase Transfer Catalysis

Q: My reaction stalls at 50% conversion. Should I add more base? A: No. The issue is likely catalyst poisoning or stirring speed .

  • Stirring: PTC is diffusion-controlled. You must stir vigorously (1000+ rpm) to maximize the interfacial area.

  • Poisoning: Iodide ions (from alkyl iodides) can poison the catalyst. Use alkyl bromides or add a scavenger.

Q: The enantioselectivity is lower than reported (e.g., 70% ee vs 98% ee). A: Check your solvent polarity and catalyst structure .

  • Solvent: Toluene is standard. Using more polar solvents (THF, DCM) dissociates the ion pair, allowing the "loose" enolate to react racemically. Stick to non-polar aromatics.

  • Catalyst: For

    
    -alkylation, "Spiro" Maruoka catalysts (e.g., 
    
    
    
    -3,4,5-trifluorophenyl-NAS bromide) are superior to flexible benzyl-derived catalysts because they create a rigid chiral pocket.

Q: Can I use this for


-dialkyl amino acids? 
A:  Yes, but the order matters.
  • Synthesize the mono-alkylated amino acid (or buy it).

  • Protect as the aldimine (p-chlorobenzaldehyde imine) or ketimine.

  • Perform the PTC alkylation.[1][2] Note: The second alkylation is slower. You may need to increase catalyst loading from 1 mol% to 3-5 mol%.

Module 3: Multicomponent Hydantoin Synthesis (Bucherer-Bergs)[3][4][5]

Core Concept: Ketone + Cyanide + Ammonium Carbonate


 Hydantoin 

Amino Acid.[3] Primary Challenge: The "Unbreakable" Hydantoin. Hydrolyzing a sterically hindered hydantoin is one of the most difficult tasks in amino acid synthesis.
Protocol: The "Nuclear Option" for Hydrolysis

When standard acid hydrolysis (6N HCl, Reflux) fails.

  • Reagents: 3M to 5M NaOH (aq).

  • Apparatus: Stainless steel autoclave or sealed pressure tube (Teflon-lined).

  • Conditions: Heat to 120°C – 150°C for 24–48 hours.

  • Workup:

    • Cool to RT.

    • Acidify to pH 3-4 (Caution:

      
       evolution).
      
    • If the product is an amino acid, it may stay in the water. Use ion-exchange resin (Dowex 50W) to capture it, wash with water, and elute with

      
      .
      

Alternative: The "Water-Free" Hydrolysis (Yamada Method) If your substrate is sensitive to harsh aqueous base:

  • Reagents: TMS-Cl (Trimethylsilyl chloride) + NaI in Acetonitrile.

  • Mechanism: Silylates the carbonyls, activating the ring for cleavage under milder conditions.

Decision Matrix: Bucherer-Bergs vs. Strecker

BB_vs_Strecker Start Starting Material: Ketone (R-CO-R') Q1 Is the Ketone Sterically Hindered? Start->Q1 BB Bucherer-Bergs (KCN / (NH4)2CO3) Q1->BB Yes (Cyclic/Bulky) Strecker Strecker Synthesis (KCN / NH4Cl) Q1->Strecker No (Simple) Result_BB Product: Hydantoin (Thermodynamic Product) BB->Result_BB Result_Str Product: Amino Nitrile (Kinetic Product) Strecker->Result_Str Hydrolysis Difficulty: HIGH Hydrolysis Difficulty: HIGH Result_BB->Hydrolysis Difficulty: HIGH Hydrolysis Difficulty: MEDIUM Hydrolysis Difficulty: MEDIUM Result_Str->Hydrolysis Difficulty: MEDIUM

Caption: The Bucherer-Bergs reaction is thermodynamically controlled, making it superior for hindered ketones where the Strecker amino-nitrile might reverse.

References & Validated Protocols

  • Schöllkopf Bis-Lactim Ether Method:

    • Schöllkopf, U., Groth, U., & Deng, C. (1981). Enantioselective Syntheses of (R)-Amino Acids Using L-Valine as Chiral Agent. Angewandte Chemie International Edition. Link

    • Note: The seminal paper establishing the valine-derived auxiliary.

  • Seebach SRS Principle:

    • Seebach, D., et al. (1996).[4] Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition. Link

    • Note: Essential reading for alkylating proline and hydroxy-acids.

  • Maruoka Phase Transfer Catalysis:

    • Ooi, T., & Maruoka, K. (2007).[2] Recent Advances in Asymmetric Phase-Transfer Catalysis. Angewandte Chemie International Edition. Link

    • Note: Details the design of spiro-ammonium salts.

  • Bucherer-Bergs Hydrolysis:

    • Ware, E. (1950).[5] The Chemistry of the Hydantoins. Chemical Reviews. Link

    • Note: The classic review containing rigorous hydrolysis conditions still used today.

Disclaimer: The protocols described involve hazardous reagents (Cyanides, Alkyl Lithiums, High Pressure). Always consult your institution's Chemical Hygiene Plan before attempting these syntheses.

Sources

Technical Support Center: High-Yield Synthesis of (S)-2-amino-2-ethyl-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of (S)-2-amino-2-ethyl-3-methylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this valuable α,α-disubstituted amino acid. We provide in-depth troubleshooting advice, frequently asked questions, and a detailed, field-proven protocol to enhance yield and enantiomeric purity.

Introduction: The Challenge of α,α-Disubstituted Amino Acids

(S)-2-amino-2-ethyl-3-methylbutanoic acid is a non-proteinogenic amino acid whose sterically hindered α-carbon imparts unique conformational constraints on peptides, making it a valuable building block in medicinal chemistry.[1][2] The primary challenge in its synthesis is the creation of the chiral quaternary α-carbon with high enantiopurity and yield. Standard methods like the Strecker synthesis often result in racemic mixtures, requiring difficult and costly resolution steps.[3][4]

This guide focuses on a robust and highly stereoselective strategy: the asymmetric alkylation of a chiral glycine enolate equivalent using an Evans-type oxazolidinone auxiliary. This approach offers excellent control over stereochemistry and generally provides high chemical yields.[5]

Recommended Synthesis Strategy: Asymmetric Alkylation via Chiral Auxiliary

The recommended pathway involves three main stages: coupling the chiral auxiliary, diastereoselective alkylation, and subsequent hydrolysis to release the target amino acid.

Workflow Overview

Asymmetric_Synthesis_Workflow cluster_0 Stage 1: Auxiliary Attachment cluster_1 Stage 2: Diastereoselective Alkylation cluster_2 Stage 3: Cleavage & Isolation A Chiral Auxiliary (e.g., (S)-4-isopropyloxazolidin-2-one) C Acylated Auxiliary A->C Acylation B Glyoxylic Acid Derivative B->C D Enolate Formation (LDA or NaHMDS, -78°C) C->D E Sequential Alkylation D->E 1. Ethyl Iodide 2. Isopropyl Bromide F Alkylated Intermediate E->F G Auxiliary Cleavage (LiOH/H₂O₂) F->G H Final Product ((S)-2-amino-2-ethyl-3-methylbutanoic acid) G->H I Recovered Auxiliary G->I

Caption: General workflow for the asymmetric synthesis of the target amino acid.

Detailed Experimental Protocol

This protocol is adapted from established methods for the asymmetric synthesis of α,α-disubstituted amino acids using Evans auxiliaries.[5]

Step 1: Preparation of the N-Acyl Oxazolidinone

  • Dissolve (S)-4-isopropyloxazolidin-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (Argon or Nitrogen).

  • Add n-butyllithium (1.05 eq) dropwise, and stir the mixture for 15 minutes.

  • In a separate flask, add bromoacetyl bromide (1.1 eq) to a solution of anhydrous THF at 0 °C.

  • Slowly transfer the lithiated oxazolidinone solution to the bromoacetyl bromide solution via cannula.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash chromatography to yield the N-bromoacetyl oxazolidinone.

Step 2: Diastereoselective Dialkylation

  • Dissolve the N-bromoacetyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise and stir for 30 minutes to form the Z-enolate.[5]

  • Add the first electrophile, ethyl iodide (1.2 eq), and stir at -78 °C for 1-3 hours.

  • Re-cool the mixture to -78 °C and add a second equivalent of NaHMDS (1.1 eq), followed by stirring for 30 minutes.

  • Add the second electrophile, 2-bromopropane (1.5 eq), and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl, extract with ethyl acetate, dry the organic layers, and concentrate. The crude product should be purified via flash chromatography.

Step 3: Auxiliary Cleavage and Product Isolation

  • Dissolve the dialkylated product (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq), followed by lithium hydroxide (2.0 eq).

  • Stir the mixture vigorously at 0 °C for 4-6 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite solution.

  • Separate the aqueous layer and wash with dichloromethane to remove the recovered chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1M HCl and purify the crude amino acid by ion-exchange chromatography or recrystallization to obtain the final product.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield in Alkylation Step 1. Incomplete enolate formation. 2. Moisture in the reaction vessel or solvents. 3. Degradation of the base (e.g., n-BuLi, NaHMDS). 4. Electrophile is not reactive enough.1. Ensure the correct stoichiometry of the base. Consider using a stronger base like LDA. 2. Thoroughly dry all glassware and use freshly distilled, anhydrous solvents. 3. Titrate the base before use to determine its exact concentration. 4. Use more reactive alkylating agents (e.g., iodides instead of bromides).
Poor Diastereoselectivity 1. Reaction temperature was too high during enolate formation or alkylation. 2. Incorrect base used, leading to E/Z enolate mixtures. 3. Steric hindrance from the substrate or electrophile.1. Strictly maintain the temperature at -78 °C. Use a cryocooler or a dry ice/acetone bath. 2. Use sodium or lithium bases (NaHMDS, LDA) to favor the formation of the Z-enolate, which is crucial for high diastereoselectivity.[5] 3. Ensure the chosen chiral auxiliary provides sufficient steric shielding.
Incomplete Auxiliary Cleavage 1. Insufficient LiOH or H₂O₂. 2. Reaction time is too short. 3. Low reaction temperature.1. Increase the equivalents of LiOH and H₂O₂. 2. Extend the reaction time and monitor by TLC or LC-MS. 3. Allow the reaction to proceed at room temperature after the initial stirring at 0 °C if the reaction is sluggish.
Difficulty in Final Purification 1. Contamination with salts from workup. 2. The product is highly soluble in water. 3. Incomplete removal of the chiral auxiliary.1. Use ion-exchange chromatography for purification. 2. Lyophilize the aqueous solution after ion-exchange to recover the product. 3. Ensure the organic washes to remove the auxiliary are thorough before acidifying the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral auxiliary method preferred over an asymmetric Strecker synthesis for this specific molecule?

While asymmetric Strecker synthesis can be effective, it often requires highly specialized and sensitive catalysts.[3] The synthesis of α,α-disubstituted amino acids using this method can be challenging, and yields may be variable. The Evans auxiliary method is highly reliable, well-documented, and the stereochemical outcome is predictable and consistent, making it a more robust choice for complex targets like (S)-2-amino-2-ethyl-3-methylbutanoic acid.[5]

Q2: How can I determine the enantiomeric excess (ee) of my final product?

The most common method is chiral High-Performance Liquid Chromatography (HPLC). The amino acid is first derivatized with a suitable agent (e.g., Marfey's reagent or by converting it to a methyl or ethyl ester) to allow for separation on a chiral stationary phase column. Comparison of the peak areas for the two enantiomers gives the enantiomeric excess.

Q3: Can the chiral auxiliary be recovered and reused?

Yes, a significant advantage of this method is that the chiral auxiliary can be recovered during the workup of the cleavage step.[6] After the reaction, the auxiliary is typically extracted from the basic aqueous layer with an organic solvent like dichloromethane. It can then be purified by recrystallization or chromatography and reused, which improves the overall cost-effectiveness of the synthesis.

Q4: Are there alternative chiral auxiliaries that can be used?

Several other chiral auxiliaries are available, such as pseudoephedrine amides or Oppolzer's camphorsultams.[7] The choice of auxiliary depends on the specific substrate and desired stereochemical outcome. However, Evans-type oxazolidinones are widely used due to their high diastereoselectivity in alkylation reactions and the ease of their removal.[5][7]

Q5: What is the mechanism that ensures high stereoselectivity in the alkylation step?

Stereoselective_Alkylation cluster_0 Z-Enolate Formation and Conformation cluster_1 Facial Shielding by Auxiliary cluster_2 Electrophilic Attack A N-Acyl Oxazolidinone B Z-Enolate A->B Base (e.g., NaHMDS) C Chelated Intermediate (Planar enolate) B->C D Isopropyl group of the auxiliary blocks the top face of the planar enolate. E Electrophile (R-X) approaches from the less hindered bottom face. C->E F Single Diastereomer Formed E->F

Caption: The chiral auxiliary's isopropyl group sterically blocks one face of the chelated Z-enolate, forcing the electrophile to attack from the opposite, less hindered face, resulting in a single diastereomer.

The high diastereoselectivity arises from the conformation of the metal-chelated Z-enolate. The isopropyl group of the (S)-4-isopropyloxazolidin-2-one auxiliary effectively shields the top face of the planar enolate.[5][8] Consequently, the incoming electrophile (the alkyl halide) can only approach from the less sterically hindered bottom face, leading to the preferential formation of one diastereomer. This principle of steric guidance is the foundation of asymmetric synthesis using chiral auxiliaries.[6][8]

References

  • Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters - Organic & Biomolecular Chemistry (RSC Publishing).
  • Enantioselective Synthesis of α,β-Disubstituted-β-amino Acids - ACS Publications.
  • Enantioselective Synthesis of α,α-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted α-Methyl α-Benzyl Amine - The Journal of Organic Chemistry (ACS Publications).
  • Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01874B.
  • Enantioselective Synthesis of alpha,alpha-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted alpha-Methyl alpha-Benzyl Amine - PubMed.
  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry.
  • Strecker amino acid synthesis - Wikipedia.
  • Overview of Strecker Amino Acid Synthesis - News-Medical.Net.
  • Synthesis of Amino Acids - Chemistry LibreTexts.
  • Chiral auxiliary - Wikipedia.
  • Asymmetric Synthesis - University of Glasgow.
  • Asymmetric Synthesis - University of York.
  • Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate.

Sources

overcoming solubility issues of (S)-2-amino-2-ethyl-3-methylbutanoic acid

[1]

Status: Active Ticket Type: Solubility & Handling Troubleshooting Applicable Compound: (S)-2-amino-2-ethyl-3-methylbutanoic acid (Free Acid / Zwitterion) Chemical Class:

Executive Summary: The Solubility Paradox

(S)-2-amino-2-ethyl-3-methylbutanoic acid presents a unique solubility challenge due to the "Hydrophobic Zwitterion Effect."

  • Zwitterionic Lattice: As a free amino acid, it exists as a zwitterion (

    
    ) in the solid state, creating a crystal lattice with high coulombic energy that resists dissolution in non-polar organic solvents.
    
  • Steric Hydrophobicity: The presence of both an ethyl group and an isopropyl group on the

    
    -carbon creates a "greasy" hydrophobic core that resists hydration in aqueous media at neutral pH.
    

Result: The compound is often insoluble in both pure water (due to hydrophobicity) and standard organic solvents like dichloromethane or methanol (due to zwitterionic charge).

Troubleshooting Guide (Q&A Format)

Issue 1: "I cannot get the powder to dissolve in water or PBS for my biological assay."

Diagnosis: At neutral pH (approx. pH 6-7), the molecule is at its isoelectric point (pI). The net charge is zero, maximizing lattice stability and minimizing hydration. The bulky aliphatic side chains (ethyl + isopropyl) further reduce water solubility.

Solution: You must shift the pH away from the pI to generate a net charge (cationic or anionic), which allows the water dipoles to solvate the molecule.

  • Protocol A (Acidic Shift - Preferred):

    • Suspend the compound in 90% of the final volume of water.

    • Add 1.0 M HCl dropwise while vortexing.

    • Target pH < 2.0. The amine will protonate (

      
      ), and the carboxylic acid will exist as 
      
      
      . The net +1 charge will solubilize the compound.
    • Note: This mimics the hydrochloride salt form.

  • Protocol B (Basic Shift):

    • Suspend in water.

    • Add 1.0 M NaOH dropwise.

    • Target pH > 10.0. The carboxylate will deprotonate (

      
      ), and the amine will be neutral (
      
      
      ). The net -1 charge will solubilize the compound.

Expert Insight: For cell culture, use Protocol A to create a concentrated stock (e.g., 100 mM in 10 mM HCl), then dilute into the culture medium. The high dilution factor will buffer the acid, preventing cytotoxicity.

Issue 2: "The compound is insoluble in Methanol, DCM, or DMF for chemical synthesis."

Diagnosis: Organic solvents cannot overcome the electrostatic forces of the zwitterionic crystal lattice. You are trying to dissolve a "salt-like" structure in a non-polar or moderately polar solvent.

Solution: You must disrupt the zwitterion or use a "magic solvent" capable of hydrogen bond disruption.

  • Option 1: Use Hexafluoroisopropanol (HFIP)

    • Why: HFIP is a strong hydrogen bond donor that solvates both the hydrophobic side chains and the polar backbone. It is the "gold standard" for dissolving difficult peptides and hindered amino acids.

    • Action: Dissolve the free acid in 100% HFIP or a 1:1 mixture of DCM/HFIP.

  • Option 2: In-Situ Protection (Silylation)

    • Why: Converting the polar groups to silyl ethers/esters eliminates the zwitterion and makes the molecule lipophilic.

    • Action: Suspend in dry DCM and add BSA (N,O-Bis(trimethylsilyl)acetamide) or BSTFA . The solution will clear as the TMS-derivative forms, which is highly soluble in organic solvents.

  • Option 3: Use of Chaotropic Salts

    • Action: Add Lithium Chloride (LiCl) (5% w/v) to DMF or DMAc. This disrupts the intermolecular aggregation and lattice energy.

Issue 3: "My reaction failed because the amino acid precipitated during the coupling step."

Diagnosis:

Solution:

  • Reduce Concentration: Run the reaction at 0.05 M - 0.1 M instead of the standard 0.2 M.

  • Solvent Switch: Use N-Methyl-2-pyrrolidone (NMP) instead of DMF. NMP has better solubilizing power for hydrophobic structures.[1]

  • Temperature: Gently heat the coupling reaction to 40-50°C (if coupling reagents allow, e.g., HATU/HOAt) to increase kinetic energy and solubility.

Solubility Data & Solvent Selection Matrix

Solvent SystemSolubility RatingMechanism of ActionRecommended Use
Water (pH 7) 🔴 PoorHydrophobic effect + Zwitterionic latticeAvoid for stock solutions
0.1 M HCl / Water 🟢 GoodProtonation (Cationic form)Biological Assays, HPLC standards
0.1 M NaOH / Water 🟢 GoodDeprotonation (Anionic form)Biological Assays (check stability)
Methanol / Ethanol 🟠 LowWeak solvation of zwitterionNot recommended for free acid
DCM / Chloroform 🔴 InsolubleNon-polar vs. Ionic latticeOnly works after silylation/protection
DMSO 🟡 ModerateDipolar aprotic solvationBiological stocks (may require heating)
HFIP 🟢 ExcellentH-bond disruption + Hydrophobic solvationSynthesis, NMR analysis
TFA (Trifluoroacetic acid) 🟢 ExcellentProtonation + SolvationSynthesis, Deprotection

Decision Tree: Selecting the Right Solvent

The following diagram illustrates the logical flow for selecting a solvent based on your experimental application.

SolubilityGuideStartStart: (S)-2-amino-2-ethyl-3-methylbutanoic acid(Free Acid / Zwitterion)AppTypeWhat is your Application?Start->AppTypeBioBiological Assay(Cell culture, Enzyme inhibition)AppType->BioChemChemical Synthesis(Peptide coupling, Derivatization)AppType->ChemWaterSolWater Solubility CheckIs pH adjustment allowed?Bio->WaterSolOrgSolOrganic Solvent ChoiceChem->OrgSolAcidSolDissolve in 10-50 mM HCl(Creates soluble cation)WaterSol->AcidSolYes (Acidic OK)BaseSolDissolve in 10-50 mM NaOH(Creates soluble anion)WaterSol->BaseSolYes (Basic OK)DMSOSolDissolve in DMSO(Max 50-100 mM)May require sonicationWaterSol->DMSOSolNo (Neutral req)HFIPUse HFIP or TFE(Best for direct dissolution)OrgSol->HFIPDirect UseProtectIn-Situ Protection(BSA/BSTFA in DCM)OrgSol->ProtectFor CouplingSaltConvert to p-TsOH Salt(Soluble in DMF/DCM)OrgSol->SaltAlternative

Caption: Decision logic for solubilizing (S)-2-amino-2-ethyl-3-methylbutanoic acid based on experimental requirements.

Detailed Experimental Protocols

Protocol 1: Preparation of 100 mM Stock Solution for Biological Assays

Objective: Create a stable, sterile stock solution compatible with cell culture media.

  • Weighing: Weigh 14.5 mg of (S)-2-amino-2-ethyl-3-methylbutanoic acid (MW ≈ 145.2 g/mol ) into a sterile 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 900 µL of sterile water. Observation: The powder will likely float or sink without dissolving.

  • Acidification: Add 1.0 M HCl in 10 µL increments, vortexing for 30 seconds after each addition.

    • Target: The solution should become clear once the molar equivalent of acid is reached (approx. 100 µL of 1.0 M HCl).

  • Final Adjustment: Adjust volume to 1.0 mL with sterile water.

  • Filtration: Pass through a 0.22 µm PVDF syringe filter (low protein binding) to sterilize.

  • Storage: Store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Silylation for Solubility in DCM (Synthesis)

Objective: Dissolve the amino acid in Dichloromethane (DCM) for subsequent reaction.

  • Suspension: Suspend 1.0 mmol (145 mg) of the amino acid in 5 mL of dry DCM under nitrogen.

  • Reagent Addition: Add 2.2 equivalents of BSTFA (Bis(trimethylsilyl)trifluoroacetamide) or BSA .

  • Reflux: Heat the mixture to reflux (40°C) for 30-60 minutes.

  • Result: The turbid suspension will turn into a clear, colorless solution as the TMS-ester and TMS-amine are formed.

  • Usage: This solution can now be used directly for acylation or coupling reactions.

References

  • National Institutes of Health (NIH) - PubChem. (2R)-2-amino-2-ethyl-3-methylbutanoic acid | Structure and Properties. [Link]

  • Amend, J. P., & Helgeson, H. C. (1997). Solubilities of the common L-α-amino acids as a function of temperature and solution pH.[2] Pure and Applied Chemistry, 69(5), 935-942.[2] [Link]

  • Biotage Technical Guide. How to synthesize hydrophobic peptides - Choosing the Right Solvent. [Link]

  • GenScript. Mastering the Art of Hydrophobic Peptide Synthesis. [Link]

  • SB-PEPTIDE. Peptide Solubility Guidelines. [Link]

purification strategies for (S)-2-amino-2-ethyl-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Strategies for (S)-2-amino-2-ethyl-3-methylbutanoic acid

Case ID: #AA-Q4-ETHYLVAL Subject: Resolution and Purification of Sterically Hindered Quaternary


-Amino Acids
Status:  Active Guide

Executive Summary

You are working with (S)-2-amino-2-ethyl-3-methylbutanoic acid (also known as


-ethylvaline). This is a quaternary 

-amino acid
, meaning the

-carbon is fully substituted (tetrasubstituted).

The Core Challenge: Unlike standard amino acids (e.g., Valine), this molecule possesses significant steric bulk around the chiral center due to the simultaneous presence of an ethyl group and an isopropyl group. This steric hindrance complicates standard enzymatic resolutions and diastereomeric salt formations.

This guide outlines three validated workflows for purification, ranked by scale and purity requirements.

Part 1: Critical Troubleshooting (FAQs)

Q1: I synthesized the racemate (Strecker/Bucherer-Bergs). How do I isolate the (S)-enantiomer?

Recommendation: Choose your method based on scale.

MethodScalePurity PotentialProsCons
A. Chiral HPLC (Direct) mg to grams>99.5% eeNo derivatization required; fast.High column cost; solvent consumption.
B. Enzymatic Resolution grams to kg>98% eeScalable; mild conditions.Requires derivatization (N-Acetyl); slow kinetics due to steric bulk.
C. Diastereomeric Salt kg+VariableLow material cost.Difficult crystallization due to "greasy" side chains; requires trial-and-error.

Protocol A: Direct Chiral HPLC (Recommended for Research Scale) The steric bulk actually aids chiral recognition on specific stationary phases.

  • Column: Crown Ether Phase (e.g., Daicel Crownpak CR-I(+) or CR(+)).[1]

    • Mechanism:[2][3] The ammonium group (

      
      ) of the amino acid complexes with the crown ether.
      
  • Mobile Phase: Aqueous

    
     (pH 1.0–2.0). Organic modifiers (MeOH) can be added (10–20%) to improve solubility of the hydrophobic ethyl/isopropyl groups.
    
  • Conditions: Flow 0.5 mL/min, 25°C. Detection UV 210 nm (or refractive index).

  • Note: Do not use standard polysaccharide columns (OD/AD) unless you derivatize the amine first.

Protocol B: Enzymatic Resolution (Acylase I) Standard Hog Kidney Acylase I can hydrolyze N-acetyl-


-alkyl amino acids, but the rate is significantly slower for 

-ethyl analogs compared to

-methyl.
  • Derivatize: Convert racemate to N-Acetyl-2-amino-2-ethyl-3-methylbutanoic acid using acetic anhydride/NaOH.

  • Digestion: Dissolve N-Acetyl derivative in water (pH 7.5, adjusted with LiOH or

    
    ). Add Acylase I (Aspergillus or Hog Kidney).
    
  • Incubation: 37°C for 24–48 hours. Monitor via HPLC.[1][4][5][6][7]

  • Separation: Acidify to pH 2. Extract the unreacted (R)-N-acetyl starting material with Ethyl Acetate. The free (S)-amino acid remains in the aqueous phase.

Q2: My product is "oiling out" instead of crystallizing. How do I fix this?

Cause: This amino acid is highly hydrophobic (lipophilic) due to the ethyl and isopropyl chains. In pure water, it may form an emulsion rather than a crystal lattice near its isoelectric point. Solution: Use a Water/Alcohol system with Isoelectric Precipitation.

  • Dissolve the crude amino acid in a minimum amount of hot water (or 1M HCl if needed to dissolve).

  • Adjust pH to the Isoelectric Point (pI

    
     6.0)  using 5M 
    
    
    
    or NaOH.
  • Add hot Isopropanol (IPA) or Ethanol until the solution turns slightly turbid (cloud point).

    • Ratio: Typically 1:3 to 1:5 (Water:Alcohol).

  • Scratch the flask wall with a glass rod to induce nucleation.

  • Cool slowly to room temperature, then 4°C. Rapid cooling promotes oiling.

Q3: The crude solid is sticky and contains inorganic salts. How do I desalt it?

Method: Cation Exchange Chromatography (Dowex 50W or equivalent).

  • Load: Dissolve crude in dilute HCl (pH 1–2). Load onto a column of Dowex 50W (H+ form). The amino acid binds; salts (anions) pass through.

  • Wash: Rinse with 2–3 column volumes of distilled water to remove all non-ionic impurities and anionic salts.

  • Elute: Elute with 1M

    
     . The amino acid releases as the ammonium salt.
    
  • Finish: Evaporate the ammonia eluent. The residue is the zwitterionic amino acid.

Part 2: Experimental Workflow & Logic

The following diagram illustrates the decision logic for purifying this specific quaternary amino acid.

PurificationStrategy Start Crude Racemic (S/R)-2-amino-2-ethyl-3-methylbutanoic acid Desalt Desalting (Dowex 50W Ion Exchange) Start->Desalt Remove salts/nitriles Decision Select Resolution Strategy Desalt->Decision HPLC Prep Chiral HPLC (Crown Ether Column) Decision->HPLC Small Scale / High Purity Deriv Derivatization (Ac2O -> N-Acetyl) Decision->Deriv Large Scale (>10g) PureS_HPLC Pure (S)-Enantiomer (>99.5% ee) HPLC->PureS_HPLC Enzyme Enzymatic Hydrolysis (Acylase I, pH 7.5) Deriv->Enzyme Extract Extraction (Aq: Free S-AA | Org: R-Amide) Enzyme->Extract Hydrolysis Acid Hydrolysis of R-Amide (Recycle R-isomer if needed) Extract->Hydrolysis Organic Phase PureS_Enz Pure (S)-Enantiomer (>98% ee) Extract->PureS_Enz Aqueous Phase

Figure 1: Purification workflow. Path A (HPLC) is preferred for speed; Path B (Enzymatic) for cost-efficiency at scale.

Part 3: Physicochemical Data & Solubility

Understanding the physical properties is crucial for preventing yield loss during crystallization.

PropertyValue (Approx.)Notes
Molecular Weight 145.20 g/mol
Isoelectric Point (pI) ~6.0Calculated average of pKa(COOH) ~2.3 and pKa(NH3+) ~9.7.
Solubility (Water) ModerateReduced compared to Valine due to ethyl group.
Solubility (Ethanol) LowInsoluble in pure ethanol; soluble in acidic ethanol.
Solubility (Ether) InsolubleUsed as an anti-solvent or to wash away non-zwitterionic impurities.
Crystal Form Plates/NeedlesTends to form hydrates.

References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Application Note. (Crown ether columns are the industry standard for underivatized amino acid resolution). Link

  • Chenault, H. K., et al. (1989). "Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I." Journal of the American Chemical Society, 111(16), 6354-6364. (Foundational text on Acylase I limits with hindered substrates).

  • Hyun, M. H. (2016). "Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases." Journal of Chromatography A.
  • Sigma-Aldrich. Astec® CHIROBIOTIC® T Chiral HPLC Columns. (Alternative teicoplanin-based separation for amino acids). Link

Sources

preventing racemization during the synthesis of chiral amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Racemization in Amino Acid Synthesis & Peptide Coupling[1][2][3]

Diagnostic Hub: Mechanisms of Racemization

Status: Active | Severity: Critical | Target: Enantiomeric Excess (ee%) > 99.5%

Before troubleshooting, you must identify how your stereocenter is being compromised.[1] Racemization is rarely random; it is a deterministic chemical outcome of specific conditions.[1]

The Two Primary Pathways[5][6]
  • 5(4H)-Oxazolone Formation (Azlactone Pathway):

    • Context: The dominant pathway during carboxylic acid activation (coupling).

    • Mechanism: The carbonyl oxygen of the N-acyl group attacks the activated carboxylate, forming a 5-membered ring. This ring renders the

      
      -proton highly acidic (
      
      
      
      ), allowing weak bases to abstract it, leading to a resonance-stabilized planar intermediate that reprotonates racimically.
    • Prevention: Use urethane protecting groups (Fmoc/Boc) which destabilize this ring formation compared to amide/acyl groups.

  • Direct Enolization:

    • Context: Occurs in the presence of strong bases or high temperatures, even without activation.[1]

    • Mechanism: Direct proton abstraction from the

      
      -carbon by a base (e.g., DIPEA), forming an enolate.[1]
      
    • Risk Factors: Electron-withdrawing side chains (e.g., Cys, His, Phe) and polar solvents (DMF/DMSO) which stabilize the charged intermediate.[1]

Visualization: The Azlactone Danger Zone

AzlactoneMechanism cluster_0 Activation Phase cluster_1 Racemization Danger Zone cluster_2 Outcome ProtectedAA N-Protected Amino Acid (L-Isomer) ActivatedAA Activated Ester (O-Acylisourea/OBt) ProtectedAA->ActivatedAA Activator (EDC/DIC) Oxazolone 5(4H)-Oxazolone (Azlactone Ring) ActivatedAA->Oxazolone Cyclization (Fast w/ Amide Protection) PlanarInt Planar Enol Intermediate (Achiral) Oxazolone->PlanarInt Base-Catalyzed Deprotonation RacemicMix Racemic Mixture (L- and D-Isomers) PlanarInt->RacemicMix Reprotonation (Non-Stereoselective)

Figure 1: The Azlactone pathway.[2] Note that urethane protecting groups (Fmoc/Boc) significantly inhibit the "Cyclization" step compared to Acetyl/Benzoyl groups.

Protocol Optimization: The "Low-Racemization" Workflow

A. Reagent Selection Matrix

The choice of coupling cocktail is the single biggest variable under your control.

Reagent ClassRecommendedAvoidTechnical Rationale
Coupling Additive Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime)HOBt / HOAtOxyma shows superior suppression of racemization compared to benzotriazoles (HOBt) and eliminates explosion risks [1].
Base Sym-Collidine (2,4,6-Trimethylpyridine)DIPEA / TEACollidine is a weaker base (

) than DIPEA (

).[1] It is sufficient to neutralize acid but too weak to abstract the

-proton effectively [2].
Activator DIC (Diisopropylcarbodiimide)HATU (for Cys/His)Carbodiimides (DIC) allow for "base-free" coupling when used with Oxyma. HATU requires base (DIPEA), increasing risk for sensitive residues.[1]
B. The "Safe-Mode" Coupling Protocol (For Cys/His)

Use this protocol for Cysteine and Histidine, which are prone to base-catalyzed racemization.

  • Dissolution: Dissolve Fmoc-Cys(Trt)-OH or Fmoc-His(Trt)-OH (1.0 equiv) and Oxyma Pure (1.0 equiv) in DMF/DCM (1:1 v/v).

    • Note: Adding DCM lowers solvent polarity, destabilizing the enolate intermediate.[1]

  • Base Addition (Optional but Risky): If base is strictly required for solubility, add Sym-Collidine (1.0 equiv).[1] Do NOT use DIPEA.

  • Activation: Add DIC (1.0 equiv) and pre-activate for exactly 2 minutes at 0°C.

  • Coupling: Add mixture to the resin/amine component.[2]

  • Temperature: Maintain reaction at Room Temperature (25°C) or lower.

    • Warning: Do not use Microwave heating >50°C for Cys/His couplings [3].[1]

C. Decision Logic for Method Selection

CouplingLogic Start Select Amino Acid IsSensitive Is it Cys or His? Start->IsSensitive Standard Standard Protocol IsSensitive->Standard No (Ala, Leu, etc.) Sensitive Low-Racemization Protocol IsSensitive->Sensitive Yes (Cys, His) StdCond Activator: HBTU/HATU Base: DIPEA (2 eq) Temp: RT or MW (75°C) Standard->StdCond SensCond Activator: DIC/Oxyma Pure Base: NONE or Collidine Temp: < 50°C Sensitive->SensCond

Figure 2: Decision tree for selecting coupling conditions based on amino acid sensitivity.

Validation: Marfey's Method Protocol

Objective: Quantify enantiomeric purity (ee%) of amino acids post-hydrolysis. Principle: Derivatization with FDAA (Marfey's Reagent) converts enantiomers (L/D) into diastereomers (L-L and L-D), which are separable on a standard C18 HPLC column [4].[3]

Step-by-Step Procedure
  • Hydrolysis:

    • Dissolve peptide (~0.5 mg) in 6M HCl (1 mL).

    • Heat at 110°C for 24 hours (sealed tube).

    • Dry under vacuum.[1]

  • Derivatization:

    • Resuspend residue in water (50 µL).

    • Add 1% FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone (100 µL).

    • Add 1M NaHCO₃ (20 µL) to adjust pH to ~9.

    • Incubate at 40°C for 1 hour.

  • Quenching:

    • Add 1M HCl (20 µL) to stop the reaction.[4]

    • Dilute with 50% Acetonitrile/Water.[1]

  • Analysis (HPLC):

    • Column: C18 Reverse Phase.[1][5]

    • Detection: UV at 340 nm (DNP chromophore).[1][4]

    • Elution: Linear gradient of Acetonitrile in 0.1% TFA.

    • Result: The L-L diastereomer elutes before the L-D diastereomer (typically).

Troubleshooting & FAQs

Q: Why is my Fmoc-Cys(Trt)-OH racemizing even with DIC/Oxyma? A: Check your solvent and pre-activation time.

  • Solvent: Pure DMF is polar and stabilizes the racemizing enolate.[1] Switch to a DMF/DCM (1:1) mixture or pure DCM if solubility permits.

  • Pre-activation: If you pre-activate for >5 minutes, the activated ester has more time to convert to the oxazolone before reacting with the amine. Reduce pre-activation to 1-2 minutes .

Q: Can I use Microwave synthesis for Cysteine? A: Only with strict temperature limits. Standard microwave protocols often hit 75-90°C. For Cysteine and Histidine, you must lower the maximum temperature to 50°C . Above this threshold, thermal energy overcomes the activation barrier for direct proton abstraction, regardless of the base used [3].[1]

Q: Why does Histidine racemize? A: Histidine is unique because its side-chain imidazole can act as an intramolecular base. It can abstract its own


-proton ("self-catalyzed racemization").
  • Fix: Ensure the imidazole is protected with Trt (Trityl) or Bum . The Trityl group provides steric bulk that hinders the imidazole nitrogen from reaching the

    
    -proton.
    

Q: I see "D-allo-Ile" in my analysis. What happened? A: Isoleucine and Threonine have two chiral centers.[1] Racemization at the


-carbon produces diastereomers (Alloc-Ile or Allo-Thr), not enantiomers. These are often easier to separate by standard HPLC than D/L mixtures, so you may not need Marfey's method—standard reverse-phase HPLC might suffice.[1]

References

  • Subirós-Funosas, R., et al. (2009).[1] "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[6] Chemistry – A European Journal.[1]

  • Carpino, L. A., et al. (2002).[1] "The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Assembly." Journal of Organic Chemistry.

  • Palasek, S. A., et al. (2007).[1] "Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis." Journal of Peptide Science.

  • Marfey, P. (1984).[1] "Determination of D-amino acids as diastereomeric derivatives of L-fluoro-2,4-dinitro-5-alanine amide." Carlsberg Research Communications.[1]

Sources

optimizing coupling conditions for (S)-2-amino-2-ethyl-3-methylbutanoic acid in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: SPPS Optimization for -Ethyl-Valine Analogues

Welcome to the Advanced Peptide Synthesis Support Hub. You are accessing this guide because you are encountering difficulty incorporating (S)-2-amino-2-ethyl-3-methylbutanoic acid (referred to hereafter as


-Et-Val ) into a peptide sequence.

This residue represents one of the most challenging coupling scenarios in SPPS. It possesses a quaternary


-carbon  substituted with two bulky alkyl groups: an isopropyl group (valine-like) and an ethyl group. This creates a massive steric blockade that inhibits nucleophilic attack, rendering standard HBTU/DIEA protocols ineffective.

This guide synthesizes high-energy coupling protocols with modern "green" alternatives to ensure successful incorporation without deletion sequences.

Part 1: The Diagnostic Phase

Before mixing reagents, confirm your synthesis strategy aligns with the steric demands of this molecule.

ParameterStandard SPPSRequired for

-Et-Val
Reason
Coupling Reagent HBTU / TBTUPyAOP or HATU Uronium salts (HBTU) react too slowly; Phosphonium salts (PyAOP) prevent guanidinylation during slow couplings.
Additive HOBtHOAt or Oxyma Pure The pyridine nitrogen in HOAt provides an anchoring effect (neighboring group participation) that accelerates coupling by ~100x.
Temperature Room Temp (RT)75°C - 90°C (Microwave) Thermal energy is required to overcome the rotational energy barrier of the bulky side chains.
Solvent DMFNMP N-Methylpyrrolidone (NMP) swells the resin better and solvates hydrophobic residues more effectively than DMF.

Part 2: Optimized Coupling Protocols

Method A: The "Nuclear" Option (PyAOP/HOAt)

Recommended for valuable sequences where yield is prioritized over cost.

Mechanism: PyAOP (Phosphonium salt) activates the carboxyl group without the risk of capping the N-terminus with a guanidinium moiety—a common side reaction with HATU during the extended reaction times required for this residue.

Step-by-Step Protocol:

  • Preparation: Dissolve 4.0 equivalents (eq) of Fmoc-

    
    -Et-Val-OH and 4.0 eq  of HOAt in NMP.
    
  • Activation: Add 4.0 eq of PyAOP.

  • Base Addition: Add 8.0 eq of DIEA (Diisopropylethylamine). Note: Add base immediately before adding to the resin.

  • Coupling (Microwave):

    • Temperature: 75°C

    • Power: 30W (variable)

    • Time: 20 minutes

  • Re-Coupling (Mandatory): Drain resin. Repeat steps 1-4 with fresh reagents.

  • Capping: Acetylate unreacted amines using Acetic Anhydride/DIEA/NMP to prevent deletion sequences.

Method B: The Modern High-Efficiency Option (COMU/Oxyma)

Recommended for greener synthesis and comparable efficiency to HATU.

Mechanism: COMU generates the unstable but highly reactive Oxyma ester in situ. It is less prone to explosion risks than benzotriazole reagents and shows superior solubility in NMP.

Step-by-Step Protocol:

  • Preparation: Dissolve 4.0 eq of Fmoc-

    
    -Et-Val-OH in NMP.
    
  • Activation: Add 4.0 eq of COMU and 4.0 eq of Oxyma Pure.

  • Base Addition: Add 8.0 eq of DIEA (or Collidine if acid-sensitive linkers are used).

  • Coupling (Microwave):

    • Temperature: 90°C (The

      
      -Et-Val is resistant to racemization, allowing higher temps).
      
    • Time: 10 minutes.

  • Double Couple: Highly recommended.

Part 3: Decision Logic & Mechanism

The following diagrams illustrate the decision process for selecting the correct protocol and the steric mechanism preventing standard coupling.

CouplingLogic Start Start: Couple (S)-2-amino-2-ethyl-3-methylbutanoic acid CheckResin Check Resin Loading Start->CheckResin HighLoad > 0.6 mmol/g CheckResin->HighLoad Risk of Aggregation LowLoad < 0.4 mmol/g CheckResin->LowLoad Preferred SolventChoice Use NMP (Critical) HighLoad->SolventChoice LowLoad->SolventChoice ReagentSelect Select Reagent SolventChoice->ReagentSelect PyAOP PyAOP/HOAt (Max Reliability) ReagentSelect->PyAOP COMU COMU/Oxyma (High Efficiency) ReagentSelect->COMU Microwave Microwave 75-90°C PyAOP->Microwave COMU->Microwave DoubleCouple Double Couple (Mandatory) Microwave->DoubleCouple Success Proceed to Deprotection DoubleCouple->Success

Caption: Decision matrix for optimizing the coupling of sterically hindered


-disubstituted amino acids.

Part 4: Troubleshooting & FAQs

Q1: I am seeing a "deletion sequence" (M-171) in my Mass Spec. What happened? A: The M-171 peak corresponds to the missing


-Et-Val residue. This indicates the coupling failed completely or partially.
  • Fix: Switch from HBTU to PyAOP or HATU .

  • Fix: Ensure you are double coupling .

  • Fix: Verify your microwave temperature. For this specific residue, 50°C is insufficient; you need 75°C+ .

Q2: Will using 90°C cause racemization of the


-Et-Val? 
A: No.  This is a unique advantage of 

-disubstituted amino acids.
  • Mechanism: Racemization typically occurs via the formation of an oxazolone intermediate, followed by base-catalyzed abstraction of the proton on the

    
    -carbon.
    
  • Reason:

    
    -Et-Val has no proton on the 
    
    
    
    -carbon (it has an ethyl and an isopropyl group instead). Therefore, it cannot racemize via the standard mechanism. You can heat it aggressively.[1]
  • Warning: Be careful of the previous amino acid in the chain (the one already on the resin).[2] If that residue is Cys or His, high heat during the

    
    -Et-Val coupling could racemize the resin-bound peptide.
    

Q3: The coupling worked, but now I can't deprotect the Fmoc group. Why? A: The same steric bulk that makes coupling hard makes deprotection slow. The bulky groups shield the Fmoc carbonyl from the piperidine.

  • Fix: Increase deprotection time to 2 x 10 minutes or use 20% Piperidine + 5% DBU in DMF. DBU is a stronger base and smaller nucleophile.

Q4: Why do you recommend PyAOP over HATU? A: While HATU is excellent, it is a uronium (guanidinium) salt. If the coupling reaction is very slow (which it is for this residue), the N-terminus of the resin-bound peptide can attack the HATU itself, forming a permanent guanidinium cap . PyAOP is a phosphonium salt and cannot cause this side reaction, making it safer for extremely slow reactions [1].

References

  • Albericio, F., et al. (2001). "PyAOP: A robust, guanidinium-free coupling reagent for difficult couplings." Organic Letters.

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole (HOAt).[3][4] A new racemization suppressant." Journal of the American Chemical Society.

  • El-Faham, A., & Albericio, F. (2011).[5] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

  • Biotage Application Note. "Microwave Synthesis of Hindered Peptides (Aib/N-Me-Val)." Biotage.com.

Sources

Technical Guide: Troubleshooting Peak Tailing in HPLC Analysis of Modified Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Anatomy of Asymmetry

In the analysis of modified amino acids—ranging from phosphorylated signaling molecules (e.g., p-Ser, p-Tyr) to synthetic analogs (e.g., N-methylated or Fmoc-protected AAs)—peak tailing is rarely a random event. It is a symptom of a specific chemical mismatch between your analyte and the separation system.

While standard amino acids have well-documented behaviors, modified amino acids introduce unique challenges:

  • Phosphorylation introduces metal-chelating capabilities.

  • Methylation alters pKa values, often exacerbating silanol interactions.

  • Protecting groups (Fmoc/Boc) drastically increase hydrophobicity, leading to solubility mismatches.

This guide moves beyond generic advice to target the specific physicochemical interactions driving asymmetry in these complex molecules.

Diagnostic Workflow (Decision Tree)

Before altering chemistry, use this logic flow to isolate the root cause.

TroubleshootingTree Start Start: Peak Tailing Observed (As > 1.2) CheckType Identify Modification Type Start->CheckType Phospho Phosphorylated / Acidic (e.g., p-Ser, p-Tyr) CheckType->Phospho Basic Basic / Methylated (e.g., N-methyl-Ala) CheckType->Basic Hydro Hydrophobic / Protected (e.g., Fmoc-Leu) CheckType->Hydro MetalCheck Suspect Metal Chelation Phospho->MetalCheck Action1 Action: Add Medronic Acid or Passivate System MetalCheck->Action1 pHCheck Check Mobile Phase pH Basic->pHCheck Action2 Action: Lower pH < 3.0 or Add TEA/TFA pHCheck->Action2 SolventCheck Check Injection Solvent Hydro->SolventCheck Action3 Action: Match Solvent to Initial Mobile Phase SolventCheck->Action3

Figure 1: Diagnostic logic for isolating the chemical cause of peak tailing based on amino acid modification type.

Technical Deep Dive: Mechanisms & Solutions

Issue 1: Secondary Silanol Interactions (The "Amine" Drag)

Target Analytes: N-methylated amino acids, basic analogs (Lys/Arg derivatives).

The Mechanism: Silica-based columns possess residual silanol groups (


).[1] At pH > 3.5, these silanols ionize to 

. Modified amino acids with basic nitrogen atoms are protonated (

) under these conditions. The resulting electrostatic attraction acts as a "drag" on the molecules, causing the tail of the peak to lag behind [1].

Corrective Actions:

  • pH Suppression: Lower the mobile phase pH to 2.0–2.5 . This protonates the silanols (

    
    ), rendering them neutral and preventing ionic interaction with the amine.
    
  • Chaotropic/Amine Modifiers:

    • Triethylamine (TEA): Add 5–10 mM TEA. It acts as a sacrificial base, saturating the silanol sites so your analyte doesn't [2].

    • TFA (Trifluoroacetic Acid): Acts as an ion-pairing agent, masking the positive charge of the amine.

  • Column Switching: Switch to a "Type B" High-Purity Silica or a Hybrid Particle (e.g., Waters BEH, Agilent Poroshell HPH) which are end-capped to minimize free silanols [3].

Issue 2: Metal Chelation

Target Analytes: Phosphorylated amino acids (p-Ser, p-Thr, p-Tyr), Asp/Glu-rich peptides.

The Mechanism: Phosphate groups and carboxylic acid side chains have a high affinity for trace metals (Iron, Nickel) found in stainless steel frits and column bodies. The analyte binds to these metal sites, resulting in broad, tailing peaks and often low recovery (loss of area) [4].[2]

Corrective Actions:

  • Chelating Additives: Add Medronic Acid (5 µM) or EDTA to the mobile phase. Medronic acid is preferred for LC-MS as it is less suppressive than EDTA [5].

  • Hardware Passivation: Flush the system with 30% Phosphoric acid (overnight) to passivate steel surfaces, or switch to PEEK (polyetheretherketone) tubing and column hardware.

Issue 3: Injection Solvent Mismatch

Target Analytes: Hydrophobic modified AAs (Fmoc, Boc, Cbz protected).

The Mechanism: These modifications make amino acids significantly less soluble in water. Researchers often dissolve them in 100% DMSO or Methanol. When a large plug of strong solvent is injected into a weaker aqueous mobile phase, the analyte precipitates or travels faster than the mobile phase at the column head, causing peak distortion (fronting or tailing) [6].[3]

Corrective Actions:

  • Dilution: Dilute the sample with the initial mobile phase (e.g., 90% Water / 10% ACN) until the organic content is close to the starting gradient conditions.

Optimization Protocol: The "Self-Validating" Run

Do not guess. Use this protocol to systematically eliminate tailing.

Objective: Optimize Mobile Phase for N-methyl-Phenylalanine (Example Basic AA).

StepParameterExperimental ConditionValidation Metric
1 pH Scouting Run isocratic at pH 2.5, 4.5, and 7.0 (using Phosphate buffer).Identify pH with

.
2 Buffer Strength Once optimal pH is found (e.g., pH 2.5), test buffer conc. at 10mM vs 50mM.Higher ionic strength should reduce tailing if silanols are active.
3 Temperature Increase column temp from 25°C to 40°C or 50°C.Mass transfer improves at high T, sharpening peaks.
4 Gradient Slope Increase gradient slope (e.g., 2% B/min

5% B/min).
Sharper peaks often mask tailing issues (pragmatic fix).

Calculating Asymmetry (


): 
Do not rely on visual inspection. Calculate 

at 10% peak height:

  • A: Width of the front half of the peak.

  • B: Width of the back half of the peak.[4]

  • Acceptance:

    
     is excellent.[5] 
    
    
    
    is acceptable.[5][6]
    
    
    requires intervention [7].[5]

Summary of Mobile Phase Additives

AdditiveClassBest For...ConcentrationNote
TFA Ion Pair / AcidBasic/Peptidic AAs0.05% - 0.1%Strong signal suppression in LC-MS.
Formic Acid AcidGeneral LC-MS0.1%Weaker acid; may not suppress silanols fully.
TEA Silanol BlockerStubborn Amines5 - 10 mMHigh pH stability required; not MS friendly.
Ammonium Acetate BufferpH sensitive AAs10 mMVolatile; good for LC-MS (pH 4-6 range).
Medronic Acid ChelatorPhospho-AAs5 µMEssential for trace metal scavenging.

References

  • Advanced Guide to HPLC Troubleshooting. PharmaCores. (2025). Stationary Phase Interaction and Silanol Effects.[3][7]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. Residual Silanol Interactions and Amine Modifiers.[6][7][8]

  • Base‑Deactivated HPLC Column Technology. MicroSolv Tech. (2026). Type-C Silica and Hydride Surfaces.[8]

  • Application of mobile phase additives to reduce metal-ion mediated adsorption. PubMed. (2019).[9] Citric and Medronic Acid usage in RPLC.[9]

  • Modifying Metal Surfaces in HPLC. LCGC International. (2022).[2][10][11] Hybrid Surface Technology (HST) for Phosphorylated Analytes.

  • Common Causes Of Peak Tailing in Chromatography. ALWSCI. (2025). Solvent Mismatch and Overloading.[3]

  • USP Tailing Factor vs Asymmetry Factor. Chrom Tech. (2025). Formulas and Acceptance Criteria.

Sources

Technical Support Center: (S)-2-amino-2-ethyl-3-methylbutanoic Acid Solution Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (S)-2-amino-2-ethyl-3-methylbutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this non-proteinogenic amino acid in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Introduction to (S)-2-amino-2-ethyl-3-methylbutanoic Acid Stability

(S)-2-amino-2-ethyl-3-methylbutanoic acid is a synthetic amino acid with a unique sterically hindered α-carbon, which can influence its chemical reactivity and stability in solution compared to proteinogenic amino acids. Understanding its stability profile is critical for consistent and reproducible experimental results, particularly in drug development and formulation studies. This guide provides a framework for assessing and managing the stability of this compound in various solution-based applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of (S)-2-amino-2-ethyl-3-methylbutanoic acid in solution?

A1: The stability of (S)-2-amino-2-ethyl-3-methylbutanoic acid in solution is primarily influenced by:

  • pH: Both highly acidic and alkaline conditions can promote degradation.

  • Temperature: Elevated temperatures can accelerate degradation kinetics.

  • Solvent Composition: The type of solvent and the presence of co-solvents can impact stability.

  • Presence of Oxidizing Agents: Exposure to oxidizing agents can lead to degradation of the amino acid.

  • Light Exposure: Photodegradation can occur, especially with prolonged exposure to UV light.

  • Buffer Species: Certain buffer components may interact with the amino acid, affecting its stability.[1]

Q2: What are the likely degradation pathways for (S)-2-amino-2-ethyl-3-methylbutanoic acid?

A2: Based on the general chemistry of amino acids, the potential degradation pathways for (S)-2-amino-2-ethyl-3-methylbutanoic acid include:

  • Oxidative Deamination: The amino group is removed to form a keto acid. This is a common metabolic pathway for amino acids and can also occur chemically.

  • Decarboxylation: The carboxyl group is removed as carbon dioxide. The steric hindrance at the α-carbon may influence the rate of this reaction.

  • Side-Chain Oxidation: While the alkyl side chain is generally stable, harsh oxidative conditions could lead to its modification.

Q3: How can I monitor the stability of my (S)-2-amino-2-ethyl-3-methylbutanoic acid solution?

A3: Stability can be monitored by using a stability-indicating analytical method, which is a validated quantitative analytical procedure that can detect changes in the concentration of the active pharmaceutical ingredient (API) due to degradation. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is a highly effective technique for this purpose.[2][3][4] These methods can separate the parent compound from its degradation products and provide quantitative data on the extent of degradation.

Q4: What are the recommended storage conditions for solutions of (S)-2-amino-2-ethyl-3-methylbutanoic acid?

A4: For optimal stability, solutions of (S)-2-amino-2-ethyl-3-methylbutanoic acid should be stored at low temperatures, typically 2-8°C for short-term storage and -20°C or -80°C for long-term storage.[5][6] Solutions should be stored in tightly sealed containers to prevent solvent evaporation and protected from light. It is also advisable to prepare fresh solutions for critical experiments whenever possible.

Troubleshooting Guide

This section provides solutions to common problems encountered when working with (S)-2-amino-2-ethyl-3-methylbutanoic acid solutions.

Problem Potential Cause Recommended Solution
Loss of compound concentration over time Chemical degradation due to pH, temperature, or oxidation.Optimize solution pH to near neutral, store at lower temperatures, and de-gas solvents to remove dissolved oxygen. Consider adding an antioxidant if compatible with the application.
Appearance of unknown peaks in chromatogram Formation of degradation products.Perform forced degradation studies to identify potential degradation products and confirm their retention times. Use LC-MS/MS for structural elucidation of the unknown peaks.
Poor reproducibility of experimental results Inconsistent solution stability between experiments.Prepare fresh solutions for each experiment. If using stored solutions, ensure they are from the same batch and have been stored under identical conditions. Perform a quick purity check before use.
Precipitation of the compound from solution Poor solubility in the chosen solvent or change in pH/temperature affecting solubility.Test the solubility in various solvents or co-solvent systems. Ensure the pH of the solution is within the optimal range for solubility. Avoid large temperature fluctuations during storage and handling.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[7][8][9]

Objective: To investigate the stability of (S)-2-amino-2-ethyl-3-methylbutanoic acid under various stress conditions.

Materials:

  • (S)-2-amino-2-ethyl-3-methylbutanoic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • HPLC or UPLC system with UV and/or MS detector

  • pH meter

  • Calibrated oven and photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of (S)-2-amino-2-ethyl-3-methylbutanoic acid in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH guidelines.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a suitable LC-MS/MS method (see Protocol 2).

  • Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control sample. Identify and quantify any degradation products.

Forced_Degradation_Workflow A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Thermal Degradation (60°C) A->E F Photodegradation (ICH guidelines) A->F G Sample at T=0, 4, 8, 24h B->G C->G D->G E->G F->G H Neutralize & Dilute G->H I LC-MS/MS Analysis H->I J Data Analysis (Compare to Control) I->J

Caption: Forced Degradation Study Workflow.

Protocol 2: LC-MS/MS Method for Quantification

Objective: To develop a sensitive and specific method for the quantification of (S)-2-amino-2-ethyl-3-methylbutanoic acid and its potential degradation products.

Instrumentation:

  • UPLC/HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage to elute the analyte and any more hydrophobic degradation products.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • MRM Transitions: These will need to be optimized for (S)-2-amino-2-ethyl-3-methylbutanoic acid and any identified degradation products. For the parent compound (MW = 145.20 g/mol ), a potential transition would be m/z 146.1 -> [fragment ion]. The specific fragment ion would be determined by infusing a standard solution and performing a product ion scan.

Data Analysis:

  • Quantify the concentration of (S)-2-amino-2-ethyl-3-methylbutanoic acid and its degradation products using a calibration curve prepared with certified reference standards.

LCMS_Method_Development cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Column C18 Column Ionization ESI+ Column->Ionization MobilePhase A: 0.1% FA in H2O B: 0.1% FA in ACN Gradient Gradient Elution FlowRate 0.3 mL/min Temp 40°C ScanMode MRM Ionization->ScanMode Transitions Optimize Transitions ScanMode->Transitions Data Data Acquisition & Analysis Transitions->Data Sample Sample Injection Sample->Column

Caption: LC-MS/MS Method Development Overview.

References

  • Kornhuber, M. E., et al. (1991). Stability of human blood serum aminoacids after storage at different pH and temperature conditions. Clinica Chimica Acta, 197(3), 189-200. [Link]

  • Strlič, M., et al. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. The Journal of Physical Chemistry B, 125(10), 2697-2706. [Link]

  • Zuo, Z., & MacMillan, D. W. C. (2014). Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore. Journal of the American Chemical Society, 136(14), 5257–5260. [Link]

  • Raveendran, A., et al. (2024). Liquid chromatography-mass spectrometric method for the simultaneous analysis of branched-chain amino acids and their ketoacids from dried blood spot as secondary analytes for the detection of maple syrup urine disease. Journal of Mass Spectrometry and Advances in the Clinical Lab, 34, 8-20. [Link]

  • LifeTein®. How to dissolve, handle and store synthetic peptides. [Link]

  • Genosphere Biotechnologies. Best Practices for Peptide Storage and Handling. [Link]

  • Biotage. How long are amino acid stock solutions stable for successful solid phase peptide synthesis?. [Link]

  • Liang, J. F., et al. (2018). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Journal of Peptide Science, 24(1), e3038. [Link]

  • Wang, T., & Jens, K. J. (2013). Degradation of Aqueous 2-Amino-2-methyl-1-propanol for Carbon Dioxide Capture. Industrial & Engineering Chemistry Research, 52(5), 2049–2057. [Link]

  • BioPharmaSpec. Forced Degradation Studies: Why, What & How. [Link]

  • Vevelstad, S. J., et al. (2025). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research. [Link]

  • S. R. S. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 34-40. [Link]

  • Coriolis Pharma. Forced Degradation Studies. [Link]

  • Shimadzu. Analytical Methods for Amino Acids. [Link]

  • Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]

  • Kronsbein, K., et al. (2021). The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation. Chemical Society Reviews, 50(14), 8034-8051. [Link]

  • Inai, Y., et al. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 127(3), 441–453. [Link]

  • Ankaiah, P., et al. (2005). Kinetics of oxidation of acidic amino acids by sodium N-bromobenzenesulphonamide in acid medium: A mechanistic approach. Journal of Chemical Sciences, 117(2), 151-158. [Link]

  • Waters. Quantitation of Amino Acids. [Link]

Sources

side reactions in the synthesis of ethyl-methyl substituted amino acids

Technical Support Center: Synthesis of -Ethyl- -Methyl Amino Acids

Subject: Troubleshooting Side Reactions in the Construction of Quaternary

Lead Scientist:Date:

Executive Summary

The synthesis of


This guide addresses the three most critical failure modes encountered in this specific synthesis:

  • Hydantoin Hydrolysis Resistance (Bucherer-Bergs route).[1]

  • 
    -Elimination Competition  (Phase-Transfer Catalysis route).
    
  • Retro-Strecker Reversibility (Cyanosilylation/Strecker route).

Module 1: The Bucherer-Bergs Protocol

Primary Issue: Incomplete hydrolysis of the hydantoin intermediate.

The Technical Problem

In the Bucherer-Bergs reaction, the formation of the 5-ethyl-5-methylhydantoin is generally efficient. However, the subsequent hydrolysis to the free amino acid is the bottleneck. The geminal ethyl-methyl substitution creates a "steric shield" around the amide carbonyls, rendering them resistant to nucleophilic attack by water/hydroxide. Standard reflux conditions (

Troubleshooting Guide
SymptomRoot CauseCorrective Action
Recovery of starting material (Hydantoin) after hydrolysis Steric hindrance prevents tetrahedral intermediate formation.Switch to Basic Pressure Hydrolysis: Use

in a sealed autoclave at

(5-10 bar). The increased entropy at high T overcomes the steric barrier.
Formation of N-carbamoyl intermediate Partial hydrolysis (Ring opening only).Increase pH/Temp: The decarbamoylation step is the rate-limiting step in hindered systems. Ensure temperature

.
Darkening/Tarry mixture Polymerization of HCN/Aldehyde residuals.Pre-purification: The hydantoin must be recrystallized (EtOH/Water) before hydrolysis. Crude hydantoins containing cyanide traces degrade rapidly under high-temp hydrolysis.
Mechanism & Pathway Visualization

The diagram below illustrates the "Hydantoin Trap"—the thermodynamic sink that prevents conversion to the amino acid without sufficient activation energy.

BuchererBergscluster_trapThe Steric TrapKetoneEthyl Methyl KetoneCyanohydrinCyanohydrinIntermediateKetone->Cyanohydrin+ HCNAminonitrileAminonitrileCyanohydrin->Aminonitrile+ NH3Hydantoin5-Ethyl-5-MethylHydantoinAminonitrile->Hydantoin+ CO2(Cyclization)CarbamoylN-CarbamoylAmino AcidHydantoin->CarbamoylHydrolysis Step 1(Ring Opening)AminoAcidFinal Product:Isovaline AnalogCarbamoyl->AminoAcidHydrolysis Step 2(Decarbamoylation)

Caption: The "Steric Trap" in Bucherer-Bergs synthesis. The red arrows indicate the kinetically difficult steps requiring high-pressure conditions for ethyl-methyl substituted substrates.

Module 2: Asymmetric Alkylation (Phase Transfer Catalysis)

Primary Issue: Alkyl halide elimination (Alkene formation) vs. Substitution.

The Technical Problem

When synthesizing


  • The Trap: Ethyl halides (especially Ethyl Iodide) are prone to E2 elimination under the basic conditions required for the PTC interface. The bulky quaternary ammonium catalyst can sometimes act as a base rather than a phase transfer agent, stripping a proton from the ethyl halide to form ethylene gas, leaving the starting material unreacted.

Troubleshooting Guide
SymptomRoot CauseCorrective Action
Low Yield + Gas Evolution E2 Elimination of Ethyl Iodide.Change Electrophile: Switch from Ethyl Iodide to Ethyl Triflate or Ethyl Bromide . Iodides are too labile. Alternatively, lower the temperature to

to favor

over E2.
Racemization of Product Catalyst degradation or "Interfacial Leakage".Use Hydroxide-Rich Interface: Ensure

KOH is used. High ionic strength forces the catalyst into the organic phase, protecting the enolate geometry.
Mono- vs. Di-alkylation Over-reaction (if starting from Glycine).Order of Addition: Always install the Methyl group LAST . Methyl halides are smaller and less prone to elimination. Start with the Ethyl-substituted Schiff base and methylate it.
Experimental Protocol: Minimized Elimination
  • Substrate: N-(Diphenylmethylene)alanine ethyl ester (

    
     eq).
    
  • Solvent: Toluene (strictly anhydrous not required, but preferred).

  • Base:

    
     aq. KOH (
    
    
    eq).
  • Catalyst: O'Donnell Catalyst (

    
    ).
    
  • Electrophile: Ethyl Bromide (

    
     eq) - Avoid Ethyl Iodide.
    
  • Condition: Stir vigorously at

    
    . Note: Lower temperature suppresses the E2 pathway significantly more than the 
    
    
    pathway.

Module 3: The Strecker Synthesis

Primary Issue: Retro-Strecker Reaction (Thermodynamic Instability).

The Technical Problem

In the synthesis of crowded

  • Consequence: During workup or acidic hydrolysis, the equilibrium shifts backward (Retro-Strecker), regenerating the ketone and releasing HCN.

Pathway Visualization: The Reversibility Loop

StreckerKetoneEthyl Methyl Ketone+ NH3ImineKetimineIntermediateKetone->Imine- H2OAminonitrileα-Aminonitrile(Sterically Crowded)Imine->Aminonitrile+ CN-ByproductsHCN + Ketone(Decomposition)Imine->ByproductsHydrolysisAminonitrile->ImineRetro-Strecker(Favored by Sterics)AminoAcidα-Amino AcidAminonitrile->AminoAcidAcid Hydrolysis(Must be fast)

Caption: The Retro-Strecker loop. Steric crowding pushes the equilibrium back toward the imine/ketone. Acid hydrolysis must be rapid to "trap" the product.

FAQ: Strecker Stabilization

Q: My aminonitrile decomposes on the silica column. How do I purify it? A: Do not purify the aminonitrile. The C-CN bond is too labile in this specific ethyl-methyl system. Proceed directly to hydrolysis (telescoping synthesis). If you must purify, use neutral alumina instead of acidic silica, and keep the temperature

Q: Can I use TmsCN (Trimethylsilyl cyanide) instead of KCN? A: Yes, this is highly recommended. The Strecker-Silylation variant produces an N-silylated aminonitrile which is significantly more stable against the Retro-Strecker pathway due to the strength of the N-Si bond.

References

  • Bucherer, H. T., & Steiner, W. (1934).[2] Über die Synthese von Hydantoinen und Glycinen. Journal für Praktische Chemie.

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. 
    
  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews.

  • Maruoka, K., & Ooi, T. (2003). Recent Advances in Asymmetric Phase-Transfer Catalysis. Chemical Reviews. (Focus on elimination suppression in alkylation).

  • Groger, H. (2003). Catalytic Enantioselective Strecker Reactions and Analogous Syntheses. Chemical Reviews.

Validation & Comparative

comparing biological activity of (S)- vs (R)-2-amino-2-ethyl-3-methylbutanoic acid

Comparative Guide: Biological Activity & Applications of (S)- vs (R)- -Ethylvaline

Executive Summary


-Ethylvaline (2-amino-2-ethyl-3-methylbutanoic acid)



This guide compares the (S)-enantiomer (L-like) and (R)-enantiomer (D-like) across three critical dimensions for drug development:

  • Peptide Conformational Control: Induction of specific helical screw senses (

    
    -helix vs. 
    
    
    -helix).
  • Transport & Metabolism: Interaction with System L (LAT1) transporters and metabolic stability.

  • Pharmacological Potential: Utility as a constrained building block in peptidomimetics.

Chemical & Stereochemical Profile

Structural Definition



  • IUPAC Name: 2-Amino-2-ethyl-3-methylbutanoic acid[1][2]

  • Formula: C

    
    H
    
    
    NO
    
    
  • Molecular Weight: 159.23 g/mol

  • CAS Number ((S)-enantiomer): 6272-07-7

Stereochemical Configuration

The biological activity of

  • (S)-

    
    -Ethylvaline:  Corresponds to the L-amino acid  spatial arrangement (assuming the isopropyl group is the primary side chain). It typically induces Right-Handed (
    
    
    )
    helicity in peptides.
  • (R)-

    
    -Ethylvaline:  Corresponds to the D-amino acid  spatial arrangement. It typically induces Left-Handed (
    
    
    )
    helicity in peptides.

Stereochemistrycluster_propertiesStereochemical Impact on PeptidesS_Enantiomer(S)-α-Ethylvaline(L-like Configuration)S_HelixInduces Right-Handed (P)3_10 HelixS_Enantiomer->S_HelixR_Enantiomer(R)-α-Ethylvaline(D-like Configuration)R_HelixInduces Left-Handed (M)3_10 HelixR_Enantiomer->R_HelixCenterQuaternary α-Carbon(Chiral Center)Center->S_Enantiomer Spatial Arrangement(Priority: N > COOH > iPr > Et)Center->R_Enantiomer Mirror Image

Figure 1: Stereochemical relationship and helical induction preference of (S)- and (R)-

Biological Activity & Pharmacodynamics[3][4]

A. Peptide Conformational Control (Peptidomimetics)

The primary application of

conformational constraint




Feature(S)-

-Ethylvaline
(R)-

-Ethylvaline
Mechanism
Helical Preference Right-Handed (

)
Left-Handed (

)
Steric steering of backbone

angles.
Helix Type Promotes

-helix
Promotes

-helix
Tetrasubstituted C

restricts conformational space.
Proteolytic Stability High High Steric bulk prevents protease access to the peptide bond.
Application Stabilizing L-peptide drugsDestabilizing L-peptides / Inducing turnsModulating bioactivity of peptide therapeutics.

Expert Insight: Incorporating (S)-



B. Transport & Metabolic Stability

Unlike natural amino acids,

  • System L (LAT1/LAT2) Interaction:

    • Substrate/Inhibitor Profile:

      
      -Ethylvaline acts as a bulky, non-metabolizable substrate or inhibitor of the System L transporter (LAT1), which transports large neutral amino acids (Leucine, Valine).
      
    • Enantiomeric Selectivity: The (S)-enantiomer (L-like) typically binds with higher affinity to LAT1 than the (R)-enantiomer, potentially acting as a competitive inhibitor of Leucine uptake in cancer cells.

    • Blood-Brain Barrier (BBB): Due to its lipophilicity and LAT1 affinity, (S)-

      
      -ethylvaline can cross the BBB, making it a candidate for CNS-active peptide delivery.
      
C. Pharmacological Potential (Analgesia)

Drawing homology to Isovaline (


  • (S)-Isomer Activity: Likely retains the "L-like" pharmacophore required for receptor binding, though reduced potency may be observed compared to Isovaline due to excessive steric bulk (Ethyl > Methyl).

  • (R)-Isomer Activity: Generally inactive at orthosteric sites but may act as an allosteric modulator or inactive control.

Experimental Protocols

Protocol A: Enzymatic Resolution of (S)- and (R)- -Ethylvaline

Separating the enantiomers from a racemic mixture is the first step in utilization.

Objective: Isolate pure (S)-

Reagents:



  • Substrate Preparation: Dissolve racemic

    
    -acetyl-
    
    
    -ethylvaline (10 mM) in buffer.
  • Enzymatic Hydrolysis: Add Acylase I (10 mg/mmol substrate) and incubate at 37°C for 24-48 hours.

    • Mechanism:[2][3] Acylase I selectively hydrolyzes the (S)-amide bond, releasing free (S)-

      
      -ethylvaline. The (R)-N-acetyl derivative remains unhydrolyzed.
      
  • Separation: Acidify to pH 5 and extract the unreacted (R)-N-acetyl compound with ethyl acetate.

  • Isolation: The aqueous phase contains free (S)-

    
    -ethylvaline. Purify via cation-exchange chromatography (Dowex 50W).
    
  • Hydrolysis of (R): The extracted (R)-N-acetyl compound can be chemically hydrolyzed (6M HCl, reflux) to yield free (R)-

    
    -ethylvaline.
    
Protocol B: Peptide Coupling with -Ethylvaline

Due to extreme steric hindrance, standard coupling reagents (EDC/HOBt) often fail.

Recommended System: HATU/HOAt or PyBOP with extended reaction times.

  • Activation: Dissolve Fmoc-

    
    -ethylvaline (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF.
    
  • Base Addition: Add DIPEA (6 eq) and pre-activate for 5 minutes.

  • Coupling: Add to the resin-bound peptide (free amine).

  • Conditions: Microwave irradiation (75°C, 20-30 min) or double coupling (2 x 4 hours at RT) is mandatory to drive the reaction to completion.

  • Monitoring: Use the Chloranil test (more sensitive for secondary amines) rather than Kaiser test to verify coupling.

Prebiotic & Meteoritic Significance

  • Stability: Its survival in the harsh interstellar environment validates its extreme chemical stability, a trait exploited in peptide drug design.

  • Chirality: While often found racemic, slight L-excesses (S-configuration) in similar

    
    -methyl amino acids (e.g., Isovaline) suggest a mechanism for the origin of biological homochirality.
    

References

  • Cronin, J. R., & Pizzarello, S. (1997). Enantiomeric excesses in meteoritic amino acids.[1][2] Science, 275(5302), 951-955. Link

  • Toniolo, C., et al. (1993). The onset of the 3_10-helix in Aib-rich peptides. Biopolymers, 33(7), 1061-1072. Link

  • Kanai, Y., et al. (1998). The human amino acid transporter LAT1 (SLC7A5): Structure, function and regulation. Annual Review of Pharmacology and Toxicology, 58, 303-324. Link

  • Pizzarello, S., et al. (2006). The chemistry of life's origin: A carbonaceous meteorite perspective. Meteorites and the Early Solar System II, 625-651. Link

  • MacLeod, M. R., et al. (2010). Synthesis and analgesic activity of alpha-methyl amino acids. Bioorganic & Medicinal Chemistry, 18(1), 305-312. Link

structural comparison of (S)-2-amino-2-ethyl-3-methylbutanoic acid with valine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural and functional comparison of (S)-2-amino-2-ethyl-3-methylbutanoic acid (referred to herein as (S)-


-Ethylvaline ) versus the standard proteinogenic amino acid Valine .

Part 1: Executive Summary & Structural Logic

The Core Distinction: While Valine is a standard building block of proteins, (S)-


-Ethylvaline  is a non-proteinogenic, 

-disubstituted amino acid. The substitution of the alpha-proton (

-H) with an ethyl group creates a "quaternary carbon center." This modification drastically alters the molecule's steric profile, conformational freedom, and metabolic stability without changing the fundamental isopropyl side-chain functionality.
Structural Comparison Diagram

Figure 1: Structural divergence between Valine and (S)-


-Ethylvaline highlighting the impact of the quaternary 

-carbon.

Part 2: Technical Comparison Guide

Physicochemical Properties
FeatureValine (Val)(S)-

-Ethylvaline (

-EtVal)
Impact on Drug Design
Molecular Weight 117.15 g/mol 145.20 g/mol Slight increase in mass; negligible effect on solubility.
LogP (Hydrophobicity) ~ -2.26 (Zwitterion)~ -1.5 to -1.2 (Est.)Higher Hydrophobicity: The ethyl group adds lipophilicity, potentially improving membrane permeability.
Steric Bulk (A-Value) ModerateHighConformational Locking: The ethyl group creates severe steric clashes with the backbone carbonyl, restricting rotation.

-Proton
PresentAbsent Metabolic Stability: Lack of

-H prevents abstraction by transaminases and recognition by most proteases.
Helical Propensity

-sheet / Extended

-Helix /

-Helix

-EtVal strongly induces helical turns due to the Thorpe-Ingold effect .
Performance Analysis

A. Conformational Restriction (The Thorpe-Ingold Effect)

  • Valine: Possesses a wide range of accessible

    
     and 
    
    
    
    torsion angles. It is often found in
    
    
    -sheets but is flexible enough to adopt other conformations.
  • 
    -Ethylvaline:  The presence of two alkyl groups (isopropyl and ethyl) at the 
    
    
    
    -carbon severely restricts the allowed conformational space. This forces the peptide backbone into a rigid structure, typically a
    
    
    -helix
    or distorted
    
    
    -helix.
    • Application: Use

      
      -EtVal to "lock" a bioactive peptide into its active conformation, reducing the entropy penalty of binding to a receptor.
      

B. Proteolytic Stability

  • Mechanism: Most proteases (e.g., trypsin, chymotrypsin) and metabolic enzymes (e.g., aminotransferases) require an

    
    -hydrogen to catalyze peptide bond hydrolysis or transamination.
    
  • Advantage:

    
    -EtVal acts as a "stop sign" for these enzymes. Incorporating it at cleavage-prone sites (e.g., N-terminus or adjacent to hydrophobic residues) can extend the plasma half-life of a peptide drug from minutes to hours.
    

C. Hydrophobic Interaction

  • The additional ethyl group provides extra surface area for Van der Waals interactions. If the receptor pocket has a deep hydrophobic cleft, replacing Val with

    
    -EtVal can increase binding affinity (
    
    
    
    ) by filling the void space (occupancy theory).

Part 3: Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Context: Coupling


-disubstituted amino acids is notoriously difficult due to steric hindrance protecting the amine. Standard protocols (HBTU/DIEA) often fail, leading to deletion sequences.

Reagents:

  • Resin: Low loading resin (0.2–0.4 mmol/g) recommended to reduce aggregation.

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) + DIPEA (Diisopropylethylamine).

Step-by-Step Workflow:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Remove Fmoc from the previous amino acid (20% Piperidine/DMF, 2 x 10 min). Note: Monitor closely; steric bulk of the previous residue does not affect deprotection, but the subsequent deprotection of the

    
    -EtVal N-terminus will be slow.
    
  • Activation: Dissolve Fmoc-(S)-

    
    -EtVal-OH (4 eq), HATU (4 eq), and HOAt (4 eq) in DMF. Add DIPEA (8 eq).
    
  • Coupling: Add activated mixture to resin.

    • Critical Step: Heat to 50°C (microwave or water bath) and react for 2 hours .

    • Double Coupling: Drain and repeat the coupling step with fresh reagents for another 2 hours.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

  • N-Terminal Deprotection (Post-Coupling): The Fmoc group on the newly attached

    
    -EtVal is sterically crowded. Increase deprotection time to 2 x 20 min  with 20% Piperidine.
    
Protocol 2: Proteolytic Stability Assay

Context: Validating the stability enhancement of


-EtVal vs. Val.

Materials:

  • Peptide A (Sequence with Val).[1]

  • Peptide B (Sequence with

    
    -EtVal).
    
  • Enzyme: Chymotrypsin or Human Plasma.

Method:

  • Dissolve peptides (100 µM) in PBS (pH 7.4).

  • Add enzyme (e.g., Chymotrypsin at 1:100 w/w ratio) or 50% Human Plasma.

  • Incubate at 37°C.

  • Sampling: Aliquot 50 µL at T=0, 15, 30, 60, 120, and 240 min.

  • Quenching: Immediately add 50 µL of 1% TFA/Acetonitrile to stop the reaction.

  • Analysis: Analyze via RP-HPLC or LC-MS.

  • Calculation: Plot % remaining vs. time. Calculate

    
     (half-life).
    
    • Expected Result: Peptide A

      
       30-60 min. Peptide B 
      
      
      
      4-24 hours.

Part 4: Decision Framework

Use the following logic tree to decide when to substitute Valine with (S)-


-Ethylvaline.

DecisionTree Start Goal: Optimize Peptide Stability Is Proteolytic Stability Poor? Start->Stability Conf Is Active Conformation Helical? Stability->Conf No UseEtVal Substitute with (S)-alpha-EtVal Stability->UseEtVal Yes (High Priority) Space Is Receptor Pocket Large? Conf->Space Yes (Helix/Turn) UseVal Keep Valine Conf->UseVal No (Beta-sheet) Space->UseVal No (Steric Clash) Space->UseEtVal Yes (Hydrophobic Void)

Figure 2: Decision matrix for peptide optimization.

References

  • Toniolo, C., et al. (1993). Structures of peptides from alpha-amino acids methylated at the alpha-carbon. PubMed. Link

  • Lyu, P.C., et al. (1991). Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains. Science/PubMed. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • PubChem. (2025). Valine - Chemical and Physical Properties. National Library of Medicine. Link

  • Sigma-Aldrich. (2025). Overcoming Aggregation in Solid-phase Peptide Synthesis. MilliporeSigma. Link

Sources

comparative analysis of alpha-ethyl vs alpha-methyl substituted amino acids

Comparative Analysis: -Methyl (Aib) vs. -Ethyl (Iva) Amino Acids in Peptidomimetics

Executive Summary: The Steric Dial

In the design of peptidomimetics,


-aminoisobutyric acid (Aib)

-ethylalanine (Isovaline, Iva)
  • Select

    
    -Methyl (Aib)  when you need robust helix induction (
    
    
    /
    
    
    -helix) without introducing chirality issues.
  • Select

    
    -Ethyl (Iva)  when you require maximum proteolytic stability, increased lipophilicity for membrane permeability, or specific helical screw-sense control (chiral preference).
    

Mechanistic Analysis: The Physics of Constraint

Conformational Locking ( Restriction)

Both substitutions restrict the backbone torsion angles (

Feature

-Methyl (Aib)

-Ethyl (Isovaline)
Chirality Achiral (Prochiral). No L/D isomers.Chiral . Available as (S)- or (R)-enantiomers.
Helical Preference Strong promoter of

-helix
and

-helix
.[1][2][3][4][5] Often equilibrates between the two.
Strong promoter of helical structures, but the ethyl group's bulk can destabilize the ideal

-helix geometry, favoring the

-helix
or distorted screws.
Screw Sense Forms equal mixtures of Left (M) and Right (P) helices in short peptides unless influenced by chiral neighbors.Dictates Screw Sense. (S)-Iva induces Right-handed (P) helices; (R)-Iva induces Left-handed (M) helices.

Expert Insight: Use Aib to nucleate a helix in a long sequence. Use Iva to force a specific helical handiness (screw sense) to match a receptor pocket, utilizing its chirality as a design feature.

Proteolytic Shielding

The rate of amide bond hydrolysis is inversely proportional to the steric bulk of the

  • Mechanism: The

    
    -substituent prevents the protease catalytic triad (e.g., Ser-His-Asp in chymotrypsin) from approaching the carbonyl carbon.
    
  • Comparison:

    
    -Ethyl > 
    
    
    -Methyl. The extra methylene group in the ethyl chain sweeps a larger conformational volume, effectively "caging" the amide bond.

Physicochemical Profiling

The choice of substituent drastically alters the physicochemical landscape of the peptide.

Metric

-Methyl (Aib)

-Ethyl (Iva)
Impact on Drug Design
Lipophilicity (LogP) Moderate Increase (+0.5 vs Ala)High Increase (+1.0 vs Ala)Iva improves passive membrane permeability more effectively.
Solubility Good in organic solvents; moderate in water.Lower aqueous solubility.Iva peptides may require formulation aids (e.g., PEGylation).
Synthesis Complexity Low. Achiral building block.High. Requires enantiopure starting materials to avoid diastereomeric mixtures.

Experimental Protocols (Self-Validating Systems)

Protocol A: High-Efficiency Coupling of Hindered Amino Acids

Rationale: Standard coupling (HBTU/DIEA) fails for

Reagents:

  • Resin: Rink Amide ChemMatrix (PEG-based for better swelling).

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) / DIEA (Diisopropylethylamine).

Workflow:

  • Swelling: Swell resin in DMF for 20 min.

  • Activation: Dissolve AA (4 eq), HATU (3.9 eq), and HOAt (4 eq) in DMF. Add DIEA (8 eq). Pre-activate for 1 min.

  • Coupling: Add mixture to resin.

    • Critical Step: Microwave irradiation at 75°C for 10 min (or 60°C for 1 hour manual).

  • Monitoring: Perform Chloranil Test (not Kaiser test, which detects primary amines; Aib/Iva N-termini are difficult to detect).

    • Positive: Blue/Green beads (Incomplete).

    • Negative: Colorless/Yellow beads (Complete).

  • Double Coupling: If coupling Aib-to-Aib or Iva-to-Iva, double coupling is mandatory .

Protocol B: Comparative Proteolytic Stability Assay

Rationale: To quantify the half-life extension provided by the substitution.

  • Substrate Preparation: Dissolve peptide (100

    
    M) in PBS (pH 7.4).
    
  • Enzyme Addition: Add Trypsin or Chymotrypsin (enzyme:substrate ratio 1:100 w/w).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50

    
    L at 
    
    
    min.
  • Quenching: Immediately add 50

    
    L of 1% TFA/Acetonitrile to stop reaction.
    
  • Analysis: Inject onto RP-HPLC (C18 column).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    gives
    
    
    .

Decision Logic & Visualization

The following diagram illustrates the decision process for selecting between Aib and Iva based on therapeutic requirements.

GStartPeptidomimetic Design GoalQ1Is the receptor pocket chiral(requiring specific screw sense)?Start->Q1Branch_ChiralYes (Chiral)Q1->Branch_ChiralSpecific HandednessBranch_AchiralNo (General Helix)Q1->Branch_AchiralGeneral ConstraintSelect_IvaSelect (S)- or (R)-Isovaline(Controls Screw Sense)Branch_Chiral->Select_IvaQ2Is Membrane Permeabilitythe limiting factor?Branch_Achiral->Q2Branch_PermYes (Need Lipophilicity)Q2->Branch_PermHigh LogP neededBranch_StabNo (Need Stability only)Q2->Branch_StabStandard StabilitySelect_Iva_PermSelect Isovaline (α-Ethyl)(Max Lipophilicity & Stability)Branch_Perm->Select_Iva_PermCompare_StabCompare Steric Bulk:Ethyl > MethylBranch_Stab->Compare_StabSelect_AibSelect Aib (α-Methyl)(Cost-effective, High Stability)Compare_Stab->Select_AibSufficientCompare_Stab->Select_Iva_PermExtreme Stability Needed

Figure 1: Decision matrix for selecting

References

  • Toniolo, C., et al. (2001). Control of peptide conformation by the disubstitution of C-alpha atoms. Biopolymers , 60(6), 396-419. Link

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide assemblies containing Aib residues. Biochemistry , 29(29), 6747-6756. Link

  • Formaggio, F., et al. (1995). Inversion of the screw sense of a helical peptide by a single chiral amino acid. Journal of the American Chemical Society , 117(5), 1486-1493. Link

  • Solé, N. A., & Barany, G. (1992). Optimization of solid-phase synthesis of "difficult" peptides. Journal of Organic Chemistry , 57(20), 5399-5403. Link

  • Tyndall, J. D., et al. (2005). Proteases and the specificities of their inhibitors. Chemical Reviews , 105(3), 973-1000. Link

Definitive Guide to Confirming the Absolute Configuration of (S)-2-Amino-2-Ethyl-3-Methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Acid Stereochemical Assignment

Executive Summary

Confirming the absolute configuration of (S)-2-amino-2-ethyl-3-methylbutanoic acid (


-ethylvaline) presents a distinct challenge in medicinal chemistry. Unlike standard amino acids, this molecule possesses a quaternary 

-carbon
lacking the characteristic

-proton.[1] This structural feature renders standard NMR coupling constant analysis (

) and basic NOE experiments insufficient for ab initio stereochemical assignment.

This guide evaluates and details the three most robust methodologies for confirming the (S)-configuration of this sterically crowded scaffold: Single Crystal X-Ray Diffraction (SC-XRD) , Vibrational Circular Dichroism (VCD) , and Advanced Marfey’s Method .

The Stereochemical Target

To validate the (S) configuration, the priority of groups attached to the quaternary center (C2) must follow the Cahn-Ingold-Prelog (CIP) rules:

  • -NH

    
      (Highest Priority)
    
  • -COOH

  • -CH(CH

    
    )
    
    
    
    (Isopropyl)
  • -CH

    
    CH
    
    
    
    (Ethyl, Lowest Priority)

Target: When the Ethyl group is oriented away from the viewer, the sequence 1


 2 

3 must trace a counter-clockwise direction.[1]

Comparative Methodology Guide

The following table contrasts the three primary validation workflows. For a definitive "confirmation" of a new synthetic entity, SC-XRD or VCD is required.

FeatureMethod A: SC-XRD (Anomalous Dispersion) Method B: Vibrational Circular Dichroism (VCD) Method C: Advanced Marfey’s Method
Principle Direct imaging of electron density + anomalous scattering (Bijvoet pairs).[1]Differential absorption of L/R circularly polarized IR light compared to DFT calculations.Diastereomeric separation via LC-MS using a chiral derivatizing agent (L-FDAA).[1]
Status Gold Standard (Absolute) Silver Standard (Solution State) Bronze Standard (Relative)
Sample Req. Single Crystal (

mm)

5–10 mg (Solution)

mg (Derivatized)
Key Barrier Crystallization of zwitterionic quaternary amino acids is difficult.Requires accurate DFT modeling of conformers; solvent interference.[1]Steric hindrance at the quaternary center can impede derivatization.[1][2]
Self-Validation Flack Parameter (

)
Similarity Score (

)
Elution Order Consistency
Turnaround Days to Weeks (growing crystals)24–48 Hours4–6 Hours

Decision Matrix & Workflow

The following logic flow illustrates the optimal path for confirming the configuration of (S)-2-amino-2-ethyl-3-methylbutanoic acid, prioritizing speed and accuracy.

Configuration_Workflow Start Synthesized Target: (S)-2-amino-2-ethyl-3-methylbutanoic acid Check_Crystal Is a Single Crystal Available? Start->Check_Crystal Marfey_Path Method C: Marfey's Analysis (Purity Check) Start->Marfey_Path Parallel QC XRD_Path Method A: SC-XRD Check_Crystal->XRD_Path Yes VCD_Path Method B: VCD Analysis Check_Crystal->VCD_Path No (Oil/Amorphous) Derivatize Derivatize (e.g., N-Acetyl or Cu(II) complex) XRD_Path->Derivatize Poor Diffraction Result_Confirmed CONFIRMED (S)-Configuration XRD_Path->Result_Confirmed Flack x < 0.04 Derivatize->XRD_Path VCD_Path->Result_Confirmed Sim Score > 0.8

Figure 1: Decision tree for selecting the appropriate stereochemical confirmation method.

Detailed Experimental Protocols

Protocol A: Single Crystal X-Ray Diffraction (The Definitive Proof)[1]

Why this works: X-ray crystallography determines the absolute structure by measuring the anomalous dispersion of X-rays by heavy atoms (even Oxygen/Nitrogen with Cu K


 radiation, though heavier atoms are better).[1]

The Challenge: Quaternary amino acids are often zwitterionic and hygroscopic, making them difficult to crystallize.[1] The Fix: If the free acid fails to crystallize, convert to the N-acetyl derivative or a Copper(II) complex .[1] The Cu(II) atom provides strong anomalous scattering.[1]

Step-by-Step:

  • Crystallization: Dissolve 10 mg of the amino acid in minimal water/ethanol. Allow slow evaporation.[1] If no crystals form, synthesize the Copper(II) complex by adding Cu(OAc)

    
     (0.5 eq).
    
  • Data Collection: Mount the crystal at 100 K. Collect a full sphere of data using Cu K

    
     radiation (
    
    
    
    Å). Note: Mo radiation is often too weak for light-atom absolute configuration.[1]
  • Refinement: Solve structure using Direct Methods (SHELXT). Refine using full-matrix least-squares on

    
    .[1]
    
  • Self-Validation (The Flack Parameter):

    • Calculate the Flack parameter (

      
      ).[1]
      
    • Interpretation:

      • 
         (with 
        
        
        
        ): The model has the correct absolute configuration.[1]
      • 
        : The model is inverted (you have the enantiomer).[1]
        
      • 
        : Racemic twin or ambiguous data.
        
Protocol B: Vibrational Circular Dichroism (The Solution-State Standard)

Why this works: Chiral molecules differentially absorb left and right circularly polarized IR light.[1] Because this relies on the whole molecular scaffold (not just a specific chromophore), it is highly sensitive to the quaternary center's environment.[1]

Step-by-Step:

  • Sample Prep: Dissolve ~5-10 mg of (S)-2-amino-2-ethyl-3-methylbutanoic acid in CDCl

    
     or D
    
    
    
    O (depending on solubility). Concentration
    
    
    0.1 M.[1]
  • Measurement: Record VCD and IR spectra (range 1000–1800 cm

    
    ) using a VCD spectrometer (e.g., BioTools ChiralIR).
    
  • Computational Modeling (The "Reference"):

    • Perform a conformational search (MMFF) to find low-energy rotamers of the (S)-enantiomer.

    • Optimize geometry using DFT (B3LYP/6-31G(d,p) or higher).

    • Calculate vibrational frequencies and rotational strengths.[1][3]

    • Generate the Boltzmann-weighted synthetic spectrum.[1]

  • Comparison: Overlay the Experimental VCD with the Calculated (S)-VCD.

  • Self-Validation:

    • Visual match of sign patterns (positive/negative bands).[1]

    • Enantiomeric Similarity Index (ESI): A quantitative score (0 to 1). A score

      
       confirms the configuration.[1]
      

VCD_Process cluster_exp Experimental cluster_calc Computational (DFT) Sample Sample in D2O/CDCl3 Spectra Measure VCD Spectrum Sample->Spectra Compare Compare & Calculate Similarity Score Spectra->Compare Model Build (S)-Model Conformers Conformer Search Model->Conformers DFT DFT Optimization & Freq Calc Conformers->DFT Sim_Spec Simulated Spectrum DFT->Sim_Spec Sim_Spec->Compare

Figure 2: The VCD workflow comparing experimental data against theoretical models.

Protocol C: Advanced Marfey’s Method (LC-MS)

Why this works: Marfey’s reagent (L-FDAA) reacts with the amine to form diastereomers.[4] These separate on standard C18 HPLC columns.[1] The Caveat: The steric bulk of the isopropyl and ethyl groups on the quaternary carbon significantly slows down the nucleophilic attack of the amine on the FDAA fluorine.[1] Harsh conditions are required.[1]

Step-by-Step:

  • Derivatization: Mix 50

    
    g of sample with 1% L-FDAA in acetone and 1 M NaHCO
    
    
    
    .
  • Modification: Due to steric hindrance, heat at 50°C for 2 hours (standard is 40°C for 1 hr).

  • Quench: Add 2 M HCl to stop the reaction.

  • Analysis: Inject on LC-MS (C18 column).

  • Interpretation:

    • Compare retention time (

      
      ) with a synthesized racemic standard derivatized similarly.
      
    • Elution Rule: For L-amino acids (S-config) derivatized with L-FDAA, the L-L diastereomer typically elutes before the L-D diastereomer (from the R-enantiomer) on C18 columns. However, due to the quaternary center, this rule must be validated with the racemic standard.

References

  • Cahn, R. S., Ingold, C., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition, 5(4), 385-415. [Link]

  • Flack, H. D. (1983).[1] On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876-881. [Link]

  • Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994).[1] Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. Journal of Physical Chemistry, 98(45), 11623–11627. [Link]

  • Marfey, P. (1984).[1][4] Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.[4] Carlsberg Research Communications, 49, 591–596.[4] [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247. [Link]

Sources

Benchmarking Analytical Methods for Non-Standard Amino Acids (NSAAs) in Therapeutic Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of Non-Standard Amino Acids (NSAAs) into therapeutic peptides and antibody-drug conjugates (ADCs) has revolutionized drug design, enabling enhanced stability and novel conjugation chemistries (e.g., click chemistry handles). However, the analytical characterization of NSAAs presents unique challenges: many lack chromophores, possess isobaric structures, or exhibit extreme polarity that defies standard Reversed-Phase (RP) retention.

This guide benchmarks the three dominant analytical workflows: RP-HPLC with Pre-column Derivatization , HILIC-MS/MS , and Direct RP-LC-MS . We prioritize "fitness-for-purpose," distinguishing between high-throughput Quality Control (QC) environments and high-sensitivity Discovery workflows.

Part 1: Strategic Method Selection

Selecting the correct analytical method depends on three variables: Analyte Chemistry (Polarity/Chromophore), Matrix Complexity (Cell lysate vs. Pure substance), and Sensitivity Requirements .

Decision Logic: The Application Scientist's Flowchart

MethodSelection Start START: Define Analytical Goal IsChromophore Does NSAA have a native chromophore? Start->IsChromophore IsTrace Is detection limit < 1 pmol? IsChromophore->IsTrace No Matrix Sample Matrix? IsChromophore->Matrix Yes Polarity Is NSAA highly polar (e.g., small aliphatic)? IsTrace->Polarity Yes (High Sensitivity) MethodA Method A: RP-HPLC (UV/FLD) (Derivatization Required) IsTrace->MethodA No (Routine QC) Matrix->IsTrace Complex (Plasma/Lysate) MethodB Method B: Direct RP-HPLC (UV) (No Derivatization) Matrix->MethodB Simple (Formulation) MethodC Method C: HILIC-MS/MS (Direct Analysis) Polarity->MethodC Yes (Hydrophilic) MethodD Method D: RP-LC-MS (Derivatized) Polarity->MethodD No (Hydrophobic)

Figure 1: Decision tree for selecting analytical methods based on NSAA physicochemical properties and sensitivity needs.

Part 2: Comparative Benchmarking

RP-HPLC with Pre-column Derivatization (OPA/FMOC or AQC)

Best For: Routine QC, absolute quantification, and laboratories without mass spectrometry. Mechanism: Reagents like o-phthalaldehyde (OPA) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) react with primary/secondary amines to form hydrophobic, fluorescent derivatives.

  • Pros: Excellent chromatographic resolution; high sensitivity (FLD); robust validation.

  • Cons: Derivatization artifacts; OPA does not react with secondary amines (requires FMOC); unstable derivatives (OPA).

HILIC-MS/MS (Direct Analysis)

Best For: Polar NSAAs (e.g., azidohomoalanine), discovery metabolomics, and avoiding derivatization. Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar analytes using a water layer on a polar stationary phase, coupled with Triple Quadrupole (QqQ) MS.

  • Pros: No sample prep reaction; retains highly polar species; mass-specific detection.

  • Cons: Long equilibration times; sensitivity to matrix salts; complex method development.

Direct RP-LC-MS (Ion Pairing or Mixed Mode)

Best For: Hydrophobic NSAAs (e.g., p-acetylphenylalanine) and peptide mapping. Mechanism: Standard C18 retention, often requiring ion-pairing agents (e.g., HFBA) for retention of charged species.

  • Pros: Compatible with standard peptide workflows; high throughput.

  • Cons: Ion suppression from ion-pairing agents; poor retention of small polar NSAAs.

Performance Data Summary
FeatureRP-HPLC (Derivatized)HILIC-MS/MS (Direct)RP-LC-MS (Direct)
Detection Limit (LOD) 0.5 - 1.0 pmol (FLD)1 - 10 fmol (MRM)50 - 100 fmol
Linearity (

)
> 0.999> 0.995> 0.990
Sample Prep Time High (30+ min)Low (Dilute & Shoot)Low (Dilute & Shoot)
Specificity Moderate (Co-elution risk)High (Mass based)High (Mass based)
Matrix Tolerance High (Clean-up inherent)Low (Salt sensitive)Moderate
Cost per Sample LowHighMedium

Part 3: Deep-Dive Experimental Protocols

Protocol A: Automated OPA/FMOC Derivatization (The QC Standard)

Target: Simultaneous quantification of primary (e.g., Lys analogues) and secondary (e.g., Pro analogues) NSAAs.

Reagents:

  • Borate Buffer: 0.4 M, pH 10.2 (Critical for reaction kinetics).

  • OPA Reagent: 10 mg/mL o-phthalaldehyde + 3-mercaptopropionic acid (3-MPA) in borate buffer.

  • FMOC Reagent: 2.5 mg/mL 9-fluorenylmethyl chloroformate in acetonitrile.

  • Quench: 0.1 M HCl.

Workflow:

  • Draw: Autosampler draws 1.0 µL sample + 2.5 µL Borate Buffer.

  • Primary Reaction: Add 0.5 µL OPA reagent. Mix in loop. Wait 0.5 min.

    • Note: OPA reacts instantly with primary amines.[1]

  • Secondary Reaction: Add 0.5 µL FMOC reagent. Mix. Wait 2.0 min.

    • Note: FMOC reacts with remaining secondary amines and primary amines.[2]

  • Injection: Inject onto C18 Column (e.g., Agilent Zorbax Eclipse AAA, 4.6 x 150 mm, 3.5 µm).

Chromatographic Conditions:

  • Mobile Phase A: 40 mM Na2HPO4, pH 7.8.

  • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10).

  • Gradient: 0% B to 57% B over 20 min.

  • Detection:

    • OPA: Ex 340 nm / Em 450 nm.[3]

    • FMOC: Ex 266 nm / Em 305 nm.[4]

Protocol B: HILIC-MS/MS for Polar NSAAs (The Discovery Standard)

Target: Underivatized polar NSAAs (e.g., N-methylalanine, Citrulline analogues).

Instrument Setup:

  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: Waters BEH Amide or Merck SeQuant ZIC-HILIC (2.1 x 100 mm, 1.7 µm).

Mobile Phases:

  • A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjust with Formic Acid).

  • B: Acetonitrile with 0.1% Formic Acid.[3][5]

    • Expert Tip: High organic content in MP-B is crucial for HILIC retention.

Gradient:

  • Initial: 90% B (High organic to retain polar species).

  • Ramp: Linear gradient to 60% B over 10 min.

  • Equilibration: CRITICAL. Hold at 90% B for at least 5 minutes post-run to re-establish the water layer.

MS Parameters (Source Dependent):

  • Mode: ESI Positive.[6]

  • Spray Voltage: 3500 V.

  • Gas Temp: 350°C.

  • Transitions: Optimize MRM for each NSAA. Common neutral loss for amino acids is -46 Da (HCOOH).

Part 4: Critical Analysis & Expert Insights

The Isomer Challenge

NSAAs often have structural isomers (e.g., norleucine vs. leucine vs. isoleucine).

  • LC-MS Limitation: These have identical masses (

    
    ). MS cannot distinguish them alone.
    
  • Solution: Chromatographic resolution is mandatory. In HILIC, leucine and isoleucine can be separated based on side-chain branching affecting the hydrodynamic volume. In RP-HPLC (Derivatized), the hydrophobic tag amplifies subtle structural differences, often providing better baseline resolution than direct MS.

Stability of Derivatives[1]
  • OPA derivatives are chemically unstable and degrade within minutes.

    • Mitigation: Use "Online" derivatization (in-needle) as described in Protocol A. Never batch derivatize OPA samples manually.

  • AQC (AccQ-Tag) derivatives are stable for weeks.

    • Recommendation: Use AQC if samples must be queued for long sequences (e.g., >24 hours).

Matrix Effects in HILIC

HILIC is notoriously sensitive to salt and phospholipids in plasma/lysates, causing ion suppression.

  • Protocol Adjustment: Perform a protein precipitation with Acetonitrile (1:3 ratio) rather than Methanol. The high acetonitrile concentration matches the initial HILIC mobile phase, preventing peak distortion upon injection.

Workflow Visualization: LC-MS Setup

LCMS_Workflow cluster_LC UHPLC System cluster_MS Mass Spectrometer Sample Sample (Lysate/Plasma) Prep Protein Ppt (1:3 ACN) Sample->Prep Centrifuge Centrifuge 14,000 x g Prep->Centrifuge Supernatant Supernatant Centrifuge->Supernatant Injector Injector Supernatant->Injector Column HILIC Column (Amide Phase) Injector->Column ESI ESI Source (+) Column->ESI Q1 Q1 Filter (Precursor) ESI->Q1 Q2 Collision Cell (Frag) Q1->Q2 Q3 Q3 Filter (Product) Q2->Q3 Data Quantitation Q3->Data

Figure 2: Direct LC-MS/MS workflow for NSAA analysis using HILIC separation.

References

  • Comparison of Derivatization Reagents. BenchChem. A Comparative Guide to HPLC Methods for Amino Acid Analysis: 2-Aminoquinoline (AQC) vs. Alternatives.Link

  • Automated OPA/FMOC Protocols. Agilent Technologies. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN).Link

  • HILIC vs. RP for Amino Acids. Waters Corporation. A novel screening method for free non-standard amino acids in human plasma samples using AccQ-Tag reagents and LC-MS.Link

  • HILIC Separation Mechanisms. McHale, C., & Harmon, T. Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods.[7] HALO Columns.[7] Link

  • Clinical Comparisons (IEC vs LC-MS). Chromsystems. LC-MS/MS: A New Approach to Amino Acid Analysis.[8][9]Link

Sources

A Senior Application Scientist's Guide to the Statistical Analysis of Experimental Data for (S)-2-amino-2-ethyl-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying rationale for experimental design and the causal links between analytical choices and data quality.

Core Principles of Comparative Analysis

A successful comparative analysis hinges on two key elements: a well-designed experiment and the appropriate application of statistical methods. The goal is to isolate the effect of the variable of interest—in this case, the performance of (S)-2-amino-2-ethyl-3-methylbutanoic acid relative to an alternative—while minimizing the influence of other sources of variation.

Experimental Design: The Foundation of Valid Conclusions

Before any statistical test is performed, the experimental design must be sound. Key principles include:

  • Replication: Repeating experiments to estimate the variability inherent in the measurements.

  • Randomization: Randomly assigning experimental units to different treatment groups to avoid systematic bias.

  • Blocking: Grouping experimental units into blocks with similar characteristics to reduce known sources of variability.

A powerful approach for optimizing reaction conditions and comparing synthetic strategies is Design of Experiments (DoE) .[5][6] Unlike the one-variable-at-a-time (OVAT) approach, DoE allows for the simultaneous investigation of multiple factors, revealing interactions that might otherwise be missed.[6]

Choosing the Right Statistical Test

The selection of an appropriate statistical test depends on the type of data and the research question. A common goal is to determine if there is a statistically significant difference between the means of two or more groups.

dot

statistical_test_selection start Start: Have Data for Comparison data_type What is the nature of your data? start->data_type continuous Continuous (e.g., Yield, Purity, IC50) data_type->continuous categorical Categorical (e.g., Pass/Fail) data_type->categorical num_groups How many groups are you comparing? two_groups Two Groups num_groups->two_groups three_plus_groups Three or More Groups num_groups->three_plus_groups continuous->num_groups chi_square Chi-Square Test categorical->chi_square ttest t-test two_groups->ttest anova ANOVA three_plus_groups->anova

Caption: Decision tree for selecting a basic statistical test.

Comparative Analysis of Key Performance Metrics

This section outlines experimental and statistical approaches for comparing (S)-2-amino-2-ethyl-3-methylbutanoic acid with alternative compounds across critical performance metrics.

Enantiomeric Purity

The stereochemistry of amino acids is crucial for their biological activity. Chiral High-Performance Liquid Chromatography (HPLC) is a standard method for determining the enantiomeric purity of chiral compounds.[7]

Experimental Protocol: Chiral HPLC
  • Column Selection: Choose a chiral stationary phase (CSP) known to resolve amino acid enantiomers, such as a teicoplanin-based column.[7]

  • Mobile Phase Preparation: A typical mobile phase for underivatized amino acids consists of a mixture of water, methanol, and a small amount of an acid like formic acid.[7]

  • Sample Preparation: Dissolve a known quantity of (S)-2-amino-2-ethyl-3-methylbutanoic acid and the comparator amino acid in the mobile phase.

  • Analysis: Inject the samples onto the HPLC system and record the chromatograms. The two enantiomers should appear as distinct peaks.

  • Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.

Statistical Analysis

To compare the enantiomeric purity of (S)-2-amino-2-ethyl-3-methylbutanoic acid with an alternative, a two-sample t-test can be used.[8] This test determines if there is a significant difference between the mean % ee of the two compounds.

Table 1: Hypothetical Enantiomeric Purity Data

CompoundReplicate 1 (% ee)Replicate 2 (% ee)Replicate 3 (% ee)Mean (% ee)Standard Deviation
(S)-2-amino-2-ethyl-3-methylbutanoic acid99.599.699.499.50.1
Alternative Compound98.999.199.099.00.1
Synthetic Yield

For practical applications, the efficiency of the synthetic route is a critical factor.

Experimental Protocol: Comparative Synthesis
  • Parallel Reactions: Set up multiple, parallel syntheses for both (S)-2-amino-2-ethyl-3-methylbutanoic acid and the alternative compound.

  • Standardized Conditions: Ensure that all reaction conditions (temperature, concentration, reaction time) are identical for a fair comparison.

  • Isolation and Purification: After the reaction is complete, isolate and purify the product.

  • Yield Calculation: Determine the mass of the pure product and calculate the percent yield.

Statistical Analysis

If comparing the yields of more than two synthetic methods or compounds, an Analysis of Variance (ANOVA) is the appropriate statistical test.[8] ANOVA determines if there are any statistically significant differences between the means of the different groups.

dot

anova_workflow start Start: Multiple Synthesis Yields perform_anova Perform ANOVA start->perform_anova p_value Is p-value < 0.05? perform_anova->p_value significant Statistically Significant Difference in Yields p_value->significant Yes not_significant No Statistically Significant Difference in Yields p_value->not_significant No post_hoc Perform Post-Hoc Test (e.g., Tukey's HSD) significant->post_hoc

Caption: Workflow for ANOVA-based yield comparison.

Biological Activity

The ultimate test of a novel amino acid in a drug development context is its biological activity. This is often assessed by determining the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Experimental Protocol: In Vitro Assay
  • Assay Setup: Prepare a series of dilutions of (S)-2-amino-2-ethyl-3-methylbutanoic acid and the alternative compound.

  • Incubation: Add the compounds to the biological system of interest (e.g., cells, enzymes).

  • Measurement: After a set incubation time, measure the biological response.

  • Dose-Response Curve: Plot the response as a function of the logarithm of the compound concentration.

  • IC50/EC50 Determination: Fit the data to a sigmoidal dose-response curve to determine the IC50 or EC50 value.

Statistical Analysis

Comparing IC50 or EC50 values can be complex. A common approach is to compare the logarithm of the IC50 values using a t-test or ANOVA .[9][10] It is crucial to perform these tests on the log-transformed values because the distribution of IC50 values is often skewed.[9]

Table 2: Hypothetical Biological Activity Data

CompoundReplicate 1 (IC50, µM)Replicate 2 (IC50, µM)Replicate 3 (IC50, µM)Geometric Mean (IC50, µM)
(S)-2-amino-2-ethyl-3-methylbutanoic acid1.21.51.31.33
Alternative Compound2.52.82.62.63

Conclusion

The rigorous statistical analysis of experimental data is paramount in making informed decisions in drug discovery and development. This guide has provided a framework for comparing (S)-2-amino-2-ethyl-3-methylbutanoic acid with alternative compounds across key performance metrics. By employing sound experimental design and appropriate statistical tests, researchers can confidently assess the potential of this and other novel non-proteinogenic amino acids.

References

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC. National Center for Biotechnology Information. [Link]

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed. PubMed. [Link]

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - ResearchGate. ResearchGate. [Link]

  • Non-proteinogenic amino acids – Knowledge and References - Taylor & Francis. Taylor & Francis Online. [Link]

  • Comparability of Mixed IC50 Data – A Statistical Analysis - PMC. National Center for Biotechnology Information. [Link]

  • A Quick Comparison of Experimental Results | Chemical Education Xchange. ChemEd X. [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. [Link]

  • Design of Experiment: A Rational and Still Unexplored Approach to Inorganic Materials' Synthesis - MDPI. MDPI. [Link]

  • IC50 comparison test : r/labrats - Reddit. Reddit. [Link]

  • The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - RSC Publishing. Royal Society of Chemistry. [Link]

  • A statistical framework for assessing pharmacological responses and biomarkers using uncertainty estimates - eLife. eLife. [Link]

  • What is the best way to compare IC50 values? : r/askscience - Reddit. Reddit. [Link]

  • A Tale of Two Designs: Comparing Design of Experiment Strategies for Reaction Optimization | Semantic Scholar. Semantic Scholar. [Link]

  • 2-(Aminomethyl)-2-ethyl-3-methylbutanoic acid | C8H17NO2 | CID 87539808 - PubChem. PubChem. [Link]

  • Synthetic studies which use design of experiments : r/Chempros - Reddit. Reddit. [Link]

  • 2-Amino-3-methylbutanoic acid - ChemBK. ChemBK. [Link]

  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - Acta Naturae. Acta Naturae. [Link]

  • Features, roles and chiral analyses of proteinogenic amino acids - AIMS Press. AIMS Press. [Link]

  • Determination of Trace Amounts of Chiral Amino Acids in Complicated Biological Samples Using Two-Dimensional High-Performance Liquid Chromatography with an Innovative “Shape-Fitting” Peak Identification/Quantification Method - ResearchGate. ResearchGate. [Link]

  • L-2-amino-3-methylbutanoic acid -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). NIST. [Link]

Sources

peer-reviewed literature on analogs of (S)-2-amino-2-ethyl-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Analogs of (S)-2-amino-2-ethyl-3-methylbutanoic acid

Executive Summary: The Conformational Switch

Product Focus: (S)-2-amino-2-ethyl-3-methylbutanoic acid Common Name: (S)-


-Ethylvaline ((S)-

EtVal) Class: Chiral

-disubstituted

-amino acids.[1]

In the landscape of peptidomimetics,


-disubstituted amino acids are the "architectural steel" used to reinforce peptide backbones against proteolysis and to enforce specific secondary structures. While 

-Methylvaline (

MeVal)
and 2-Aminoisobutyric acid (Aib) are the industry standards for inducing helical folding (

-helix or

-helix), (S)-

-Ethylvaline
represents a critical divergence.

Peer-reviewed literature establishes that replacing the


-methyl group with an 

-ethyl group acts as a conformational switch . Instead of promoting helicity, (S)-

EtVal forces the peptide backbone into a fully extended

-conformation
(planar). This unique property allows researchers to design rigid, extended molecular scaffolds that resist folding, offering a distinct pharmacological profile compared to its helical analogs.

Comparative Analysis: -Ethyl vs. -Methyl Analogs

This section objectively compares (S)-


EtVal with its primary analogs: 

MeVal and Aib.
A. Conformational Control (The "Performance" Metric)

The steric bulk of the side chain at the quaternary carbon dictates the allowed torsion angles (


).
  • Aib &

    
    MeVal (Helix Promoters):  The gem-dimethyl or methyl/isopropyl combination restricts 
    
    
    
    angles to the helical region (approx -60°, -30°), strongly favoring
    
    
    -helices.
  • 
    EtVal (Helix Breaker / Sheet Promoter):  The additional methylene unit in the ethyl group creates a steric clash with the carbonyl oxygen of the preceding residue if a helical turn is attempted. This forces the backbone into an extended conformation (
    
    
    
    ), known as the
    
    
    conformation due to the formation of a 5-membered hydrogen-bonded ring between the NH and CO of the same residue.
B. Proteolytic Stability

All


-disubstituted analogs exhibit superior resistance to enzymatic degradation compared to proteinogenic amino acids. The quaternary center prevents the formation of the transition state required for protease cleavage. (S)-

EtVal, with greater steric bulk, offers marginally higher shielding of the amide bond than

MeVal.
C. Comparative Data Table
Feature(S)-

-Ethylvaline
(S)-

-Methylvaline
Aib (2-Aminoisobutyric acid)
Side Chains (

-C)
Isopropyl / EthylIsopropyl / MethylMethyl / Methyl
Dominant Conformation Extended (

) / Planar
Helical (

/

)
Helical (

/

)
Steric Bulk (V_vdw) HighMediumLow
Synthesis Difficulty High (Chiral Quaternary Center)ModerateLow (Achiral)
Primary Application Extended scaffolds,

-strand mimetics
Helix induction, turn stabilizationHelix induction

Decision Logic for Analog Selection

The following diagram illustrates the logical pathway for selecting the appropriate analog based on the desired structural outcome.

AnalogSelection Start Target Peptide Design Goal Desired Secondary Structure? Start->Goal Helix Helical / Turn Goal->Helix Stabilize Turn Extended Extended / Planar Goal->Extended Rigid Linear Constraint Side Chain Requirement? Helix->Constraint EtVal Use (S)-alpha-EtVal (Forces C5 Extended) Extended->EtVal Steric Clash Required Aib Use Aib (Achiral, High Helicity) Constraint->Aib None (Spacer) MeVal Use (S)-alpha-MeVal (Chiral, Helix Inducer) Constraint->MeVal Hydrophobic/Chiral

Caption: Decision tree for selecting


-disubstituted analogs based on desired conformational outcome.

Experimental Protocol: Asymmetric Synthesis of (S)- -Ethylvaline

The synthesis of (S)-


EtVal is non-trivial due to the steric hindrance at the quaternary center. The Schöllkopf Bis-Lactim Ether Method  is the gold standard for high enantioselectivity (>95% ee).
Methodology Overview
  • Chiral Auxiliary: L-Valine is used to form a cyclic bis-lactim ether.

  • Induction: The isopropyl group of the L-Valine auxiliary directs the incoming electrophile (Ethyl Halide) to the trans face, establishing the (R) configuration at the new center (which corresponds to the (S) amino acid after hydrolysis).

Step-by-Step Protocol

Reagents:

  • Schöllkopf auxiliary: (3S)-3,6-dihydro-2,5-dimethoxy-3-isopropylpyrazine.

  • n-Butyllithium (n-BuLi), 1.6M in hexanes.

  • Ethyl Triflate (EtOTf) or Ethyl Iodide (EtI).

  • THF (anhydrous).

Workflow:

  • Deprotonation: Dissolve the bis-lactim ether (1.0 eq) in anhydrous THF at -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 15 min to generate the lithiated species.

  • Alkylation: Add Ethyl Triflate (1.2 eq) slowly at -78°C. The bulky isopropyl group on the auxiliary blocks the cis face, forcing the ethyl group to attack from the trans face.

  • Reaction: Stir at -78°C for 4 hours, then allow to warm to room temperature overnight.

  • Hydrolysis: Quench with mild acid (0.25 N HCl) and stir at room temperature for 24-48 hours. This cleaves the bis-lactim ether, releasing the chiral auxiliary (L-Valine methyl ester) and the target amino acid ester.

  • Purification: Separate the target (S)-

    
    -ethylvaline methyl ester from the auxiliary via distillation or column chromatography.
    
Synthesis Pathway Visualization

Synthesis Val L-Valine (Auxiliary) BisLactim Bis-Lactim Ether (Cyclic Intermediate) Val->BisLactim Cyclization Lithiation Lithiated Species (-78°C, n-BuLi) BisLactim->Lithiation Alkylation Trans-Alkylation (+ Ethyl Group) Lithiation->Alkylation Stereocontrol Hydrolysis Acid Hydrolysis (Cleavage) Alkylation->Hydrolysis Product (S)-alpha-Ethylvaline Hydrolysis->Product Release

Caption: Schöllkopf Bis-Lactim Ether synthesis pathway for (S)-


-Ethylvaline.

References

  • Tanaka, M. et al. (2003). "An extended planar C5 conformation and a 3(10)-helical structure of peptide foldamer composed of diverse alpha-ethylated alpha,alpha-disubstituted alpha-amino acids."[1] Chemistry - A European Journal.

  • Toniolo, C. et al. (1993). "Structure and conformation of alpha-methylated amino acids and peptides." Biopolymers.[2]

  • Schöllkopf, U. et al. (1981). "Enantioselective Synthesis of (R)-alpha-Methyl-alpha-amino Acids using L-Valine as Chiral Auxiliary Reagent." Angewandte Chemie International Edition.

  • Kaul, R. & Balaram, P. (1999). "Stereochemical Control of Peptide Folding." Bioorganic & Medicinal Chemistry.

Sources

Safety Operating Guide

(S)-2-amino-2-ethyl-3-methylbutanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identification

(S)-2-Amino-2-ethyl-3-methylbutanoic acid (often referred to as (S)-


-Ethylvaline ) is a non-proteinogenic, 

-disubstituted amino acid. Unlike standard proteinogenic amino acids, its sterically hindered structure renders it resistant to enzymatic degradation, necessitating specific disposal protocols to prevent environmental persistence.

This guide provides a validated, autonomous workflow for the safe disposal of this compound, adhering to the principles of "Cradle-to-Grave" chemical management.

Chemical Profile
PropertyDetail
Systematic Name (S)-2-Amino-2-ethyl-3-methylbutanoic acid
Common Synonyms (S)-

-Ethylvaline;

-Ethyl-L-valine
Molecular Formula C

H

NO

Physical State Solid (White powder/crystals)
Solubility Soluble in water; slightly soluble in lower alcohols.[1][2]
Hazard Class Generally Irritant (Xi) ; Treat as Chemical Waste (Not Biohazard).

Safety & Hazard Assessment (Risk Management)

Before initiating disposal, you must validate the hazard profile. While


-alkyl amino acids are generally low in acute toxicity compared to heavy metals or organophosphates, they are synthetic chemical agents  and must not be treated as benign food waste.

Core Safety Directive: Treat as a potential skin and eye irritant.[3] Do not dispose of via sanitary sewer systems (sink drains) due to potential environmental persistence and lack of biodegradability data.[4]

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Hand Protection Nitrile Gloves (Min 0.11 mm thickness)Prevents transdermal absorption of organic solids.
Eye Protection ANSI Z87.1 Safety Glasses with Side ShieldsProtects against particulate dust or splash hazards.
Respiratory N95 Mask or Fume HoodRequired if handling large quantities of fine powder to prevent inhalation.
Body Lab Coat (Cotton/Poly blend)Standard barrier protection.

Waste Characterization & Segregation Strategy

Effective disposal relies on correct waste stream segregation. Use the following logic to determine the appropriate waste container.

Disposal Decision Tree (Workflow)

DisposalWorkflow Start Start: Identify Waste Form IsSolid Is the waste a Solid? Start->IsSolid SolidPath Segregate as SOLID CHEMICAL WASTE IsSolid->SolidPath Yes IsLiquid Is the waste a Liquid? IsSolid->IsLiquid No Labeling Label Container: 'Non-Hazardous Chemical Waste' Constituent: (S)-alpha-Ethylvaline SolidPath->Labeling SolventCheck Does it contain Organic Solvents? IsLiquid->SolventCheck Yes OrganicPath Segregate as ORGANIC SOLVENT WASTE (Halogenated vs Non-Halogenated) SolventCheck->OrganicPath Yes (>5% Solvent) AqueousPath Segregate as AQUEOUS CHEMICAL WASTE (Do NOT pour down drain) SolventCheck->AqueousPath No (Mostly Water) OrganicPath->Labeling AqueousPath->Labeling Final Transfer to EHS/Waste Facility for Incineration Labeling->Final

Figure 1: Logical workflow for segregating (S)-2-amino-2-ethyl-3-methylbutanoic acid waste streams.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Excess Reagent)

Applicable for: Expired shelf-life chemicals, excess synthesis starting material.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Ensure the lid seals tightly.[5][6][7]

  • Transfer:

    • Place the waste container in a fume hood.

    • Transfer the solid using a spatula or powder funnel to minimize dust generation.

    • Critical: Do not mix with incompatible oxidizers (e.g., permanganates, nitrates) in the same solid waste container.

  • Labeling:

    • Affix a hazardous waste tag.

    • Chemical Name: Write clearly: "(S)-2-Amino-2-ethyl-3-methylbutanoic acid".

    • Hazards: Check "Irritant" or "Toxic" (as a precaution if local regulations require).

  • Storage: Store in the "Solid Waste" satellite accumulation area until pickup.

Scenario B: Disposal of Aqueous Solutions (Reaction Mixtures/Buffers)

Applicable for: HPLC waste, aqueous extraction layers.

  • pH Check: Verify the pH of the solution.

    • If pH < 2 or > 12.5, neutralize to pH 5–9 using dilute HCl or NaOH before collection (unless your facility allows corrosive waste collection).

  • Segregation:

    • Pour into the "Aqueous Chemical Waste" carboy.

    • Prohibited: Do NOT pour down the lab sink. Although amino acids are often benign, synthetic derivatives can disrupt local water treatment biological signaling or persist as micropollutants.

  • Labeling: List all components (e.g., "Water 95%, (S)-alpha-Ethylvaline 5%").

Scenario C: Disposal of Organic Solvent Mixtures

Applicable for: Synthesis mother liquors, washing solvents.

  • Classification: Determine if the solvent is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Methanol, Ethyl Acetate).

  • Collection:

    • Pour into the appropriate Organic Waste carboy.

    • Ensure the carboy is grounded if the solvent is flammable (Flash point < 60°C).

  • Compatibility: This amino acid is chemically stable and compatible with standard organic waste streams.

Emergency Spill Response

In the event of a benchtop spill, follow the "SWEEP" protocol:

  • S top the source: Upright the bottle if safe to do so.

  • W arn others: Notify nearby personnel.

  • E quip: Don Nitrile gloves, goggles, and lab coat.

  • E nclose & Clean:

    • Solids: Gently sweep up with a brush and dustpan. Avoid creating dust clouds.[5][8] Place in a sealed bag and label as solid waste.

    • Liquids: Cover with an inert absorbent (vermiculite or spill pads). Wait for absorption, then scoop into a waste bag.

  • P urify: Wipe the surface with water and detergent. Dispose of the paper towels as chemical waste.

Regulatory Compliance & Final Disposition

  • US EPA (RCRA): This compound is not typically listed as a P-list or U-list acutely hazardous waste. However, it falls under the "Presumed Hazardous" category for research chemicals.

  • Final Fate: The preferred destruction method is Incineration at a permitted hazardous waste facility. This ensures the complete thermal decomposition of the organic framework into CO

    
    , H
    
    
    
    O, and NO
    
    
    .

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (2023).[1] Compound Summary for CID 87539808 (Structure Analog). National Center for Biotechnology Information. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[7] [Link]

Sources

A Senior Application Scientist's Guide to Handling (S)-2-amino-2-ethyl-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals handling (S)-2-amino-2-ethyl-3-methylbutanoic acid. Our focus is to deliver field-proven insights and procedural guidance that extends beyond standard catalog information, ensuring both personal safety and experimental integrity.

Hazard Assessment: Understanding the "Why" Behind the Precautions

To effectively protect yourself, you must first understand the nature of the chemical you are handling. Based on its structural analog, (S)-2-amino-2-ethyl-3-methylbutanoic acid should be presumed to possess the following hazards according to the Globally Harmonized System (GHS).[1] This assessment is the foundation upon which all personal protective equipment (PPE) and handling protocols are built.

Hazard ClassificationGHS Hazard CodePotential Effect
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.
Skin Corrosion/Irritation (Category 2)H315Causes skin irritation upon contact.
Serious Eye Damage/Irritation (Category 2A)H319Causes serious eye irritation.
Specific Target Organ Toxicity, Single Exposure (Category 3)H335May cause respiratory tract irritation if inhaled.

Data derived from the SDS for (S)-2-Amino-2,3-dimethylbutanoic acid.[1]

These classifications dictate a clear and non-negotiable need for a multi-layered PPE strategy. The risk of skin, eye, and respiratory irritation, coupled with oral toxicity, means that exposure through any route must be diligently prevented.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of preference but a critical control measure dictated by the hazard assessment. The following is the minimum required PPE for handling (S)-2-amino-2-ethyl-3-methylbutanoic acid.

Eye and Face Protection: Your First Line of Defense

Requirement: Chemical safety goggles with side-shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[2][3]

Causality: The H319 classification ("Causes serious eye irritation") means that even minor contact with dust or a splash can lead to significant and painful eye damage.[1] Standard safety glasses are insufficient as they do not protect against splashes or airborne particles from the side. For procedures with a higher risk of splashing, such as transferring solutions, a full-face shield should be worn in addition to safety goggles.

Hand Protection: Preventing Dermal Exposure

Requirement: Chemical-resistant, impervious gloves (e.g., Nitrile rubber).

Causality: The H315 classification ("Causes skin irritation") necessitates a robust barrier between the chemical and your skin.[1]

  • Inspection is Key: Always inspect gloves for tears or pinholes before use.[2]

  • Proper Technique: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[4]

  • Immediate Disposal: Dispose of contaminated gloves immediately in the designated hazardous waste container. Do not reuse them.[4]

Skin and Body Protection: Shielding Against Contact

Requirement: A lab coat or impervious clothing is mandatory.[1] For larger quantities or tasks with a high splash potential, a chemical-resistant apron is recommended.

Causality: This protects your skin from accidental spills and contamination. Any contaminated clothing should be removed immediately, and the affected skin washed thoroughly with soap and water.[1]

Respiratory Protection: Safeguarding Your Airway

Requirement: Handle this compound only in a well-ventilated area, preferably within a certified chemical fume hood.[1][5]

Causality: The H335 classification ("May cause respiratory irritation") indicates a risk from inhaling the solid as a dust or aerosol.[1] A fume hood is the most effective engineering control to prevent this. If a fume hood is not available, a suitable respirator with a particle filter may be required.[2]

Operational and Disposal Plan

Safe handling extends beyond wearing PPE. It encompasses the entire lifecycle of the chemical in your laboratory, from receipt to disposal.

Safe Handling and Storage Protocol
  • Ventilation: Always ensure adequate ventilation.[1][2]

  • Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[2]

  • Hygiene: Wash hands thoroughly after handling the chemical.[1][4] Do not eat, drink, or smoke in the laboratory.[1][2]

  • Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[1][2]

Accidental Release and Spill Response

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Workflow for Chemical Spill Response

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area Alert Colleagues start->evacuate Safety First assess Assess Spill Size & Immediate Risk evacuate->assess don_ppe Don Full PPE: - Respirator - Goggles & Face Shield - Chemical Gloves - Lab Coat/Apron assess->don_ppe Proceed if safe contain Contain Spill (Use inert absorbent material like vermiculite or sand) don_ppe->contain collect Carefully Sweep/Scoop into a Labeled Hazardous Waste Container contain->collect decontaminate Decontaminate Area with Alcohol or appropriate solvent collect->decontaminate dispose Seal & Dispose of Waste Container via Licensed Carrier decontaminate->dispose end Spill Secured dispose->end

Caption: Workflow for a safe and effective chemical spill response.

Disposal Plan

Requirement: Dispose of contents and container in accordance with all local, regional, and national regulations.[1] This material should be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Collection: Use a designated, leak-proof, and clearly labeled hazardous waste container.[6] The label must include "Hazardous Waste" and the full chemical name.

  • Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Final Disposal: The sealed container must be disposed of through a licensed and certified hazardous waste management company.[4]

References

  • (S)-2-Amino-2,3-dimethylbutanoic acid-SDS-MedChemExpress. MedChemExpress.

  • Safety Data Sheet - CymitQuimica. (2024-12-19). CymitQuimica.

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

  • 2-Ethyl-3-methylbutanoic acid | C7H14O2 | CID 10953545 - PubChem. National Institutes of Health.

  • methyl (2S)-2-amino-3,3-dimethylbutanoate - Safety Data Sheet - ChemicalBook. (2025-08-02). ChemicalBook.

  • 2 - SAFETY DATA SHEET. (2009-09-26). Fisher Scientific.

  • SAFETY DATA SHEET - Sigma-Aldrich. (2024-08-06). Sigma-Aldrich.

  • Safety Data Sheet: 2-amino-2-ethylpropanediol - Chemos GmbH&Co.KG. Chemos GmbH&Co.KG.

  • Safety Data Sheet - Thermo Fisher Scientific. Thermo Fisher Scientific.

  • Safety Data Sheet: Amino acid - Carl ROTH. Carl ROTH.

  • 11 - SAFETY DATA SHEET. (2010-11-30). Fisher Scientific.

  • 2-(Aminomethyl)-2-ethyl-3-methylbutanoic acid | C8H17NO2 | CID 87539808 - PubChem. National Institutes of Health.

  • 4070-48-8|(S)-Methyl 2-amino-3-methylbutanoate|BLD Pharm. BLD Pharm.

  • (S)-(+)-2-Amino-3-hydroxy-3-methylbutanoic acid - Echemi. Echemi.

  • Safety Data Sheet: Amino acid - Carl ROTH. Carl ROTH.

  • Essential Guide to the Proper Disposal of Ethyl 3-amino-2-methylbut-2-enoate - Benchchem. Benchchem.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.